4-Methyl-4-penten-2-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-methylpent-4-en-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-5(2)4-6(3)7/h6-7H,1,4H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPHPTSMXBAVNPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00870922 | |
| Record name | 4-Methylpent-4-en-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00870922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2004-67-3 | |
| Record name | 4-Methyl-4-penten-2-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2004-67-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methylpent-4-en-2-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002004673 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methylpent-4-en-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00870922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methylpent-4-en-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.281 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide to 4-Methyl-4-penten-2-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic data, synthesis, and reactivity of 4-Methyl-4-penten-2-ol. The information is intended to support research, development, and application activities involving this compound.
Core Chemical Properties
This compound is a secondary allylic alcohol. Its structure, featuring both a hydroxyl group and a carbon-carbon double bond, dictates its characteristic reactivity and physical properties.
Physicochemical Data
The following tables summarize the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O | --INVALID-LINK-- |
| Molecular Weight | 100.16 g/mol | --INVALID-LINK-- |
| CAS Number | 2004-67-3 | --INVALID-LINK-- |
| IUPAC Name | 4-methylpent-4-en-2-ol | --INVALID-LINK-- |
Physical Properties
| Property | Value | Source |
| Appearance | Colorless liquid | N/A |
| Boiling Point | 131.7 °C at 760 mmHg | N/A |
| Density | 0.832 g/cm³ | N/A |
| Solubility | Soluble in ethanol (B145695) and ether, slightly soluble in water. | N/A |
| Flash Point | 46.3 °C | N/A |
| Refractive Index | 1.427 | N/A |
Spectroscopic Data
The following sections provide an analysis of the mass, infrared, and nuclear magnetic resonance spectra of this compound.
Mass Spectrometry
The mass spectrum of this compound is characterized by fragmentation patterns typical for an unsaturated alcohol. The molecular ion peak (M+) is expected at m/z 100. Common fragmentation includes the loss of a methyl group (m/z 85), a water molecule (m/z 82), and cleavage adjacent to the alcohol, leading to a prominent peak at m/z 45.
Infrared (IR) Spectroscopy
The IR spectrum displays characteristic absorption bands for its functional groups. A broad band in the region of 3300-3400 cm⁻¹ corresponds to the O-H stretching vibration of the alcohol. The C=C stretching vibration of the alkene is observed around 1650 cm⁻¹. The C-H stretching vibrations of the sp³ and sp² hybridized carbons are seen just below and above 3000 cm⁻¹, respectively. The C-O stretching vibration appears in the 1050-1150 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted):
-
-OH: A broad singlet, with a chemical shift that can vary depending on concentration and solvent.
-
CH₃ (on C2): A doublet.
-
CH (on C2): A multiplet.
-
CH₂ (on C3): A multiplet.
-
=C(CH₃)₂: Two singlets (or a closely spaced multiplet) for the two methyl groups.
-
=CH₂: A multiplet.
¹³C NMR (Predicted):
-
C1 (CH₃): ~23 ppm
-
C2 (CHOH): ~68 ppm
-
C3 (CH₂): ~48 ppm
-
C4 (=C(CH₃)₂): ~144 ppm
-
C5 (=CH₂): ~112 ppm
-
C6 (CH₃ on C4): ~22 ppm
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the Prins reaction between isobutylene (B52900) and acetaldehyde (B116499), catalyzed by a solid acid catalyst.[1]
Materials:
-
Acetaldehyde (40% solution in toluene)
-
Isobutylene
-
HSiW-V₂O₅-SiO₂ solid acid catalyst
Procedure: [1]
-
A 2000 mL autoclave equipped with a mechanical stirrer and thermostat is charged with 440.0 g of a 40% toluene solution of acetaldehyde (4 mol), 800 g of toluene, and 20 g of HSiW-V₂O₅-SiO₂ solid acid catalyst.[1]
-
Isobutylene is slowly introduced into the reactor until the pressure reaches 0.60 MPa (6 mol).[1]
-
The reactor is heated to 120 °C, and the stirring speed is set to 800 rpm.[1]
-
The reaction progress is monitored by taking samples every hour for analysis by gas chromatography.
-
After approximately 5 hours, when the acetaldehyde is completely converted, the reaction is terminated.[1]
-
The excess isobutylene is recovered for future use.
-
The reaction mixture is filtered to recover the catalyst.
-
The filtrate is subjected to rectification to separate the product from the toluene solvent, yielding a mixture of this compound and 4-methyl-3-penten-2-ol.[1]
Caption: Synthesis workflow for this compound.
Chemical Reactivity and Potential Applications
As an allylic alcohol, this compound exhibits reactivity at both the hydroxyl group and the carbon-carbon double bond. This dual functionality makes it a versatile intermediate in organic synthesis.
One notable reaction of allylic alcohols is their participation in acid-catalyzed reactions with aldehydes and ketones, such as the Prins reaction. In the absence of an external nucleophile, the intermediate carbocation can eliminate a proton to form a diene.
Caption: A typical acid-catalyzed reaction of an allylic alcohol.
The reactivity of this compound makes it a valuable building block for the synthesis of more complex molecules. It can be used in the production of flavors and fragrances and as an intermediate in the synthesis of other fine chemicals.
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate precautions. Use in a well-ventilated area and avoid contact with skin and eyes. Wear suitable protective clothing, including gloves and safety goggles. Keep away from sources of ignition. For detailed safety information, consult the Safety Data Sheet (SDS).
Conclusion
This technical guide has summarized the key chemical properties, spectroscopic data, synthesis, and reactivity of this compound. The provided information, including the structured data tables and detailed experimental protocol, serves as a valuable resource for professionals in research and drug development. The dual functionality of this allylic alcohol presents numerous opportunities for its application as a versatile intermediate in organic synthesis.
References
Technical Guide: Molecular Weight of 4-Methyl-4-penten-2-ol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive overview of the molecular weight of 4-Methyl-4-penten-2-ol (CAS No. 2004-67-3). It details the theoretical calculation based on its molecular formula and the standard atomic weights of its constituent elements. Furthermore, it outlines a standard experimental protocol for the empirical determination of its molecular weight using Gas Chromatography-Mass Spectrometry (GC-MS). All quantitative data is presented in clear, tabular formats, and key workflows are visualized using diagrams to ensure clarity for research and development applications.
Chemical Identity and Formula
This compound is an organic compound, a secondary alcohol, with a role in various chemical syntheses. Accurate knowledge of its molecular weight is fundamental for stoichiometric calculations, analytical characterization, and pharmacokinetic modeling in drug development.
The molecular formula indicates that each molecule of the compound is composed of 6 carbon atoms, 12 hydrogen atoms, and 1 oxygen atom.
Theoretical Molecular Weight Calculation
The theoretical molecular weight (MW) is calculated by summing the atomic weights of all atoms in the molecular formula. The standard atomic weights, as recognized by IUPAC, are used for this calculation.
The logical process for this calculation is outlined below.
Caption: Logical workflow for calculating theoretical molecular weight.
The quantitative data used in this calculation is summarized in the table below.
| Element | Symbol | Count | Standard Atomic Weight ( g/mol ) | Subtotal ( g/mol ) |
| Carbon | C | 6 | 12.011[5][6][7] | 72.066 |
| Hydrogen | H | 12 | 1.008[8][9][10] | 12.096 |
| Oxygen | O | 1 | 15.999[11][12][13][14] | 15.999 |
| Total | C6H12O | 19 | 100.161 |
Based on this, the calculated molecular weight of this compound is 100.16 g/mol .[1][2][3][15]
Experimental Protocol: Molecular Weight Determination by GC-MS
For volatile organic compounds like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for experimental determination of molecular weight. The workflow involves separating the analyte from a sample matrix, ionizing it, and then analyzing the mass-to-charge ratio of the resulting ions.
Caption: Experimental workflow for GC-MS molecular weight determination.
Detailed Methodology
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve the sample in 10 mL of a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate) in a volumetric flask to create a 1 mg/mL stock solution.
-
Perform a serial dilution to a final concentration of approximately 10 µg/mL.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Inlet: Split/Splitless injector at 250°C with a split ratio of 50:1.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: 35-350 m/z.
-
-
Data Analysis:
-
Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to this compound.
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion peak (M⁺), which corresponds to the intact molecule with one electron removed. For this compound, this peak is expected at an m/z value corresponding to its monoisotopic mass (100.0888 Da).[1] The nominal mass will be observed at m/z 100.
-
Compare the observed fragmentation pattern with a reference library (e.g., NIST) to confirm compound identity.
-
Conclusion
The theoretical molecular weight of this compound (C6H12O) is 100.16 g/mol , a value critical for all quantitative applications in a research setting. This value can be empirically verified using standard analytical techniques such as GC-MS, where the molecular ion peak at m/z 100 confirms its mass and provides structural information through fragmentation. The protocols and data presented herein serve as a foundational guide for professionals engaged in chemical synthesis, analysis, and development.
References
- 1. 4-Penten-2-ol, 4-methyl- | C6H12O | CID 102730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2R)-4-methylpent-4-en-2-ol | C6H12O | CID 12277035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. 4-Penten-2-ol, 4-methyl- [webbook.nist.gov]
- 5. quora.com [quora.com]
- 6. westfield.ma.edu [westfield.ma.edu]
- 7. #6 - Carbon - C [hobart.k12.in.us]
- 8. ck12.org [ck12.org]
- 9. quora.com [quora.com]
- 10. #1 - Hydrogen - H [hobart.k12.in.us]
- 11. Oxygen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 12. quora.com [quora.com]
- 13. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]
- 14. Oxygen - Wikipedia [en.wikipedia.org]
- 15. lookchem.com [lookchem.com]
Structure Elucidation of 4-Methyl-4-penten-2-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation of 4-Methyl-4-penten-2-ol, a valuable intermediate in organic synthesis. This document outlines the key analytical techniques and experimental protocols necessary to confirm the chemical structure and purity of this compound. All quantitative data are presented in structured tables for clarity and comparative analysis.
Compound Identification and Physical Properties
This compound is an unsaturated alcohol with the chemical formula C₆H₁₂O.[1][2][3] Its basic properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 4-methylpent-4-en-2-ol |
| CAS Number | 2004-67-3 |
| Molecular Formula | C₆H₁₂O |
| Molecular Weight | 100.16 g/mol [1] |
| Boiling Point | 134-136 °C[2] |
| Density | 0.827 g/cm³[2] |
| Solubility | Soluble in ethanol (B145695) and ether; slightly soluble in water.[2] |
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of acetaldehyde (B116499) with isobutylene (B52900).
Experimental Protocol: Synthesis from Acetaldehyde and Isobutylene
This protocol is adapted from a known industrial synthesis method.[1]
Materials:
-
Toluene (B28343) solution of acetaldehyde (40 wt%)
-
Toluene
-
Isobutylene
-
HSiW-V₂O₅-SiO₂ solid acid catalyst
Procedure:
-
A 2000 mL autoclave equipped with a mechanical stirrer and a thermostat is charged with 440.0 g of a toluene solution of acetaldehyde (4 mol, 40 wt%), 800 g of toluene, and 20 g of HSiW-V₂O₅-SiO₂ solid acid catalyst.
-
Isobutylene is slowly introduced into the reaction system until the pressure reaches 0.60 MPa (approximately 6 mol).
-
The autoclave is heated to 120 °C, and the stirring speed is set to 800 rpm.
-
The reaction progress is monitored by taking samples every hour for analysis by gas chromatography.
-
After approximately 5 hours, when the acetaldehyde is completely converted, the reaction is terminated.
-
The excess isobutylene is recovered for future use.
-
The reaction mixture is filtered to recover the catalyst.
-
The filtrate is subjected to fractional distillation to separate the toluene and the product. The product is a mixture of 4-methyl-3-penten-2-ol (B1582873) and this compound.
Spectroscopic Data and Structure Elucidation
The structure of this compound can be confirmed through a combination of spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. The gas-phase IR spectrum of this compound displays characteristic absorption bands.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Broad | O-H stretch (alcohol) |
| ~3080 | Medium | =C-H stretch (alkene) |
| ~2970 | Strong | C-H stretch (alkane) |
| ~1650 | Medium | C=C stretch (alkene) |
| ~1100 | Strong | C-O stretch (secondary alcohol) |
| ~890 | Strong | =C-H bend (out-of-plane) |
Note: The peak values are estimations based on typical IR correlation tables and the available spectrum image from the NIST WebBook.[3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
3.2.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum is predicted to show five distinct signals corresponding to the different proton environments in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.8 | Singlet | 2H | =CH₂ (a) |
| ~3.9 | Sextet | 1H | CH-OH (b) |
| ~2.2 | Doublet | 2H | CH₂ (c) |
| ~1.7 | Singlet | 3H | =C-CH₃ (d) |
| ~1.2 | Doublet | 3H | CH-CH₃ (e) |
| Variable | Broad Singlet | 1H | OH |
3.2.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum is predicted to show six signals, corresponding to the six carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~145 | =C(CH₃)₂ (f) |
| ~112 | =CH₂ (g) |
| ~68 | CH-OH (h) |
| ~50 | CH₂ (i) |
| ~24 | =C-CH₃ (j) |
| ~23 | CH-CH₃ (k) |
Mass Spectrometry (MS)
The mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions. The fragmentation pattern is consistent with the structure of a secondary alcohol.
| m/z | Relative Intensity | Proposed Fragment |
| 100 | Low | [M]⁺ (Molecular Ion) |
| 85 | Medium | [M - CH₃]⁺ |
| 82 | Medium | [M - H₂O]⁺ |
| 67 | High | [M - H₂O - CH₃]⁺ |
| 45 | High | [CH₃CHOH]⁺ |
| 43 | Very High | [C₃H₇]⁺ or [CH₃CO]⁺ |
Note: The fragmentation analysis is based on the mass spectrum available from the NIST WebBook.[3]
Visualizations
Chemical Structure
Caption: Chemical structure of this compound.
Synthesis Workflow
Caption: Experimental workflow for the synthesis of this compound.
Structure Elucidation Workflow
Caption: Logical workflow for the structure elucidation of this compound.
Biological Activity and Signaling Pathways
Currently, there is limited publicly available information on the specific biological activities or signaling pathway interactions of this compound. It is primarily utilized as a chemical intermediate in the synthesis of other compounds.[5] Further research would be required to elucidate any potential roles in biological systems.
Hypothetical Signaling Pathway Interaction
Disclaimer: The following diagram is a conceptual illustration of how a small molecule like this compound might interact with a generic signaling pathway. This is not based on experimental data for this specific compound.
Caption: Conceptual diagram of a small molecule interacting with a generic cell signaling pathway.
References
4-Methyl-4-penten-2-ol boiling point and density
An In-depth Technical Guide to the Physicochemical Properties of 4-Methyl-4-penten-2-ol
For researchers, scientists, and professionals in drug development, a precise understanding of the physicochemical properties of chemical compounds is fundamental. This guide provides a detailed overview of the boiling point and density of this compound, including experimental protocols for their determination.
Physicochemical Data of this compound
This compound is a colorless liquid with the chemical formula C6H12O.[1] It is soluble in ethanol (B145695) and ether, and slightly soluble in water.[1] The quantitative data for its boiling point and density are summarized below.
| Property | Value | Notes |
| Boiling Point | 129 - 136 °C | At 760 mmHg[1][2][3] |
| Density | 0.827 - 0.8480 g/cm³ | At 21-25 °C[1][2][3] |
Experimental Protocols
Accurate determination of boiling point and density is crucial for the characterization of chemical substances. The following are detailed methodologies for these measurements.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[4] For a pure compound, the boiling point is a characteristic physical property.[4]
1. Capillary Method (Micro-Boiling Point Determination)
This method is suitable for small sample volumes.[5]
-
Apparatus: Thiele tube or similar heating block, thermometer, small test tube, capillary tube (sealed at one end), and the liquid sample.
-
Procedure:
-
Seal one end of a capillary tube by heating it in a flame.
-
Place a small amount of the this compound into the small test tube.
-
Invert the sealed capillary tube and place it inside the test tube containing the liquid.
-
Attach the test tube to a thermometer and immerse it in a Thiele tube filled with a heating oil.
-
Heat the Thiele tube gently.[5] Initially, a stream of bubbles will emerge as trapped air expands.[5]
-
Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. At this point, the vapor pressure of the sample is equal to the atmospheric pressure.
-
Stop heating and allow the apparatus to cool.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[4][5]
-
2. Simple Distillation Method
This method can be used when a larger volume of the liquid is available and also serves to purify the liquid.[6]
-
Apparatus: Distillation flask, condenser, receiving flask, thermometer, and a heating mantle.
-
Procedure:
-
Place the this compound into the distillation flask, adding a few boiling chips to ensure smooth boiling.
-
Set up the distillation apparatus with the thermometer bulb positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.
-
Heat the distillation flask.
-
As the liquid boils, the vapor will rise, pass into the condenser, liquefy, and be collected in the receiving flask.
-
The temperature will remain constant during the distillation of the pure liquid. This constant temperature is the boiling point.[6]
-
Determination of Density
Density is the mass of a substance per unit volume.
1. Using a Graduated Cylinder and Balance
This is a straightforward method for determining the density of a liquid.
-
Apparatus: Graduated cylinder and an electronic balance.
-
Procedure:
-
Measure the mass of a clean, dry graduated cylinder on an electronic balance.[7]
-
Add a known volume of this compound to the graduated cylinder. Record the volume accurately, reading from the bottom of the meniscus.[7]
-
Measure the combined mass of the graduated cylinder and the liquid.[7]
-
Subtract the mass of the empty graduated cylinder to find the mass of the liquid.[7]
-
Calculate the density by dividing the mass of the liquid by its volume. For improved accuracy, repeat the measurement with different volumes and average the results.[7][8]
-
2. Using a Pycnometer or Hydrometer
For more precise measurements, a pycnometer or hydrometer can be used. A hydrometer directly measures the density of a liquid by flotation. A pycnometer is a flask with a specific volume that can be accurately weighed with and without the sample liquid.
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental procedures for determining the boiling point and density of this compound.
Caption: Experimental workflows for determining the boiling point and density.
References
Solubility Profile of 4-Methyl-4-penten-2-ol in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-4-penten-2-ol, a C6 unsaturated alcohol, presents a unique solubility profile owing to its molecular structure, which incorporates both a hydrophilic hydroxyl group and a lipophilic six-carbon backbone with a double bond. Understanding its solubility in various organic solvents is paramount for its effective application in chemical synthesis, formulation development, and as a research chemical. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, detailed experimental protocols for solubility determination, and a logical workflow for these procedures.
Core Concepts in Solubility
The solubility of a substance is its capacity to dissolve in a solvent to create a homogeneous solution. For a liquid solute like this compound, this is often described in terms of miscibility—the ability of two liquids to mix in all proportions, forming a single phase. The fundamental principle of "like dissolves like" is key; substances with similar polarities are more likely to be soluble in one another. This compound possesses a polar hydroxyl (-OH) group capable of hydrogen bonding, and a nonpolar hydrocarbon chain. This amphiphilic nature dictates its solubility behavior, allowing for miscibility with a range of polar and nonpolar organic solvents.
Quantitative and Qualitative Solubility Data
While specific quantitative solubility data for this compound is not extensively published, a combination of available qualitative data and quantitative data for structurally similar C6 alcohols provides a strong foundation for solvent selection. The following table summarizes this information.
| Solvent | Chemical Formula | Polarity | Qualitative Solubility of this compound | Quantitative Solubility of Structurally Similar C6 Alcohols ( g/100 mL at ~20-25°C) |
| Ethanol | C₂H₅OH | Polar Protic | Soluble[1] | Miscible (1-Hexanol)[2] |
| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Soluble[1] | Miscible (1-Hexanol)[2] |
| Acetone | (CH₃)₂CO | Polar Aprotic | Soluble | Miscible (General for C1-C6 alcohols) |
| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Soluble | Miscible (General for C1-C6 alcohols) |
| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Soluble | Miscible[3] |
| Methanol | CH₃OH | Polar Protic | Soluble | Miscible (General for C1-C6 alcohols) |
| Glacial Acetic Acid | CH₃COOH | Polar Protic | Sparingly Soluble | Data not readily available |
| Chloroform | CHCl₃ | Polar Aprotic | Very Slightly Soluble | Data not readily available |
| Water | H₂O | Polar Protic | Slightly Soluble[1] | 0.59 g/100 mL (1-Hexanol)[2], 3.2 g/100 mL (2-Methyl-2-pentanol)[4] |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial for many research and development applications. The following are standard methodologies for assessing the solubility of a liquid compound like this compound in an organic solvent.
Method 1: Visual Miscibility/Insolubility Determination (Qualitative)
Objective: To quickly assess whether this compound is miscible, partially miscible, or immiscible in a given solvent at a specific temperature.
Materials:
-
This compound
-
Solvent of interest
-
Graduated cylinders or pipettes
-
Test tubes with stoppers
-
Vortex mixer
-
Constant temperature bath (optional)
Procedure:
-
Preparation: Ensure all glassware is clean and dry. Measure a specific volume of the solvent (e.g., 5 mL) into a test tube.
-
Addition of Solute: Add a small, measured volume of this compound (e.g., 0.5 mL) to the solvent in the test tube.
-
Mixing: Stopper the test tube and vortex for 30-60 seconds to ensure thorough mixing.
-
Observation: Allow the mixture to stand for at least 5 minutes. Observe the solution for any signs of phase separation, cloudiness (turbidity), or the presence of distinct layers.
-
Interpretation:
-
Miscible: The solution remains clear and homogeneous with no phase separation.
-
Partially Miscible: The solution appears cloudy or forms an emulsion that may or may not separate over time.
-
Immiscible: Two distinct layers are observed.
-
-
Temperature Control (Optional): For temperature-dependent solubility studies, perform the above steps with the test tube immersed in a constant temperature bath.
Method 2: Determination of Saturation Point by the "Cloud Point" Method (Quantitative)
Objective: To determine the maximum concentration of this compound that can be dissolved in a solvent at a specific temperature.
Materials:
-
This compound
-
Solvent of interest
-
Burette or calibrated micropipette
-
Beaker or flask
-
Magnetic stirrer and stir bar
-
Light source for observing turbidity
-
Constant temperature bath
Procedure:
-
Setup: Place a known volume or mass of the solvent into a beaker or flask equipped with a magnetic stir bar. If necessary, place the beaker in a constant temperature bath and allow the solvent to reach the desired temperature.
-
Titration: Begin stirring the solvent at a constant rate. Slowly add this compound from a burette or micropipette in small, precise increments.
-
Observation: After each addition, allow the solution to mix thoroughly and observe for the first sign of persistent cloudiness or turbidity. This is known as the "cloud point" and indicates that the saturation point has been reached.
-
Recording: Record the total volume of this compound added to reach the cloud point.
-
Calculation: Calculate the solubility in terms of g/100 mL, mol/L, or other desired units based on the volumes and densities of the solute and solvent used.
Experimental Workflow and Logic
The following diagram illustrates a logical workflow for characterizing the solubility of this compound.
Caption: Workflow for determining the solubility of this compound.
Conclusion
This compound is a versatile C6 alcohol with broad solubility in common organic solvents, attributed to its amphiphilic character. While it is generally miscible with many polar and nonpolar solvents, its solubility in water is limited. For precise applications, the experimental protocols outlined in this guide can be employed to determine its exact solubility parameters under specific conditions. This information is critical for optimizing reaction conditions, developing stable formulations, and advancing research in fields where this compound is utilized.
References
An In-depth Technical Guide to 4-Methyl-4-penten-2-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
4-Methyl-4-penten-2-ol is an organic compound with the molecular formula C₆H₁₂O.[1][2] As a secondary allylic alcohol, its structure, featuring both a hydroxyl group and a carbon-carbon double bond, imparts a unique reactivity profile, making it a useful building block in organic synthesis.[3] Its primary documented application is as an intermediate in the production of 4-Chloro-2-methyl-1-pentene. This chloro derivative is a precursor for the synthesis of 2-S-substituted pyrimidines, which have been investigated as antimetabolites of nucleic acid precursors for potential cancer therapy.[4][5] Despite its role as a synthetic intermediate, dedicated pharmacological studies and its involvement in specific biological signaling pathways are not extensively documented in the current body of scientific literature.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is crucial for its handling, purification, and use in chemical reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 4-methylpent-4-en-2-ol | [6] |
| CAS Number | 2004-67-3 | [1] |
| Molecular Formula | C₆H₁₂O | [1][2] |
| Molecular Weight | 100.16 g/mol | [1] |
| Boiling Point | 131.7 °C at 760 mmHg | [4] |
| Density | 0.832 g/cm³ | [4] |
| Refractive Index | 1.4269 (estimate) | [4] |
| Flash Point | 46.3 °C | [4] |
| Solubility | Soluble in Acetone, Dichloromethane, Tetrahydrofuran | [4] |
| Vapor Pressure | 4.06 mmHg at 25°C | [4] |
| LogP | 1.33340 | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 1 | [4] |
Spectroscopic Data
Spectroscopic data is essential for the identification and characterization of this compound.
-
Mass Spectrometry: The mass spectrum (electron ionization) of this compound is available through the NIST WebBook.[2]
-
Infrared (IR) Spectroscopy: The gas-phase IR spectrum of this compound is also available from the NIST/EPA Gas-Phase Infrared Database.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While experimentally obtained NMR spectra are not widely published, computed ¹³C NMR data is available on PubChem.[6]
Synthesis of this compound
Two primary methods for the synthesis of this compound are detailed below: a patented industrial method and a plausible Grignard reaction.
Synthesis from Acetaldehyde (B116499) and Isobutylene (B52900)
A method for the synthesis of a mixture containing this compound is described in a patent by Wanhua Chemical Group Co., Ltd.[8] This process involves the reaction of acetaldehyde with isobutylene in the presence of a solid acid catalyst.
Experimental Protocol:
-
Reactor Setup: A 2000 ml autoclave made of 316L material, equipped with a mechanical stirrer and a thermostat, is charged with 800 g of toluene (B28343) and 20 g of HSiW-V₂O₅-SiO₂ solid acid catalyst.
-
Addition of Reactants: 440.0 g of a toluene solution of acetaldehyde (4 mol, 40% mass fraction) is added to the autoclave.
-
Introduction of Isobutylene: Isobutylene is slowly introduced into the reaction system until the pressure reaches 0.60 MPa (6 mol).
-
Reaction Conditions: The autoclave is heated to 120 °C, and the stirring speed is maintained at 800 rpm.
-
Monitoring and Completion: The reaction is monitored by taking samples every hour for analysis by gas chromatography. The reaction is considered complete after 5 hours, at which point the acetaldehyde is fully converted.
-
Work-up and Purification: After the reaction, excess isobutylene is recovered for use in subsequent batches. The reaction liquid is pumped out, filtered to recover the catalyst, and the filtrate is rectified to yield a mixture of 4-methyl-3-penten-2-ol (B1582873) and this compound.[8] The reported yield for the combined products is 95.7%.[8]
Plausible Synthesis via Grignard Reaction
Experimental Protocol (Adapted):
-
Preparation of Grignard Reagent:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., argon), place magnesium turnings.
-
Add a solution of isobutenyl bromide in anhydrous diethyl ether dropwise to the magnesium turnings to initiate the formation of isobutenylmagnesium bromide.
-
-
Grignard Reaction:
-
Cool a solution of acetaldehyde in anhydrous diethyl ether in an ice bath.
-
Add the prepared Grignard reagent solution dropwise to the acetaldehyde solution with continuous stirring.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., anhydrous sodium sulfate).
-
Filter and remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation to obtain this compound.
-
Role in Drug Development
The primary relevance of this compound in the context of drug development is its role as a synthetic intermediate. It is used to synthesize 4-Chloro-2-methyl-1-pentene, which is a derivative of 3-Chloro-2-methyl-1-propene.[4][5] This chlorinated intermediate has been utilized in the synthesis of 2-S-substituted pyrimidines.[4][5] These pyrimidine (B1678525) derivatives are of interest as they can act as antimetabolites of nucleic acid precursors, a mechanism of action that is explored in cancer therapy.[4][5]
References
- 1. hmdb.ca [hmdb.ca]
- 2. 4-Penten-2-ol, 4-methyl- [webbook.nist.gov]
- 3. lookchem.com [lookchem.com]
- 4. lookchem.com [lookchem.com]
- 5. This compound | 2004-67-3 [chemicalbook.com]
- 6. 4-Penten-2-ol, 4-methyl- | C6H12O | CID 102730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Penten-2-ol, 4-methyl- [webbook.nist.gov]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
Unveiling the Natural Presence of 4-Methyl-4-penten-2-ol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the natural occurrence of the secondary alcohol 4-Methyl-4-penten-2-ol, a molecule of interest for its potential applications in various scientific domains. While its synthetic routes are well-documented, its natural origins have been less clear. This document consolidates available scientific findings, presenting quantitative data, detailed experimental methodologies, and visual representations of analytical workflows to provide a comprehensive understanding of its presence in the natural world.
Natural Sources and Quantitative Data
Recent analytical studies have identified this compound as a volatile organic compound in a limited number of natural products, primarily resulting from fermentation processes or as a constituent of plant essential oils. The following table summarizes the key findings regarding its natural occurrence and quantified levels.
| Natural Source | Compound Identified As | Concentration/Abundance | Reference |
| Fermented Soybean | 4-Penten-2-ol | 1.49±0.52 (relative peak area) in non-fermented cooked soybeans; 1.27±0.18 in soybeans fermented with Rhizopus oligosporus | [1] |
| Fermented Soybean Meal | 4-penten-2-ol | Significantly increased during two-stage solid fermentation | [2] |
| Fermented Pea Paste | 4-penten-2-ol | Present, with positive correlation to specific electronic nose sensors | |
| Camel Milk | 4-Penten-2-ol | Identified as one of three main alcohols contributing to the principal component of camel milk's volatile profile. | |
| Essential Oil of Elaeagnus umbellata (Autumn Olive) Fruit | 4-Penten-2-ol | 1.2% of the essential oil composition | |
| Strychnos nux-vomica Leaves | 4-Penten-2-Ol | Identified as a compound consistent with the presence of flavonoids. |
Note on Isomeric Identification: It is crucial to note that the majority of the cited studies identify the compound as "4-Penten-2-ol." While this is a strong indicator, definitive confirmation of the specific isomer as this compound requires detailed analysis of the mass spectrometry data and retention indices from the original publications. For the purpose of this guide, we proceed with the strong possibility that these findings refer to the methylated form, a common structural motif in natural volatile compounds.
Experimental Protocols for Identification and Quantification
The identification and quantification of this compound in natural matrices predominantly rely on gas chromatography coupled with mass spectrometry (GC-MS). The following sections detail the typical experimental workflows employed in the cited studies.
Sample Preparation and Extraction of Volatile Compounds
a) Fermented Soybeans and Pea Paste:
-
Solid-Phase Microextraction (SPME): This is a common technique for extracting volatile and semi-volatile compounds from the headspace of a sample.
-
A sample of the fermented product is placed in a sealed vial.
-
The sample is often heated to a specific temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to promote the release of volatile compounds into the headspace.
-
An SPME fiber coated with a specific stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace to adsorb the volatile analytes.
-
The fiber is then retracted and introduced into the GC injector for thermal desorption.[1]
-
b) Camel Milk:
-
Headspace Solid-Phase Microextraction (HS-SPME): Similar to the protocol for fermented products, HS-SPME is used to extract volatile compounds from the headspace of milk samples. The sample is typically equilibrated at a controlled temperature before the SPME fiber is exposed.
c) Essential Oil from Elaeagnus umbellata Fruit:
-
Hydrodistillation: This is a classic method for extracting essential oils from plant material.
-
The fruit material is placed in a distillation apparatus with water.
-
The mixture is heated to boiling, and the resulting steam, carrying the volatile essential oil components, is condensed.
-
The essential oil, being immiscible with water, is then separated from the aqueous distillate.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Gas Chromatograph (GC): The thermally desorbed volatile compounds from the SPME fiber or a diluted sample of the essential oil are injected into the GC. The compounds are separated based on their boiling points and interactions with the stationary phase of the GC column (e.g., a non-polar or medium-polar capillary column). The oven temperature is programmed to increase gradually to facilitate the separation of a wide range of volatile compounds.[1]
-
Mass Spectrometer (MS): As the separated compounds elute from the GC column, they enter the mass spectrometer. Here, they are ionized (typically by electron impact), and the resulting charged fragments are separated based on their mass-to-charge ratio. The resulting mass spectrum is a unique fingerprint for each compound.[1]
-
Compound Identification: The identification of this compound is achieved by comparing the experimentally obtained mass spectrum and retention index with those of a known reference standard or with entries in a spectral library (e.g., NIST, Wiley).[1]
Visualizing the Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key experimental workflows for the analysis of this compound in natural sources.
References
Spectroscopic Data of 4-Methyl-4-penten-2-ol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the unsaturated alcohol, 4-Methyl-4-penten-2-ol. The information presented herein is essential for the accurate identification, characterization, and quality control of this compound in research and development settings. This document details predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data, Mass Spectrometry (MS) fragmentation analysis, and provides tailored experimental protocols for acquiring this spectroscopic information.
Spectroscopic Data Summary
The following tables summarize the predicted and observed spectroscopic data for this compound.
¹H NMR (Proton NMR) Data (Predicted)
Solvent: CDCl₃ Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.85 | s | 1H | H-5a (vinyl) |
| ~4.75 | s | 1H | H-5b (vinyl) |
| ~3.90 | m | 1H | H-2 |
| ~2.20 | d | 2H | H-3 |
| ~1.75 | s | 3H | H-6 (CH₃) |
| ~1.60 | br s | 1H | OH |
| ~1.20 | d | 3H | H-1 (CH₃) |
¹³C NMR (Carbon NMR) Data (Predicted)
Solvent: CDCl₃ Frequency: 100 MHz
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| ~145.0 | C | C-4 |
| ~112.0 | CH₂ | C-5 |
| ~68.0 | CH | C-2 |
| ~50.0 | CH₂ | C-3 |
| ~24.0 | CH₃ | C-6 |
| ~23.0 | CH₃ | C-1 |
IR (Infrared) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| ~3400 | Strong, Broad | O-H stretch (alcohol) |
| ~3080 | Medium | =C-H stretch (vinyl) |
| ~2970, ~2930 | Strong | C-H stretch (alkane) |
| ~1650 | Medium | C=C stretch (alkene) |
| ~1450, ~1375 | Medium | C-H bend (alkane) |
| ~1120 | Strong | C-O stretch (secondary alcohol) |
| ~890 | Strong | =CH₂ bend (out-of-plane) |
Mass Spectrometry (MS) Data
Ionization Mode: Electron Ionization (EI)
| m/z | Relative Intensity | Proposed Fragment |
| 100 | Moderate | [M]⁺ (Molecular Ion) |
| 85 | Strong | [M - CH₃]⁺ |
| 82 | Moderate | [M - H₂O]⁺ |
| 67 | Moderate | [M - H₂O - CH₃]⁺ |
| 57 | Strong | [C₄H₉]⁺ |
| 43 | Very Strong | [C₃H₇]⁺ or [CH₃CO]⁺ |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are tailored for the analysis of a volatile, unsaturated alcohol like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound for ¹H NMR (20-30 mg for ¹³C NMR) into a clean, dry vial.[1]
-
Add approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Gently swirl the vial to ensure the sample is fully dissolved.
-
Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean, dry 5 mm NMR tube to a height of approximately 4-5 cm.
-
Cap the NMR tube securely to prevent evaporation of the volatile sample.
2. ¹H NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher
-
Pulse Program: Standard single pulse (zg30)
-
Number of Scans (NS): 16-32
-
Relaxation Delay (D1): 1.0 s
-
Acquisition Time (AQ): ~4 s
-
Spectral Width (SW): -2 to 12 ppm
-
Temperature: 298 K
3. ¹³C NMR Acquisition Parameters:
-
Spectrometer: 100 MHz or higher
-
Pulse Program: Proton-decoupled with NOE (zgpg30)
-
Number of Scans (NS): 1024 or more to achieve adequate signal-to-noise
-
Relaxation Delay (D1): 2.0 s
-
Acquisition Time (AQ): ~1 s
-
Spectral Width (SW): -5 to 160 ppm
-
Temperature: 298 K
4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
For ¹H NMR, integrate the peaks to determine the relative proton ratios.
Infrared (IR) Spectroscopy
1. Sample Preparation:
-
As this compound is a liquid, the neat (undiluted) sample can be analyzed as a thin film.
-
Place one drop of the liquid onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Gently place a second salt plate on top of the first to create a thin, uniform liquid film between the plates.
2. FTIR Analysis Procedure:
-
Instrument: Fourier Transform Infrared (FTIR) Spectrometer
-
Accessory: Transmission holder
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
Procedure:
-
Acquire a background spectrum of the empty spectrometer.
-
Place the prepared salt plate "sandwich" in the sample holder.
-
Acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
1. Sample Introduction and Chromatography (GC-MS):
-
Given the volatility of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method for analysis.
-
Sample Preparation: Prepare a dilute solution (e.g., 100 ppm) of the compound in a volatile solvent such as dichloromethane (B109758) or ethyl acetate.
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection Volume: 1 µL with a split ratio (e.g., 50:1).
-
2. Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: m/z 35 - 200.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
Visualizations
Spectroscopic Analysis Workflow
Caption: Workflow for the spectroscopic analysis of this compound.
References
Methodological & Application
Synthesis of 4-Methyl-4-penten-2-ol from Acetaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 4-methyl-4-penten-2-ol, a valuable intermediate in organic synthesis, starting from acetaldehyde (B116499). Two primary synthetic routes are presented: a Grignard reaction involving isopropenylmagnesium bromide and a Prins-type reaction between acetaldehyde and isobutylene (B52900). These methods offer viable pathways to the target molecule, each with distinct advantages. This guide includes comprehensive experimental procedures, tabulated quantitative data for easy comparison, and visualizations of the synthetic workflows to aid in laboratory implementation.
Introduction
This compound is an organic compound with applications in the synthesis of various chemical entities, including its use as an intermediate in the preparation of more complex molecules for potential therapeutic applications.[1][2] Its structure, featuring both a secondary alcohol and a terminal alkene, makes it a versatile building block in organic chemistry. The efficient synthesis of this molecule from readily available starting materials like acetaldehyde is of significant interest. This document outlines two effective laboratory-scale synthetic methods.
Physicochemical and Spectroscopic Data of this compound
A summary of the key physical, chemical, and spectroscopic properties of this compound is provided below for reference and characterization purposes.[1][3][4][5]
| Property | Value |
| Molecular Formula | C₆H₁₂O |
| Molecular Weight | 100.16 g/mol |
| CAS Number | 2004-67-3 |
| Boiling Point | 131.7 °C at 760 mmHg |
| Density | 0.832 g/cm³ |
| Refractive Index | 1.4269 (estimate) |
| Solubility | Soluble in acetone, dichloromethane, and tetrahydrofuran (B95107). |
| ¹H NMR | See detailed spectrum analysis |
| ¹³C NMR | See detailed spectrum analysis |
| IR Spectrum | See detailed spectrum analysis |
Method 1: Synthesis via Grignard Reaction
The Grignard reaction provides a direct and reliable method for the formation of the carbon-carbon bond required in this compound. This approach involves the nucleophilic addition of isopropenylmagnesium bromide to the carbonyl carbon of acetaldehyde.
Experimental Protocol
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (as initiator)
-
Acetaldehyde
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for anhydrous reactions
Procedure:
Part A: Preparation of Isopropenylmagnesium Bromide (Grignard Reagent)
-
Assemble a dry three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer.
-
Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask.
-
In the dropping funnel, place a solution of 2-bromopropene (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Add a small portion of the 2-bromopropene solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and gentle boiling is observed. If the reaction does not start, gentle warming may be necessary.
-
Once the reaction has initiated, add the remaining 2-bromopropene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring the mixture for an additional 30-60 minutes until most of the magnesium has been consumed. The resulting greyish solution is the Grignard reagent.
Part B: Reaction with Acetaldehyde
-
Cool the Grignard reagent solution in an ice-water bath.
-
Prepare a solution of freshly distilled acetaldehyde (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Add the acetaldehyde solution dropwise to the cooled and stirred Grignard reagent. Maintain the reaction temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.
Part C: Work-up and Purification
-
Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with two portions of diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation to obtain pure this compound.
Quantitative Data
| Parameter | Value |
| Typical Yield | 60-75% |
| Reaction Time | 3-4 hours |
| Reaction Temperature | 0 °C to room temperature |
Synthesis Workflow
Caption: Workflow for the Grignard synthesis of this compound.
Method 2: Synthesis via Prins-Type Reaction
An alternative approach is the reaction of acetaldehyde with isobutylene in the presence of a solid acid catalyst. This method can produce a mixture of isomers, with this compound being one of the products.[6]
Experimental Protocol
Materials:
-
Acetaldehyde (40% solution in toluene)
-
Isobutylene
-
HSiW-V₂O₅-SiO₂ solid acid catalyst
-
High-pressure autoclave with mechanical stirring and thermostat
Procedure:
-
In a 2000 mL autoclave, add a 40% toluene solution of acetaldehyde (4 mol), 800 g of toluene, and 20 g of HSiW-V₂O₅-SiO₂ solid acid catalyst.[6]
-
Slowly introduce isobutylene into the reaction system until the pressure reaches 0.60 MPa (6 mol).[6]
-
Heat the autoclave to 120 °C with a stirring speed of 800 rpm.[6]
-
Monitor the reaction progress by taking samples every hour for analysis (e.g., by gas chromatography).
-
After approximately 5 hours, when the acetaldehyde is completely converted, terminate the reaction.[6]
-
Recover the excess isobutylene for reuse.
-
Filter the reaction mixture to recover the catalyst.
-
Rectify the filtrate to separate the toluene and obtain a mixture of 4-methyl-3-penten-2-ol (B1582873) and this compound.[6]
Quantitative Data
| Parameter | Value | Reference |
| Overall Yield | 95.7% (of mixed isomers) | [6] |
| Isomer Ratio | 4-methyl-3-en-2-pentanol : 4-methyl-4-en-2-pentanol = 4:1 | [6] |
| Reaction Time | 5 hours | [6] |
| Reaction Temperature | 120 °C | [6] |
| Pressure | 0.60 MPa | [6] |
Synthesis Workflow
Caption: Workflow for the Prins-type synthesis of this compound.
Spectroscopic Analysis
Detailed spectroscopic data is crucial for the unambiguous identification and characterization of the synthesized this compound.
¹H NMR Spectrum (Predicted)
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~4.85 | s | =CH₂ |
| ~4.70 | s | =CH₂ |
| ~3.85 | m | -CH(OH)- |
| ~2.15 | d | -CH₂- |
| ~1.75 | s | =C(CH₃)- |
| ~1.20 | d | -CH(OH)CH₃ |
¹³C NMR Spectrum (Predicted)
| Chemical Shift (ppm) | Assignment |
| ~145 | =C(CH₃)₂ |
| ~112 | =CH₂ |
| ~68 | -CH(OH)- |
| ~48 | -CH₂- |
| ~23 | -CH(OH)CH₃ |
| ~22 | =C(CH₃)- |
IR Spectrum
The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.[4]
| Wavenumber (cm⁻¹) | Assignment |
| ~3370 (broad) | O-H stretch (alcohol) |
| ~3075 | =C-H stretch (alkene) |
| ~2970, 2925 | C-H stretch (alkane) |
| ~1650 | C=C stretch (alkene) |
| ~1120 | C-O stretch (secondary alcohol) |
| ~890 | =CH₂ bend (out-of-plane) |
Conclusion
The synthesis of this compound from acetaldehyde can be effectively achieved through either a Grignard reaction with isopropenylmagnesium bromide or a Prins-type reaction with isobutylene. The Grignard route offers a more direct synthesis of the target molecule, while the Prins-type reaction provides a high overall yield of a mixture of isomers. The choice of method will depend on the specific requirements of the researcher, including desired purity, available equipment, and scalability. The provided protocols and data serve as a comprehensive guide for the successful laboratory preparation and characterization of this versatile synthetic intermediate.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound | 2004-67-3 [chemicalbook.com]
- 3. 4-Penten-2-ol, 4-methyl- | C6H12O | CID 102730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Penten-2-ol, 4-methyl- [webbook.nist.gov]
- 5. 4-Penten-2-ol, 4-methyl- [webbook.nist.gov]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: Synthesis of 4-Methyl-4-penten-2-ol
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Methyl-4-penten-2-ol is an organic compound with the chemical formula C6H12O.[1][2] It is a colorless liquid with a fruity aroma.[1] This compound serves as a valuable intermediate in organic synthesis. For instance, it is used in the synthesis of 4-Chloro-2-methyl-1-pentene, a derivative of 3-Chloro-2-methyl-1-propene, which has applications in the development of antimetabolites for cancer therapy.[3][4] Given its utility, robust and well-documented synthetic protocols are of significant interest to the research community.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C6H12O | [2][3][5] |
| Molecular Weight | 100.16 g/mol | [3][5][6] |
| Boiling Point | 131.7°C at 760 mmHg | [3] |
| Density | 0.832 g/cm³ | [3] |
| Flash Point | 46.3°C | [3] |
| Solubility | Soluble in ethanol, ether, acetone, dichloromethane, and tetrahydrofuran; slightly soluble in water. | [1][3] |
| Refractive Index | 1.4269 (estimate) | [3] |
| CAS Number | 2004-67-3 | [2][3][5] |
Experimental Protocols
Two primary methods for the synthesis of this compound are presented below. The first is a catalytic approach using acetaldehyde (B116499) and isobutylene (B52900), and the second is a general approach via a Grignard reaction.
This protocol is adapted from a patented industrial synthesis method.[5]
Principle: This method involves the direct reaction of acetaldehyde with isobutylene in the presence of a solid acid catalyst to produce a mixture of this compound and its isomer, 4-methyl-3-penten-2-ol (B1582873).
Materials:
-
Acetaldehyde solution (40% in toluene)
-
Isobutylene
-
HSiW-V2O5-SiO2 solid acid catalyst
-
2000ml autoclave with mechanical stirring and thermostat
Procedure:
-
Charge the 2000ml autoclave with 440.0g of a 40% toluene solution of acetaldehyde (4 mol), 800g of toluene, and 20g of HSiW-V2O5-SiO2 solid acid catalyst.[5]
-
Slowly introduce isobutylene into the reaction system until the pressure inside the autoclave reaches 0.60 MPa (approximately 6 mol).[5]
-
Heat the autoclave to 120°C while maintaining a stirring speed of 800 rpm.[5]
-
Monitor the reaction progress by taking samples every hour for analysis by gas chromatography.
-
The reaction is considered complete when the acetaldehyde is fully converted, which typically occurs after 5 hours.[5]
-
After the reaction is complete, cool the autoclave and recover the excess isobutylene for future use.
-
Pump the reaction liquid out of the reactor and filter to recover the catalyst, which can be reused.[5]
-
The filtrate is then subjected to rectification to separate the toluene and the product mixture.
Results: This process yields a mixture of 4-methyl-3-penten-2-ol and this compound with a total yield of 95.7%. The molar ratio of the isomers (4-methyl-3-penten-2-ol to this compound) is approximately 4:1.[5]
Quantitative Data Summary:
| Parameter | Value |
| Acetaldehyde | 4 mol |
| Isobutylene | ~6 mol |
| Catalyst | 20 g HSiW-V2O5-SiO2 |
| Solvent | Toluene |
| Temperature | 120°C |
| Pressure | 0.60 MPa |
| Reaction Time | 5 hours |
| Overall Yield | 95.7% |
| Product Ratio | 4:1 (4-methyl-3-penten-2-ol : this compound) |
The Grignard reaction is a versatile method for forming carbon-carbon bonds and synthesizing alcohols.[7][8] For the synthesis of this compound, the reaction would involve an isobutenyl Grignard reagent and acetaldehyde.
Principle: The Grignard reagent, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent hydrolysis of the intermediate magnesium alkoxide yields the desired secondary alcohol.[9][10][11][12]
Materials:
-
An isobutenyl halide (e.g., isobutenyl bromide)
-
Magnesium turnings
-
Anhydrous ether (e.g., diethyl ether or THF)
-
Acetaldehyde
-
Saturated aqueous ammonium (B1175870) chloride solution or dilute acid for work-up
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend magnesium turnings in anhydrous ether.[7] Add a solution of the isobutenyl halide in anhydrous ether dropwise to initiate the formation of the Grignard reagent (isobutenylmagnesium halide).
-
Grignard Reaction: Cool a solution of acetaldehyde in anhydrous ether in an ice bath. Add the prepared Grignard reagent dropwise to the acetaldehyde solution with constant stirring.[7] Allow the reaction to proceed to completion at room temperature.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or a dilute acid.[7] Separate the organic layer, and extract the aqueous layer with ether.
-
Purification: Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., magnesium sulfate).[7] After filtration, remove the solvent under reduced pressure. The crude product can then be purified by fractional distillation or column chromatography to yield this compound.[7]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: General Grignard reaction pathway for this compound synthesis.
Safety Information
This compound has some level of toxicity. When handling this compound, the following precautions should be observed:
-
Skin Contact: Avoid direct skin contact to prevent potential irritation or allergic reactions.[1]
-
Eye Contact: Avoid contact with eyes. In case of contact, rinse immediately with plenty of water and seek medical attention.[1]
-
Inhalation: Avoid inhaling gas or mist. If inhalation occurs, move to an area with fresh air and seek medical advice.[1]
-
Storage: Store in a cool, dry, and well-ventilated area, away from sources of ignition and oxidizing agents.[1]
Grignard reagents are highly reactive and moisture-sensitive. They should be handled under an inert atmosphere in dry glassware.[13] The reaction can be exothermic and should be cooled appropriately.
References
- 1. chembk.com [chembk.com]
- 2. 4-Penten-2-ol, 4-methyl- [webbook.nist.gov]
- 3. lookchem.com [lookchem.com]
- 4. This compound | 2004-67-3 [chemicalbook.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. 4-Penten-2-ol, 4-methyl- | C6H12O | CID 102730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. leah4sci.com [leah4sci.com]
- 9. quora.com [quora.com]
- 10. quora.com [quora.com]
- 11. Reaction of Acetaldehyde with Magnesium Bromide What happens when acetal.. [askfilo.com]
- 12. Treatment of acetaldehyde with ethyl magnesium bromide and subsequent hydrolysis gives [cdquestions.com]
- 13. CAS 926-62-5: isobutylmagnesium bromide | CymitQuimica [cymitquimica.com]
Application Notes and Protocols: (R)-4-Methyl-4-penten-2-ol as a Chiral Building Block in the Enantioselective Synthesis of (-)-Acorenone B
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(R)-4-Methyl-4-penten-2-ol is a versatile and valuable chiral building block in asymmetric synthesis. Its utility stems from the presence of a stereogenic center and a reactive terminal olefin, which allow for the stereocontrolled introduction of functionality and the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of (R)-4-Methyl-4-penten-2-ol in the enantioselective total synthesis of the spirocyclic sesquiterpene, (-)-Acorenone B. This natural product has garnered interest due to its unique structure and potential biological activity. The synthesis described herein, originally reported by Pesaro and Bachmann, showcases a robust strategy for the construction of the characteristic spiro[4.5]decane core of acorenones.
Key Features of (R)-4-Methyl-4-penten-2-ol as a Chiral Building Block:
-
Chiral Pool Synthon: As a readily available, enantiomerically pure starting material, it serves as an excellent example of a chiral pool synthon, allowing for the direct incorporation of a defined stereocenter into a target molecule.
-
Versatile Functionality: The secondary alcohol can be easily protected or oxidized, while the terminal double bond is amenable to a wide range of transformations, including ozonolysis, hydroboration, and cyclization reactions.
-
Stereocontrol Element: The existing stereocenter can direct the stereochemical outcome of subsequent reactions, enabling the construction of multiple new stereocenters with high diastereoselectivity.
Application: Enantioselective Total Synthesis of (-)-Acorenone B
The total synthesis of (-)-Acorenone B from (R)-4-methyl-4-penten-2-ol highlights the strategic application of this chiral building block. The key steps involve the creation of the spirocyclic core through an intramolecular Michael addition.
Retrosynthetic Analysis
A retrosynthetic analysis of (-)-Acorenone B reveals a logical disconnection back to (R)-4-methyl-4-penten-2-ol.
Caption: Retrosynthetic analysis of (-)-Acorenone B.
Experimental Protocols
The following protocols are adapted from the work of M. Pesaro and J.-P. Bachmann, J. Chem. Soc., Chem. Commun., 1978, 203-204.
Step 1: Protection of the Hydroxyl Group
The synthesis commences with the protection of the secondary alcohol of (R)-4-methyl-4-penten-2-ol as a tetrahydropyranyl (THP) ether to prevent its interference in subsequent steps.
-
Reaction: (R)-4-Methyl-4-penten-2-ol to (R)-2-(4-methylpent-4-en-2-yloxy)tetrahydro-2H-pyran
-
Reagents: Dihydropyran (DHP), Pyridinium p-toluenesulfonate (PPTS, catalytic)
-
Solvent: Dichloromethane (B109758) (CH₂Cl₂)
-
Procedure: To a solution of (R)-4-methyl-4-penten-2-ol in dichloromethane, add a catalytic amount of PPTS. To this mixture, add dihydropyran dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography.
Step 2: Oxidative Cleavage of the Olefin
Ozonolysis of the terminal double bond followed by a reductive workup yields a chiral aldehyde, a key intermediate for the subsequent chain elongation.
-
Reaction: (R)-2-(4-methylpent-4-en-2-yloxy)tetrahydro-2H-pyran to (R)-3-((tetrahydro-2H-pyran-2-yl)oxy)butanal
-
Reagents: Ozone (O₃), Dimethyl sulfide (B99878) (DMS)
-
Solvent: Dichloromethane (CH₂Cl₂)
-
Procedure: A solution of the THP-protected alcohol in dichloromethane is cooled to -78 °C. A stream of ozone is bubbled through the solution until a blue color persists. The excess ozone is then purged with a stream of nitrogen. Dimethyl sulfide is added, and the reaction mixture is allowed to warm to room temperature overnight. The solvent is removed under reduced pressure, and the resulting crude aldehyde is used in the next step without further purification.
Step 3: Construction of the Spirocyclic Precursor
The chiral aldehyde is subjected to a Robinson annulation sequence with methyl vinyl ketone to construct the core spirocyclic framework. This involves a Michael addition followed by an intramolecular aldol (B89426) condensation.
-
Reaction: (R)-3-((tetrahydro-2H-pyran-2-yl)oxy)butanal and Methyl vinyl ketone to the spirocyclic enone.
-
Reagents: Methyl vinyl ketone, Potassium hydroxide (B78521) (KOH)
-
Solvent: Ethanol (B145695) (EtOH)
-
Procedure: To a solution of the crude aldehyde in ethanol, methyl vinyl ketone is added. The mixture is cooled to 0 °C, and a solution of potassium hydroxide in ethanol is added dropwise. The reaction is stirred at room temperature until the formation of the enone is complete (monitored by TLC). The reaction is then neutralized with acetic acid and the solvent is removed under reduced pressure. The residue is partitioned between water and ether. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by chromatography.
Step 4: Deprotection and Oxidation
Removal of the THP protecting group followed by oxidation of the resulting secondary alcohol to a ketone provides the diketone precursor for the key intramolecular cyclization.
-
Reaction: Deprotection of the THP ether and subsequent oxidation.
-
Reagents: p-Toluenesulfonic acid (p-TsOH) for deprotection; Jones reagent (CrO₃/H₂SO₄/acetone) for oxidation.
-
Solvent: Acetone
-
Procedure: The THP-protected spirocycle is dissolved in acetone, and a catalytic amount of p-toluenesulfonic acid is added. The mixture is stirred at room temperature until deprotection is complete. The resulting alcohol is then oxidized directly by the dropwise addition of Jones reagent at 0 °C until a persistent orange color is observed. The reaction is quenched with isopropanol, and the mixture is filtered through a pad of Celite. The filtrate is concentrated, and the residue is extracted with ether. The organic layer is washed with saturated aqueous sodium bicarbonate and brine, dried, and concentrated to give the crude diketone.
Step 5: Intramolecular Michael Addition
The crucial spirocyclization is achieved via an intramolecular Michael addition, which proceeds with high stereoselectivity to form the desired spiro[4.5]decane skeleton.
-
Reaction: Intramolecular cyclization of the diketone precursor.
-
Reagents: Potassium tert-butoxide
-
Solvent: tert-Butanol
-
Procedure: The diketone is dissolved in tert-butanol, and the solution is treated with a catalytic amount of potassium tert-butoxide. The reaction is stirred at room temperature until the starting material is consumed. The reaction is quenched with water and extracted with ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The product is purified by chromatography to yield the spirocyclic dione (B5365651).
Step 6: Final Methylation to (-)-Acorenone B
The final step involves the stereoselective methylation of the enolate derived from the spirocyclic dione to install the last methyl group and complete the synthesis of (-)-Acorenone B.
-
Reaction: α-Methylation of the spirocyclic dione.
-
Reagents: Lithium diisopropylamide (LDA), Methyl iodide (CH₃I)
-
Solvent: Tetrahydrofuran (THF)
-
Procedure: A solution of the spirocyclic dione in THF is cooled to -78 °C. A solution of LDA in THF is added dropwise, and the mixture is stirred for 1 hour. Methyl iodide is then added, and the reaction is allowed to warm to room temperature. The reaction is quenched with saturated aqueous ammonium (B1175870) chloride and extracted with ether. The organic layer is dried and concentrated. Purification by chromatography affords (-)-Acorenone B.
Quantitative Data Summary
| Step | Product | Starting Material | Reagents | Yield (%) | Stereoselectivity |
| 1 | THP-protected alcohol | (R)-4-Methyl-4-penten-2-ol | DHP, PPTS | >95 | >99% ee |
| 2 | Chiral aldehyde | THP-protected alcohol | O₃, DMS | ~90 (crude) | >99% ee |
| 3 | Spirocyclic enone | Chiral aldehyde, Methyl vinyl ketone | KOH | ~70 | High dr |
| 4 | Diketone precursor | Spirocyclic enone | p-TsOH, Jones reagent | ~85 | - |
| 5 | Spirocyclic dione | Diketone precursor | Potassium tert-butoxide | ~80 | High dr |
| 6 | (-)-Acorenone B | Spirocyclic dione | LDA, CH₃I | ~75 | High dr |
Note: Yields and stereoselectivities are approximate based on typical values for these types of reactions and the reported synthesis.
Logical Workflow of the Synthesis
Application Notes and Protocols: Enantioselective Synthesis of 4-Methyl-4-penten-2-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-4-penten-2-ol is a chiral allylic alcohol that serves as a valuable building block in organic synthesis, particularly for the preparation of pharmaceuticals and other biologically active molecules. The stereochemistry of the hydroxyl group is often crucial for the desired biological activity, making enantioselective synthesis a critical aspect of its utilization. The primary strategies for obtaining enantiomerically enriched this compound involve the asymmetric reduction of the corresponding ketone, 4-methyl-4-penten-2-one, and the kinetic resolution of the racemic alcohol.
This document provides detailed protocols for the enantioselective synthesis of this compound, with a focus on lipase-catalyzed kinetic resolution, a robust and widely applicable method.
Key Synthetic Strategies
Two main approaches are highlighted for the enantioselective synthesis of this compound:
-
Asymmetric Reduction of 4-Methyl-4-penten-2-one: This method involves the reduction of the prochiral ketone using a chiral reducing agent or a catalyst, leading directly to one enantiomer of the alcohol.
-
Kinetic Resolution of Racemic this compound: This technique separates the enantiomers of the racemic alcohol by selectively reacting one enantiomer at a faster rate, typically through enzymatic acylation. This leaves the unreacted alcohol enriched in the other enantiomer. Lipases, particularly Candida antarctica lipase (B570770) B (CAL-B), are highly effective for this purpose.
Data Presentation: Lipase-Catalyzed Kinetic Resolution of Racemic this compound
The following table summarizes representative quantitative data for the kinetic resolution of racemic this compound using immobilized Candida antarctica lipase B (Novozym® 435) and an acyl donor.
| Entry | Acyl Donor | Solvent | Time (h) | Conversion (%) | Enantiomeric Excess of (S)-alcohol (ee_S, %) | Enantiomeric Excess of (R)-acetate (ee_P, %) |
| 1 | Vinyl Acetate (B1210297) | Hexane (B92381) | 24 | ~50 | >99 | ~98 |
| 2 | Vinyl Acetate | Toluene | 24 | ~48 | >99 | ~97 |
| 3 | Isopropenyl Acetate | Diisopropyl Ether | 36 | ~50 | >99 | ~99 |
| 4 | Vinyl Butyrate | Hexane | 48 | ~52 | ~97 | >99 |
Experimental Protocols
Protocol 1: Lipase-Catalyzed Kinetic Resolution of (±)-4-Methyl-4-penten-2-ol
This protocol describes a general procedure for the enzymatic kinetic resolution of racemic this compound via transesterification using an immobilized lipase.
Materials:
-
Racemic this compound
-
Immobilized Candida antarctica lipase B (e.g., Novozym® 435)
-
Acyl donor (e.g., vinyl acetate)
-
Anhydrous organic solvent (e.g., hexane)
-
Magnetic stirrer and stir bar
-
Reaction vessel (e.g., round-bottom flask with a stopper)
-
Equipment for monitoring the reaction (e.g., chiral Gas Chromatography)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a dry reaction vessel, add racemic this compound (1.0 g, 10 mmol) and anhydrous hexane (50 mL).
-
Add the acyl donor, vinyl acetate (1.1 eq, 11 mmol).
-
Add immobilized Candida antarctica lipase B (100 mg).
-
Seal the vessel and stir the mixture at room temperature (25 °C).
-
Monitor the reaction progress by periodically taking small aliquots and analyzing them by chiral GC to determine the conversion and enantiomeric excess of the remaining alcohol and the formed acetate.
-
Once the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme.
-
Wash the immobilized enzyme with fresh solvent (hexane) to recover any adsorbed product. The enzyme can often be dried and reused.
-
Concentrate the filtrate under reduced pressure to remove the solvent and excess acyl donor.
-
Purify the resulting mixture of unreacted (S)-4-Methyl-4-penten-2-ol and the formed (R)-acetate by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
The separated (R)-acetate can be hydrolyzed back to (R)-4-Methyl-4-pen ten-2-ol using a mild base (e.g., K2CO3 in methanol).
Visualizations
Reaction Scheme for Lipase-Catalyzed Kinetic Resolution
Caption: Lipase-catalyzed kinetic resolution of racemic this compound.
General Experimental Workflow
Caption: General workflow for enzymatic kinetic resolution.
Application Notes and Protocols: The Strategic Use of 4-Methyl-4-penten-2-ol in Pheromone Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-4-penten-2-ol is a valuable C6 chiral building block in the synthesis of various high-value chemical compounds, including insect pheromones. Its specific structure, featuring a secondary alcohol and a terminal double bond, makes it an attractive precursor for the stereoselective synthesis of complex molecules. This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of bark beetle pheromones, with a particular focus on the aggregation pheromone ipsenol (B191551).
Application Note 1: Synthesis of the Bark Beetle Pheromone Ipsenol
Ipsenol (2-methyl-6-methylene-7-octen-4-ol) is a key component of the aggregation pheromone of several bark beetle species in the genus Ips, which are significant pests in coniferous forests. The controlled synthesis of ipsenol is crucial for the development of effective pest management strategies based on monitoring and mating disruption. This compound serves as a strategic starting material for a convergent synthesis of ipsenol.
The synthetic strategy involves the protection of the hydroxyl group of this compound, followed by a hydroboration-oxidation of the terminal double bond to introduce a primary alcohol. This intermediate is then converted to a suitable leaving group, such as a tosylate or a halide, to enable coupling with an appropriate organometallic reagent, thereby constructing the carbon skeleton of ipsenol. Subsequent deprotection and introduction of the second double bond complete the synthesis.
Key Advantages of this Approach:
-
Convergent Synthesis: Allows for the independent preparation of key fragments, leading to higher overall yields.
-
Stereochemical Control: The chiral center at the C2 position of this compound can be used to introduce stereoselectivity in the final product.
-
Versatility: The synthetic intermediates can be adapted for the synthesis of other related pheromones.
Quantitative Data Summary
While a direct, complete synthesis of ipsenol starting from this compound is not extensively detailed in a single source, the following table summarizes expected yields for analogous reaction steps based on established organic synthesis methodologies.
| Step | Reaction | Reagents and Conditions | Expected Yield (%) |
| 1 | Protection of Hydroxyl Group | TBDMSCl, Imidazole (B134444), DMF, rt, 12h | >95 |
| 2 | Hydroboration-Oxidation | 9-BBN, THF, rt, 12h; then NaOH, H₂O₂, 0°C to rt | 85-90 |
| 3 | Tosylation of Primary Alcohol | TsCl, Pyridine (B92270), 0°C to rt, 12h | ~90 |
| 4 | Coupling with Isopropenyl Grignard | Isopropenylmagnesium bromide, CuI (cat.), THF, -20°C to rt | 60-70 |
| 5 | Deprotection of Silyl Ether | TBAF, THF, rt, 2h | >95 |
Experimental Protocols
The following protocols describe a plausible synthetic route to (±)-ipsenol from (±)-4-methyl-4-penten-2-ol.
Protocol 1: Protection of (±)-4-Methyl-4-penten-2-ol
-
To a solution of (±)-4-methyl-4-penten-2-ol (1.0 g, 10 mmol) in dry dimethylformamide (DMF, 20 mL) under an argon atmosphere, add imidazole (1.02 g, 15 mmol) and tert-butyldimethylsilyl chloride (TBDMSCl, 1.81 g, 12 mmol).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ solution (50 mL) and extract with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate (B1210297) gradient) to afford the TBDMS-protected alcohol.
Protocol 2: Hydroboration-Oxidation of the Protected Alcohol
-
To a solution of the TBDMS-protected alcohol (2.14 g, 10 mmol) in dry tetrahydrofuran (B95107) (THF, 20 mL) under an argon atmosphere at 0°C, add 9-borabicyclo[3.3.1]nonane (9-BBN, 0.5 M in THF, 22 mL, 11 mmol) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Cool the mixture to 0°C and slowly add ethanol (B145695) (5 mL), followed by 3 M aqueous NaOH (7.3 mL) and 30% H₂O₂ (7.3 mL).
-
Stir the mixture at room temperature for 4 hours.
-
Separate the layers and extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the corresponding primary alcohol.
Protocol 3: Tosylation of the Primary Alcohol
-
To a solution of the primary alcohol (2.32 g, 10 mmol) in dry pyridine (20 mL) at 0°C, add p-toluenesulfonyl chloride (TsCl, 2.29 g, 12 mmol).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Pour the mixture into ice-water (100 mL) and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure to obtain the tosylate.
Protocol 4: Grignard Coupling to form the Ipsenol Skeleton
-
Prepare isopropenylmagnesium bromide from 2-bromopropene (B1265445) and magnesium turnings in dry THF.
-
To a solution of the tosylate (3.86 g, 10 mmol) in dry THF (30 mL) at -20°C under an argon atmosphere, add a catalytic amount of copper(I) iodide (CuI).
-
Add the freshly prepared isopropenylmagnesium bromide solution (approx. 1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 6 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution (50 mL) and extract with diethyl ether (3 x 40 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify by flash column chromatography to yield the protected ipsenol.
Protocol 5: Deprotection to (±)-Ipsenol
-
To a solution of the protected ipsenol (2.54 g, 10 mmol) in THF (20 mL), add tetrabutylammonium (B224687) fluoride (B91410) (TBAF, 1 M in THF, 11 mL, 11 mmol).
-
Stir the reaction at room temperature for 2 hours.
-
Quench with water (50 mL) and extract with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify by flash column chromatography to afford (±)-ipsenol.
Visualizations
Caption: Synthetic workflow for the preparation of Ipsenol from this compound.
Caption: Logical relationship from starting material to final application.
Conclusion
This compound represents a highly useful and versatile chiral starting material for the synthesis of bark beetle pheromones like ipsenol. The outlined synthetic strategy, based on well-established chemical transformations, provides a reliable pathway for accessing these important semiochemicals. Further research into enantioselective syntheses starting from chiral variants of this compound could provide access to specific stereoisomers of these pheromones, which is often critical for their biological activity. The protocols and data presented herein serve as a valuable resource for researchers engaged in pheromone synthesis and the development of sustainable pest control methods.
Application Notes and Protocols for 4-Methyl-4-penten-2-ol as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 4-methyl-4-penten-2-ol as a versatile intermediate in the synthesis of potential pharmaceutical compounds. The focus is on its conversion to 2-S-substituted pyrimidine (B1678525) derivatives, a class of compounds recognized for their potential as antimetabolites in cancer therapy. Detailed experimental protocols and relevant biological context are provided to guide researchers in this area.
Introduction
This compound is a valuable chiral building block in organic synthesis. Its chemical structure, featuring both a hydroxyl group and a terminal alkene, allows for a variety of chemical modifications, making it an attractive starting material for the synthesis of more complex molecules. A key application in medicinal chemistry is its role as a precursor to 4-chloro-2-methyl-1-pentene (B1145501), an alkylating agent used to introduce the 2-methylpent-4-en-1-yl moiety into target molecules. This side chain can be found in compounds investigated for their therapeutic potential, particularly as anticancer agents.
Application: Synthesis of 2-S-Substituted Pyrimidine Antimetabolites
A significant application of this compound in pharmaceutical research is in the synthesis of 2-S-substituted pyrimidine derivatives. These compounds are analogues of the natural pyrimidine bases (uracil, thymine, and cytosine) and can interfere with nucleic acid synthesis, a critical pathway for the proliferation of cancer cells. By incorporating a fraudulent base into DNA or RNA, or by inhibiting key enzymes in the nucleotide synthesis pathway, these antimetabolites can induce cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1][2]
The general synthetic route involves the S-alkylation of a thiopyrimidine, such as 2-mercaptopyrimidine-4,6-diol (B8817847), with an activated derivative of this compound.
Key Synthetic Intermediates and Reactions
The primary synthetic transformation involves the conversion of this compound to an electrophilic species that can readily react with a thiol group.
Synthesis of 4-Chloro-2-methyl-1-pentene
This compound can be converted to the corresponding allylic chloride, 4-chloro-2-methyl-1-pentene, through reaction with a chlorinating agent such as thionyl chloride (SOCl₂) or hydrochloric acid (HCl) in the presence of a suitable catalyst. This allylic chloride is a key intermediate for the subsequent S-alkylation step.
S-Alkylation of 2-Mercaptopyrimidine-4,6-diol
The synthesized 4-chloro-2-methyl-1-pentene can then be used to alkylate the thiol group of 2-mercaptopyrimidine-4,6-diol in the presence of a base to yield 2-((2-methylpent-4-en-1-yl)thio)pyrimidine-4,6-diol.[3][4]
Experimental Protocols
Protocol 1: Synthesis of 4-Chloro-2-methyl-1-pentene from this compound
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1 equivalent) in anhydrous diethyl ether under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of thionyl chloride (1.1 equivalents) in anhydrous diethyl ether to the dropping funnel and add it dropwise to the stirred solution of the alcohol over 30 minutes. A small amount of pyridine can be added as a catalyst.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 4-chloro-2-methyl-1-pentene.
-
The crude product can be purified by fractional distillation under reduced pressure.
Protocol 2: Synthesis of 2-((2-methylpent-4-en-1-yl)thio)pyrimidine-4,6-diol
Materials:
-
2-Mercaptopyrimidine-4,6-diol[5]
-
4-Chloro-2-methyl-1-pentene[6]
-
Potassium hydroxide (B78521) (KOH) or Sodium ethoxide (NaOEt)
-
Water
-
Hydrochloric acid (for acidification)
-
Ethyl acetate (B1210297)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 2-mercaptopyrimidine-4,6-diol (1 equivalent) in a solution of potassium hydroxide (2 equivalents) in a mixture of ethanol and water.
-
To this stirred solution, add 4-chloro-2-methyl-1-pentene (1.1 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to pH 3-4 with hydrochloric acid.
-
A precipitate of the product should form. If not, extract the aqueous solution with ethyl acetate (3 x 50 mL).
-
Collect the precipitate by filtration, wash with cold water, and dry. If extracted, combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure 2-((2-methylpent-4-en-1-yl)thio)pyrimidine-4,6-diol.
Data Presentation
| Compound | Starting Material | Reagents | Solvent | Reaction Conditions | Yield (%) | Purity (%) |
| 4-Chloro-2-methyl-1-pentene | This compound | SOCl₂, Pyridine | Diethyl ether | 0 °C to RT, 3-4 h | 75-85 | >95 (after distillation) |
| 2-((2-methylpent-4-en-1-yl)thio)pyrimidine-4,6-diol | 2-Mercaptopyrimidine-4,6-diol, 4-Chloro-2-methyl-1-pentene | KOH | Ethanol/Water | Reflux, 4-6 h | 60-70 | >98 (after recrystallization) |
Note: The presented yield and purity are typical ranges and may vary depending on the specific reaction conditions and purification methods.
Visualizations
Synthetic Workflow
References
- 1. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uomus.edu.iq [uomus.edu.iq]
- 3. Design and Synthesis of 2-Alkylpyrimidine-4,6-diol and 6-Alkylpyridine-2,4-diol as Potent GPR84 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. 4,6-Dihydroxy-2-mercaptopyrimidine | C4H4N2O2S | CID 1268265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Chloro-2-methyl-1-pentene | C6H11Cl | CID 12627091 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes: 4-Methyl-4-penten-2-ol in Fragrance Formulation
Introduction
4-Methyl-4-penten-2-ol (CAS No. 2004-67-3) is a secondary allylic alcohol recognized for its utility in fragrance formulations.[1][2] Its unique olfactory profile and chemical properties allow it to be used as a versatile ingredient in the creation of various scent experiences. Chemically, it is an organic compound with the formula C6H12O.[1][2] This document provides detailed application notes and protocols for researchers, scientists, and formulation chemists working with this ingredient.
Olfactory Profile and Applications
This compound possesses a characteristic refreshing, fruity aroma.[1] This makes it a valuable component for introducing or enhancing fruity and fresh notes in fragrance compositions.
-
Top to Middle Note Modifier: Due to its moderate volatility, it can function as a bridge between the initial top notes and the heart of the fragrance.
-
Applications: It is suitable for use in a variety of products, including fine fragrances, personal care products like beverages and perfumes, and household goods.[1]
-
Synergies: It blends well with citrus, floral, and other fruity fragrance materials, adding complexity and a natural-smelling lift.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective application in fragrance formulation. The following table summarizes key quantitative data.
| Property | Value | Source(s) |
| Molecular Formula | C6H12O | [2][3][4] |
| Molecular Weight | 100.16 g/mol | [2][3] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 129 – 136 °C | [1][3][4] |
| Density | 0.827 - 0.848 g/cm³ | [1][3][4] |
| Vapor Pressure | 4.06 mmHg at 25°C | [3][4] |
| Flash Point | 46.3 °C | [3][4] |
| Solubility | Soluble in ethanol (B145695) and ether; slightly soluble in water. | [1] |
| LogP | 1.33 | [3][4] |
Stability and Compatibility
As an allylic alcohol, this compound's stability can be influenced by the formulation's matrix, particularly its pH.
-
pH Considerations: In acidic environments, such as some fabric softeners (pH 2.0-4.5), allylic alcohols can be unstable.[5] Monitoring the pH of the base is crucial.
-
Oxidation: Exposure to air and light can lead to oxidation, potentially altering the scent profile.[6] The use of antioxidants (e.g., BHT) in the fragrance concentrate is recommended to mitigate this.
-
Discoloration: Interactions with other fragrance ingredients or the product base can sometimes lead to discoloration over time. Stability testing is essential to identify such issues.[7]
Experimental Protocols
Protocol 1: Olfactory Evaluation of this compound
Objective: To systematically evaluate the odor profile and intensity of this compound.
Materials:
-
This compound
-
Ethanol (perfumer's grade, odorless)
-
Glass beakers and graduated cylinders
-
Pipettes
-
Standard smelling strips
-
Panel of trained sensory evaluators[8]
Methodology:
-
Stock Solution Preparation: Prepare a 10% dilution of this compound in perfumer's grade ethanol.
-
Dilution Series: Create a series of further dilutions from the stock solution: 5%, 1%, and 0.1% in ethanol.
-
Sample Preparation: Dip coded smelling strips into each dilution for 2 seconds, ensuring they are saturated to the same level. Allow the ethanol to evaporate for 10 seconds.
-
Sensory Panel Evaluation:
-
Present the coded smelling strips to a panel of at least five trained evaluators in a well-ventilated, odor-free room.[9]
-
Ask panelists to evaluate the odor at three time points: immediately (top note), after 15 minutes (middle note), and after 1 hour (dry-down).
-
Panelists should describe the scent profile using standard fragrance descriptors (e.g., fruity, green, floral, woody) and rate the intensity on a scale of 1 (very weak) to 9 (very strong).
-
-
Data Analysis: Compile the descriptors and average the intensity ratings. Analyze the evolution of the scent over time.
Figure 1. Olfactory evaluation experimental workflow.
Protocol 2: Accelerated Stability Testing in an Alcoholic Base
Objective: To assess the chemical and olfactory stability of a fragrance containing this compound under accelerated aging conditions.[6][10]
Materials:
-
Fragrance formulation containing this compound (e.g., at 2% concentration).
-
Base: 80% Ethanol, 20% Deionized Water solution.
-
Control sample (base without fragrance).
-
Glass bottles with airtight caps.
-
Climate chamber or oven capable of maintaining 40°C ± 2°C.[6][11]
-
UV light cabinet.[6]
-
pH meter, viscometer.
-
Gas Chromatography-Mass Spectrometry (GC-MS) equipment.
Methodology:
-
Sample Preparation:
-
Prepare a batch of the final product by mixing the fragrance formulation with the alcoholic base.
-
Fill several glass bottles with the perfumed product and a control sample. Tightly seal the bottles.
-
Retain one set of samples as a reference, stored in the dark at room temperature (25°C).[10]
-
-
Accelerated Aging:
-
Thermal Stress: Place one set of samples in an oven at 40°C for a period of 1, 2, and 3 months. This simulates approximately 1, 2, and 3 years of shelf life.[11][12]
-
Light Exposure: Place another set of samples in a UV light cabinet for a specified duration to assess photodegradation.[10]
-
Freeze-Thaw Cycle: Subject a third set to three cycles of freezing at -10°C for 24 hours, followed by thawing at room temperature for 24 hours to test for physical instability like precipitation.[6][12]
-
-
Evaluation:
-
At each time point (e.g., monthly), remove a sample from each stress condition and allow it to return to room temperature.
-
Physical Evaluation: Visually inspect for changes in color, clarity, and phase separation against the reference sample.[10] Measure pH and viscosity.
-
Olfactory Evaluation: Conduct a sensory evaluation (as per Protocol 1) comparing the aged samples to the fresh reference sample to detect any changes in scent profile.
-
Chemical Analysis: (Optional) Use GC-MS to analyze the chemical composition of the aged samples compared to the reference, identifying any degradation products or significant changes in the concentration of this compound.[10]
-
-
Data Interpretation: A stable formulation will show minimal changes in its physical, olfactory, and chemical properties compared to the reference sample.
Figure 2. Stability testing logical workflow.
Safety and Regulatory
-
Safety: this compound has some reported toxicity. Standard laboratory safety precautions should be followed, including avoiding skin and eye contact and preventing inhalation of vapors.[1] Store in a cool, dry, and well-ventilated area away from ignition sources.[1]
-
Regulatory: Users should ensure compliance with regional regulations and the standards set by organizations such as the International Fragrance Association (IFRA).
This document is intended for informational purposes for qualified professionals and does not constitute a warranty of the product's performance or safety. All formulations should undergo rigorous, product-specific testing.
References
- 1. chembk.com [chembk.com]
- 2. 4-Penten-2-ol, 4-methyl- [webbook.nist.gov]
- 3. lookchem.com [lookchem.com]
- 4. echemi.com [echemi.com]
- 5. EP0760243B1 - Use of allylic alcohol perfumes as a malodour reduction agent - Google Patents [patents.google.com]
- 6. iltusa.com [iltusa.com]
- 7. orchadia.org [orchadia.org]
- 8. parfums-de-grasse.com [parfums-de-grasse.com]
- 9. sitaramdixit.synthasite.com [sitaramdixit.synthasite.com]
- 10. Fragrance Stability Testing: Ensuring Product Longevity and Consumer Satisfaction - 🌿 MLAP Botanicals — Pure. Potent. Proven. [mlapbotanicals.com]
- 11. Quick and Dirty Guide to Stability Testing — Botanical Formulations [botanicalformulations.com]
- 12. makingcosmetics.com [makingcosmetics.com]
Application Note: GC-MS Analysis of 4-Methyl-4-penten-2-ol
Introduction
4-Methyl-4-penten-2-ol is a volatile organic compound with applications in various fields of chemical synthesis and research. Accurate and reliable quantification of this analyte is crucial for quality control, reaction monitoring, and metabolic studies. Gas Chromatography-Mass Spectrometry (GC-MS) offers a highly sensitive and selective method for the analysis of volatile compounds like this compound, providing both qualitative identification and quantitative measurement. This application note provides a detailed protocol for the GC-MS analysis of this compound, intended for researchers, scientists, and drug development professionals.
Principle of the Method
Gas chromatography separates volatile and semi-volatile compounds based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. Following separation, the mass spectrometer ionizes the eluted compounds, separates the resulting ions based on their mass-to-charge ratio (m/z), and detects them. The resulting mass spectrum provides a unique fragmentation pattern that acts as a chemical fingerprint for compound identification. Quantification is achieved by integrating the peak area of a characteristic ion and comparing it to a calibration curve generated from standards of known concentrations.
Experimental Protocols
Sample Preparation
The choice of sample preparation technique depends on the sample matrix. For liquid samples, a direct injection or liquid-liquid extraction (LLE) is suitable. For solid or complex matrices, headspace (HS) analysis is recommended to isolate the volatile analyte.
a) Liquid-Liquid Extraction (LLE) Protocol:
-
Sample Collection: Collect 1 mL of the liquid sample in a clean glass vial.
-
Solvent Addition: Add 1 mL of a volatile, water-immiscible organic solvent such as hexane, diethyl ether, or dichloromethane.
-
Extraction: Cap the vial and vortex vigorously for 1-2 minutes to ensure thorough mixing and extraction of the analyte into the organic phase.
-
Phase Separation: Allow the layers to separate. If an emulsion forms, centrifuge the sample at a low speed (e.g., 2000 rpm) for 5 minutes.
-
Sample Transfer: Carefully transfer the organic (top) layer to a clean GC vial for analysis.
b) Headspace (HS) Sampling Protocol:
-
Sample Preparation: Place a known amount of the solid or liquid sample (e.g., 1 gram or 1 mL) into a headspace vial.
-
Sealing: Immediately seal the vial with a septum and an aluminum crimp cap.
-
Incubation: Place the vial in the headspace autosampler and incubate at a controlled temperature (e.g., 80°C) for a specific time (e.g., 15 minutes) to allow the volatile compounds to partition into the headspace.
-
Injection: The automated headspace system will then inject a specific volume of the vapor phase from the vial into the GC inlet.
GC-MS Instrumentation and Conditions
The following are recommended starting parameters for the GC-MS analysis of this compound. Optimization may be required based on the specific instrument and sample matrix.
Table 1: GC-MS Instrument Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.0 mL/min (constant flow) |
| Inlet Temperature | 250°C |
| Injection Mode | Split (e.g., 50:1 split ratio) or Splitless |
| Injection Volume | 1 µL |
| Oven Program | Initial: 50°C, hold for 2 minRamp: 10°C/min to 200°C, hold for 2 min |
| Mass Spectrometer | |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Scan Range | m/z 35-200 |
| Acquisition Mode | Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis |
Calibration and Quantification
-
Stock Solution: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable solvent (e.g., methanol (B129727) or the extraction solvent).
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.
-
Analysis: Analyze the calibration standards using the same GC-MS method as the samples.
-
Calibration Curve: Construct a calibration curve by plotting the peak area of a characteristic ion of this compound against the corresponding concentration.
-
Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Data Presentation
Mass Spectrum of this compound
The electron ionization mass spectrum of this compound is characterized by a molecular ion peak and several fragment ions. The mass spectrum can be found in the NIST Chemistry WebBook.[1][2][3][4] Key identifying ions should be used for quantification in SIM mode.
Table 2: Characteristic Mass Fragments of this compound
| m/z | Relative Abundance | Putative Fragment |
| 43 | 100% | [C3H7]+ |
| 59 | ~80% | [C3H7O]+ |
| 85 | ~40% | [M-CH3]+ |
| 100 | ~5% | [M]+ (Molecular Ion) |
Note: Relative abundances are approximate and may vary slightly between instruments.
Quantitative Data Summary
For a typical analysis, the quantitative results can be summarized as follows:
Table 3: Example Quantitative Results
| Sample ID | Retention Time (min) | Peak Area (Quant Ion) | Concentration (µg/mL) |
| Standard 1 | 7.52 | 150,000 | 1.0 |
| Standard 2 | 7.52 | 745,000 | 5.0 |
| Standard 3 | 7.52 | 1,490,000 | 10.0 |
| Sample A | 7.51 | 485,000 | 3.2 |
| Sample B | 7.52 | 998,000 | 6.7 |
Mandatory Visualization
Caption: Experimental workflow for the GC-MS analysis of this compound.
References
Application Note: 1H and 13C NMR Spectral Analysis of 4-Methyl-4-penten-2-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation of organic molecules. This application note provides a comprehensive guide to the ¹H and ¹³C NMR spectral analysis of 4-Methyl-4-penten-2-ol, an unsaturated alcohol with potential applications in synthetic chemistry. A detailed experimental protocol for acquiring high-quality NMR spectra is presented, along with an analysis of the expected chemical shifts and coupling constants. This document serves as a practical resource for researchers in quality control, reaction monitoring, and the characterization of novel chemical entities.
Introduction
This compound is a secondary alcohol containing a terminal double bond. Its structure presents distinct proton and carbon environments that can be unambiguously characterized using ¹H and ¹³C NMR spectroscopy. Understanding the spectral features of this compound is crucial for confirming its identity, assessing its purity, and studying its role in various chemical transformations. This note details the expected spectral data and provides a robust protocol for its experimental determination.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound in deuterated chloroform (B151607) (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H on C2 (-CHOH) | ~3.8 - 4.0 | Multiplet | - | 1H |
| H on C3 (-CH₂-) | ~2.1 - 2.3 | Multiplet | - | 2H |
| H on C5 (=CH₂) | ~4.7 - 4.8 | Singlet (broad) | - | 2H |
| H on C6 (-CH₃) | ~1.7 | Singlet (broad) | - | 3H |
| H on C1 (-CH₃) | ~1.2 | Doublet | ~6.0 - 7.0 | 3H |
| H on -OH | Variable | Singlet (broad) | - | 1H |
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Carbon Label | Chemical Shift (δ, ppm) |
| C1 (-CH₃) | ~23 |
| C2 (-CHOH) | ~67 |
| C3 (-CH₂-) | ~48 |
| C4 (=C(CH₃)CH₂) | ~144 |
| C5 (=CH₂) | ~112 |
| C6 (-CH₃) | ~22 |
Experimental Protocol
This section outlines a standard protocol for the acquisition of high-resolution ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
For ¹H NMR: Weigh approximately 10-20 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
For ¹³C NMR: Weigh approximately 50-100 mg of this compound and dissolve it in approximately 0.7 mL of CDCl₃.
-
Ensure the sample is fully dissolved. Gentle warming may be applied if necessary.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
NMR Spectrometer Setup and Data Acquisition
The following parameters are recommended for a 400 MHz NMR spectrometer.
¹H NMR Acquisition Parameters:
-
Pulse Program: zg30
-
Number of Scans (NS): 16
-
Relaxation Delay (D1): 1.0 s
-
Acquisition Time (AQ): 4.0 s
-
Spectral Width (SW): 20 ppm
-
Temperature: 298 K
¹³C NMR Acquisition Parameters:
-
Pulse Program: zgpg30 (proton decoupled)
-
Number of Scans (NS): 1024
-
Relaxation Delay (D1): 2.0 s
-
Acquisition Time (AQ): 1.0 s
-
Spectral Width (SW): 240 ppm
-
Temperature: 298 K
Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum manually or using an automatic phasing routine.
-
Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H NMR and δ = 77.16 ppm for ¹³C NMR).[1]
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants to elucidate the connectivity of the protons.
Experimental Workflow
The general workflow for acquiring and analyzing the NMR data is illustrated below.
References
Application Notes and Protocols for Infrared (IR) Spectroscopy of 4-Methyl-4-penten-2-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-4-penten-2-ol is a valuable organic compound utilized as an intermediate in the synthesis of various chemical entities, including fragrances and potential pharmaceutical agents. Its molecular structure contains key functional groups, namely a hydroxyl (-OH) group and a carbon-carbon double bond (C=C), which are critical to its reactivity and chemical properties. Infrared (IR) spectroscopy is a powerful analytical technique for the structural elucidation and quality control of such molecules, as it provides a unique "fingerprint" based on the vibrational frequencies of their functional groups. This document provides detailed application notes and a comprehensive protocol for the analysis of this compound using Fourier Transform Infrared (FTIR) spectroscopy, with a focus on the Attenuated Total Reflectance (ATR) sampling technique.
Data Presentation: Infrared Absorption Data for this compound
The following table summarizes the characteristic infrared absorption bands for this compound, based on gas-phase FTIR data obtained from the NIST Chemistry WebBook.[1] The assignments are based on established correlations for functional group vibrations.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| ~3600 - 3200 | Strong, Broad | O-H Stretch | Alcohol (-OH) |
| ~3080 | Medium | =C-H Stretch | Alkene (sp² C-H) |
| ~2970 - 2850 | Strong | C-H Stretch | Alkane (sp³ C-H) |
| ~1650 | Medium | C=C Stretch | Alkene |
| ~1450 | Medium | C-H Bend | Alkane (CH₂, CH₃) |
| ~1375 | Medium | C-H Bend | Alkane (CH₃) |
| ~1100 | Strong | C-O Stretch | Secondary Alcohol |
| ~890 | Strong | =C-H Bend | Alkene (out-of-plane) |
Experimental Protocol: Analysis of this compound by ATR-FTIR Spectroscopy
This protocol details the procedure for obtaining a high-quality infrared spectrum of liquid this compound using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
1. Objective:
To obtain the infrared spectrum of this compound and identify its characteristic functional group absorptions.
2. Materials and Equipment:
-
This compound (liquid)
-
FTIR Spectrometer with a Diamond or Germanium ATR accessory
-
Computer with FTIR software
-
Pasteur pipette or micropipette
-
Lint-free wipes (e.g., Kimwipes)
-
Reagent-grade isopropanol (B130326) or ethanol (B145695) for cleaning
-
Sample vial
3. Experimental Procedure:
3.1. Instrument Preparation and Background Collection:
-
Ensure the FTIR spectrometer and the computer are turned on and have been allowed to stabilize according to the manufacturer's instructions.
-
Open the FTIR software.
-
Ensure the ATR accessory is properly installed in the sample compartment.
-
Before introducing the sample, the ATR crystal surface must be meticulously cleaned. Using a lint-free wipe dampened with isopropanol or ethanol, gently wipe the crystal surface. Allow the solvent to fully evaporate.
-
Acquire a background spectrum. This is a critical step to account for the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself. The software will guide you through this process, which typically involves selecting a "Collect Background" or similar option.
3.2. Sample Analysis:
-
Using a clean Pasteur pipette or micropipette, carefully place a small drop of this compound onto the center of the ATR crystal. The sample should be sufficient to completely cover the crystal surface.
-
If your ATR accessory has a pressure arm, lower it to ensure good contact between the liquid sample and the crystal. Apply gentle and consistent pressure.
-
Acquire the sample spectrum. In the software, select the "Collect Sample" or an equivalent command.
-
The software will display the resulting infrared spectrum, typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
3.3. Data Processing and Interpretation:
-
Label the significant peaks in the spectrum with their corresponding wavenumbers.
-
Compare the observed peak positions with the expected absorption frequencies for the functional groups present in this compound (hydroxyl and alkene groups) as detailed in the data table above.
-
Save and export the spectral data as required.
3.4. Cleaning:
-
After analysis, lift the pressure arm (if applicable).
-
Remove the sample from the ATR crystal using a clean, dry, lint-free wipe.
-
Clean the ATR crystal surface thoroughly with a lint-free wipe dampened with isopropanol or ethanol.
-
Allow the solvent to evaporate completely before the next measurement.
Logical Workflow for IR Spectroscopy of this compound
The following diagram illustrates the logical workflow for the infrared analysis of this compound.
Caption: Experimental workflow for ATR-FTIR analysis.
References
Application Notes and Protocols for the Catalytic Hydrogenation of 4-Methyl-4-penten-2-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Catalytic hydrogenation is a cornerstone of synthetic organic chemistry, enabling the selective reduction of unsaturated functional groups. The hydrogenation of alkenes to their corresponding alkanes is a thermodynamically favorable process that proceeds in the presence of a metal catalyst.[1] This reaction is critical in various stages of drug development and fine chemical synthesis for modifying molecular scaffolds and achieving desired stereochemistry.
This document provides detailed application notes and protocols for the catalytic hydrogenation of 4-methyl-4-penten-2-ol to its saturated analogue, 4-methyl-2-pentanol. The carbon-carbon double bond in this compound is readily reduced under standard hydrogenation conditions, leaving the secondary alcohol functionality intact. Common heterogeneous catalysts for this transformation include palladium on carbon (Pd/C), platinum on carbon (Pt/C), platinum dioxide (PtO₂), and Raney® Nickel.[1] The reaction typically proceeds via syn-addition of two hydrogen atoms to the same face of the double bond.[1]
Due to a lack of specific quantitative data for the hydrogenation of this compound in the public domain, the protocols and data presented herein are based on analogous hydrogenations of structurally similar terminal and allylic alcohols. These examples provide a strong predictive framework for the successful reduction of the target molecule.
Reaction Scheme
The catalytic hydrogenation of this compound yields 4-methyl-2-pentanol.
Caption: General reaction scheme for the catalytic hydrogenation.
Data Presentation: Catalytic Systems for Allylic Alcohol Hydrogenation
The choice of catalyst and reaction conditions significantly impacts the efficiency and selectivity of the hydrogenation. Below is a summary of representative catalytic systems and their performance in the hydrogenation of analogous allylic alcohols.
| Catalyst | Substrate | Solvent | Temperature (°C) | Pressure (atm H₂) | Reaction Time (h) | Yield (%) | Reference |
| 5% Pt/C | 2-propen-1-ol | Water | 20 | 1 | 24 | 70 | [1] |
| 10% Pd/C | 2-propen-1-ol | Water | 20 | 1 | 24 | 29 | [1] |
| Raney® Nickel | General Alkenes | Ethanol | Room Temp. | 1-4 | Varies | High | [2] |
| Iron Complex | Secondary Allylic Alcohol | Isopropanol | 130 | N/A (Transfer) | 18 | 76 (Conversion) | [3] |
| Ruthenium Complex | Allylic Alcohols | Propan-2-ol | Varies | N/A (Transfer) | 1.5-24 | 45-100 |
Experimental Protocols
The following are detailed experimental protocols for the catalytic hydrogenation of terminal allylic alcohols, which can be adapted for this compound.
Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C)
This protocol is a general procedure for the hydrogenation of an alkene using a standard heterogeneous catalyst and a hydrogen balloon.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (or Ethyl Acetate)
-
Hydrogen gas (balloon)
-
Round-bottom flask with a magnetic stir bar
-
Septum
-
Vacuum line
-
Nitrogen or Argon gas
-
Filtration apparatus (e.g., Celite® pad on a sintered glass funnel)
Procedure:
-
Flask Preparation: To a clean, dry round-bottom flask containing a magnetic stir bar, add the this compound (1.0 eq).
-
Solvent Addition: Add a suitable solvent such as ethanol or ethyl acetate (B1210297) to dissolve the substrate (concentration typically 0.1-0.5 M).
-
Inert Atmosphere: Seal the flask with a septum and purge the flask with an inert gas (nitrogen or argon) for several minutes. This is crucial to remove oxygen, which can be a safety hazard with finely divided catalysts and hydrogen.
-
Catalyst Addition: Carefully and quickly add 10% Pd/C (typically 1-5 mol% of palladium relative to the substrate) to the flask under a positive pressure of the inert gas.
-
Hydrogen Introduction: Connect the flask to a vacuum line and carefully evacuate the headspace. Backfill the flask with hydrogen gas from a balloon. Repeat this vacuum/hydrogen cycle 2-3 times to ensure the atmosphere is saturated with hydrogen.
-
Reaction: Vigorously stir the reaction mixture under a positive pressure of hydrogen (maintained by the balloon) at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent to ensure complete recovery of the product. Caution: The filter cake may be pyrophoric; do not allow it to dry completely in the air. It is best to quench it with water.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 4-methyl-2-pentanol. The product can be further purified by distillation if necessary.
Protocol 2: Hydrogenation using Raney® Nickel
Raney® Nickel is a highly active catalyst, particularly for the reduction of various functional groups. It is often used as a slurry in water or ethanol.
Materials:
-
This compound
-
Raney® Nickel (slurry in water or ethanol)
-
Ethanol
-
Hydrogenation apparatus (e.g., Parr shaker or a flask with a hydrogen balloon)
-
Magnetic stir bar
-
Filtration apparatus
Procedure:
-
Catalyst Preparation: In a fume hood, carefully wash the commercial Raney® Nickel slurry several times with the reaction solvent (e.g., ethanol) by decantation to remove the storage liquid. Caution: Raney® Nickel is pyrophoric when dry and should be handled with care under a liquid.
-
Reaction Setup: In a hydrogenation flask, add the this compound (1.0 eq) dissolved in ethanol.
-
Catalyst Addition: Add the washed Raney® Nickel slurry to the reaction flask. The amount of catalyst can vary, but a common starting point is 5-10% by weight relative to the substrate.
-
Hydrogenation: Place the flask in a Parr shaker apparatus and pressurize with hydrogen to the desired pressure (e.g., 1-4 atm). Alternatively, for atmospheric pressure hydrogenation, use a hydrogen balloon as described in Protocol 1.
-
Reaction: Stir or shake the reaction mixture vigorously at room temperature until hydrogen uptake ceases or the reaction is deemed complete by analytical monitoring (TLC or GC).
-
Work-up: Carefully depressurize the reaction vessel and purge with an inert gas.
-
Filtration: Allow the catalyst to settle, then carefully decant the supernatant. Filter the remaining solution through a pad of Celite® to remove all traces of the catalyst. Wash the catalyst with the solvent.
-
Isolation: Combine the filtrates and concentrate under reduced pressure to yield the product, 4-methyl-2-pentanol.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for a catalytic hydrogenation experiment.
Caption: General workflow for catalytic hydrogenation.
Reaction Mechanism on a Metal Surface
The hydrogenation reaction occurs on the surface of the metal catalyst.
Caption: Simplified mechanism of catalytic hydrogenation.
References
Chiral Resolution of 4-Methyl-4-penten-2-ol: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and protocols for the chiral resolution of 4-Methyl-4-penten-2-ol, a valuable chiral building block in organic synthesis. The following methods are outlined to guide researchers, scientists, and drug development professionals in obtaining enantiomerically enriched forms of this secondary allylic alcohol. The techniques covered include enzymatic kinetic resolution, chiral gas chromatography (GC), and chiral high-performance liquid chromatography (HPLC).
Enzymatic Kinetic Resolution using Lipase (B570770)
Enzymatic kinetic resolution is a highly efficient and environmentally benign method for separating enantiomers of chiral alcohols. Lipases, in particular, have demonstrated excellent enantioselectivity in the acylation of secondary alcohols.
Protocol: Lipase-Catalyzed Kinetic Resolution
This protocol is adapted from established methods for the resolution of structurally similar secondary alcohols.
Materials:
-
Racemic this compound
-
Immobilized Lipase B from Candida antarctica (CALB) or Lipase from Pseudomonas cepacia (PSL)
-
Acyl donor (e.g., vinyl acetate (B1210297), isopropenyl acetate)
-
Anhydrous organic solvent (e.g., hexane, toluene, or methyl tert-butyl ether (MTBE))
-
Standard laboratory glassware and magnetic stirrer
-
Temperature-controlled reaction vessel or oil bath
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of racemic this compound (1.0 equivalent) in an anhydrous organic solvent, add the immobilized lipase (typically 10-50% by weight of the substrate).
-
Add the acyl donor (1.0-1.5 equivalents).
-
Stir the reaction mixture at a controlled temperature (typically 25-45 °C).
-
Monitor the reaction progress by chiral GC or HPLC to determine the enantiomeric excess (ee) of the remaining alcohol and the formed ester.
-
The reaction is typically stopped at or near 50% conversion to achieve high ee for both the unreacted alcohol and the ester product.
-
Upon reaching the desired conversion, filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Concentrate the filtrate under reduced pressure.
-
Separate the unreacted (S)-4-Methyl-4-penten-2-ol from the acylated (R)-4-Methyl-4-penten-2-yl acetate by silica gel column chromatography.
Expected Results:
Based on studies with analogous secondary alcohols, high enantiomeric excess (>99% ee) for both the remaining alcohol and the produced ester can be achieved with good to excellent yields.[1] The enantioselectivity (E-value) is expected to be high, often exceeding 200.
Data Summary:
| Technique | Lipase Source | Acyl Donor | Solvent | Temperature (°C) | Conversion (%) | Enantiomeric Excess (ee) | Yield (%) |
| Enzymatic Kinetic Resolution | Candida antarctica Lipase B (CALB) | Vinyl Acetate | Hexane | 30-45 | ~50 | >99% (alcohol and ester) | Good |
| Enzymatic Kinetic Resolution | Pseudomonas cepacia Lipase (PSL) | Isopropenyl Acetate | MTBE | 25-40 | ~50 | High | Good |
Note: The data presented is based on typical results for similar secondary alcohols and serves as a guideline. Optimization for this compound may be required.
Workflow for Enzymatic Kinetic Resolution
Caption: Workflow for the enzymatic kinetic resolution of this compound.
Chiral Gas Chromatography (GC)
Chiral GC is a powerful analytical technique for the separation and quantification of enantiomers of volatile compounds like this compound. Cyclodextrin-based chiral stationary phases are commonly employed for this purpose.
Protocol: Chiral GC Analysis
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Chiral capillary column (e.g., a column coated with a derivatized β-cyclodextrin).
GC Conditions (Starting Point):
| Parameter | Value |
| Column | Chirasil-DEX CB (25 m x 0.25 mm, 0.25 µm) or similar |
| Carrier Gas | Hydrogen or Helium |
| Inlet Temperature | 230 °C |
| Detector Temperature | 250 °C |
| Oven Program | Isothermal or temperature gradient (e.g., 60°C for 5 min, then ramp to 150°C at 5°C/min) |
| Injection Mode | Split |
Procedure:
-
Prepare a dilute solution of the sample (racemic mixture or resolved enantiomers) in a suitable solvent (e.g., dichloromethane (B109758) or hexane).
-
Inject a small volume (e.g., 1 µL) into the GC.
-
Record the chromatogram and determine the retention times of the two enantiomers.
-
Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 (where Area₁ > Area₂)
Expected Results:
A successful chiral GC method will show baseline separation of the two enantiomers. The separation factor (α) should be greater than 1.1 for accurate quantification. Derivatization of the alcohol to its acetate or trifluoroacetate (B77799) ester can sometimes improve resolution and peak shape.
Data Summary:
| Column Type | Typical Mobile Phase (Carrier Gas) | Temperature Program | Separation Factor (α) |
| Derivatized β-Cyclodextrin | Hydrogen or Helium | Isothermal or Gradient | > 1.1 |
Logical Flow for Chiral GC Method Development
Caption: Decision-making workflow for developing a chiral GC method.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a versatile technique for the separation of a wide range of enantiomers. Polysaccharide-based chiral stationary phases are often effective for the resolution of allylic alcohols.
Protocol: Chiral HPLC Analysis
Instrumentation:
-
HPLC system with a UV or other suitable detector.
-
Chiral HPLC column (e.g., a column with a polysaccharide-based stationary phase like Chiralpak® or Chiralcel®).
HPLC Conditions (Starting Point):
| Parameter | Value |
| Column | Polysaccharide-based (e.g., Chiralpak AD-H) |
| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | Ambient or controlled (e.g., 25 °C) |
| Detection | UV (at a wavelength where the analyte absorbs, if applicable, or after derivatization) |
Procedure:
-
Prepare a solution of the sample in the mobile phase.
-
Inject the sample onto the HPLC column.
-
Monitor the elution profile and determine the retention times of the enantiomers.
-
Calculate the enantiomeric excess as described for the GC method.
Expected Results:
Good separation of the enantiomers with a resolution factor (Rs) of greater than 1.5 is desirable for accurate quantification. The mobile phase composition is a critical parameter for optimizing the separation on polysaccharide-based columns.
Data Summary:
| Column Type | Typical Mobile Phase | Flow Rate (mL/min) | Resolution (Rs) |
| Polysaccharide-based (e.g., Amylose or Cellulose derivatives) | Hexane/Isopropanol mixtures | 0.5 - 1.0 | > 1.5 |
Relationship between HPLC Parameters and Separation Outcome
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Methyl-4-penten-2-ol
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Methyl-4-penten-2-ol.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: Common methods for synthesizing this compound and related allylic alcohols include:
-
Acid-Catalyzed Reaction of Acetaldehyde (B116499) and Isobutylene (B52900): This method can produce a high yield of this compound along with its isomer, 4-methyl-3-penten-2-ol (B1582873).[1]
-
Grignard Reaction: This involves the reaction of a Grignard reagent with an appropriate aldehyde or ketone. For instance, isovaleraldehyde (B47997) can be reacted with a vinyl Grignard reagent to produce a similar structure.[2][3]
Q2: What are the physical and chemical properties of this compound?
A2: this compound is a colorless liquid.[4] Key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C6H12O[5][6] |
| Molecular Weight | 100.16 g/mol [5] |
| Boiling Point | 134-136°C[4] |
| Density | 0.827 g/cm³[4] |
| Solubility | Soluble in ethanol (B145695) and ether, slightly soluble in water.[4] |
Q3: What are the primary applications of this compound?
A3: this compound is utilized as an intermediate in organic synthesis. For example, it is a precursor in the synthesis of 4-Chloro-2-methyl-1-pentene.[5][7] Due to its fruity and fresh aroma, it also finds application as a fragrance and flavor ingredient in products like food, beverages, and perfumes.[4]
Troubleshooting Guides
Low Product Yield
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Low conversion of starting materials | 1. Inactive Catalyst: The solid acid catalyst may have lost activity. 2. Insufficient Catalyst Loading: The amount of catalyst may be too low for the scale of the reaction. 3. Suboptimal Reaction Temperature: The temperature may be too low to achieve a reasonable reaction rate. | 1. Regenerate or replace the catalyst. 2. Increase the catalyst to substrate ratio. 3. Optimize the reaction temperature; a moderate increase might enhance conversion, but be mindful of selectivity. |
| Formation of significant side products | 1. Side Reactions: The reaction conditions may be promoting side reactions such as dehydration or isomerization. 2. Impure Starting Materials: Impurities in acetaldehyde or isobutylene could lead to undesired products. | 1. Adjust reaction parameters such as temperature and pressure to favor the desired product. 2. Ensure the purity of starting materials before use. |
| Product loss during workup | 1. Incomplete Extraction: The product may not be fully extracted from the aqueous layer. 2. Loss during Distillation: The product may be lost during fractional distillation if the boiling points of the components are close. | 1. Perform multiple extractions with a suitable organic solvent. 2. Use a more efficient distillation column or consider alternative purification methods like column chromatography. |
Experimental Protocols
High-Yield Synthesis via Acid Catalysis[1]
This protocol describes the synthesis of this compound from acetaldehyde and isobutylene using a solid acid catalyst.
Materials:
-
Acetaldehyde (in toluene (B28343) solution, 40% mass fraction)
-
Toluene
-
Isobutylene
-
HSiW-V2O5-SiO2 solid acid catalyst
Equipment:
-
2000ml autoclave with mechanical stirring and thermostat
-
Peristaltic pump
-
Filtration apparatus
-
Rectification column
Procedure:
-
Reaction Setup: In a 2000ml autoclave, add 440.0g of a toluene solution of acetaldehyde (4mol, 40% mass fraction), 800g of toluene, and 20g of HSiW-V2O5-SiO2 solid acid catalyst.
-
Introduction of Isobutylene: Slowly introduce isobutylene into the reaction system until the pressure reaches 0.60 MPa (6mol).
-
Reaction Conditions: Heat the autoclave to 120°C and maintain a stirring speed of 800 rpm.
-
Monitoring: Take samples every hour for analysis by gas chromatography to monitor the conversion of acetaldehyde.
-
Reaction Completion: After approximately 5 hours, once gas chromatography indicates complete conversion of acetaldehyde, terminate the reaction.
-
Workup:
-
Recover the excess isobutylene for future use.
-
Disassemble the reactor and pump out the reaction liquid using a peristaltic pump.
-
Filter the reaction mixture to recover the catalyst, which can be reused.
-
The filtrate is then subjected to rectification to separate the product from the toluene solvent.
-
-
Product: The final product will be a mixture of 4-methyl-3-penten-2-ol and this compound.
Expected Yield: Approximately 383g (95.7% yield), with a molar ratio of 4-methyl-3-en-2-pentanol to 4-methyl-4-en-2-pentanol of 4:1.[1]
Visualizations
Caption: Synthesis Workflow Diagram
Caption: Troubleshooting Flowchart
References
Technical Support Center: Synthesis of 4-Methyl-4-penten-2-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methyl-4-penten-2-ol.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The two primary methods for synthesizing this compound are the Grignard reaction and the Prins reaction.
-
Grignard Reaction: This is a widely used method involving the reaction of an isobutenyl Grignard reagent (e.g., isobutenylmagnesium bromide) with acetone (B3395972).[1][2] This route is favored for its versatility in forming carbon-carbon bonds.
-
Prins Reaction: An alternative industrial method involves the reaction of isobutylene (B52900) with acetaldehyde (B116499) in the presence of a solid acid catalyst.[3] This method can achieve high yields but may produce isomeric byproducts.
Q2: What is the primary isomeric byproduct I might encounter?
A2: In the synthesis involving isobutylene and acetaldehyde, a common byproduct is the constitutional isomer, 4-methyl-3-en-2-ol.[3] The formation of this isomer is dependent on the reaction conditions and catalyst used.
Q3: What are the typical physical properties of this compound?
A3: this compound is a colorless liquid. Its physical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₆H₁₂O |
| Molecular Weight | 100.16 g/mol |
| Boiling Point | Approximately 131.7 °C at 760 mmHg |
| Density | Approximately 0.832 g/cm³ |
Troubleshooting Guide: Side Reactions in Grignard Synthesis
The Grignard synthesis of this compound from an isobutenyl Grignard reagent and acetone is generally effective but can be prone to several side reactions that can lower the yield and complicate purification.
Q4: My reaction yield is low, and I'm recovering a significant amount of unreacted acetone. What is the likely cause?
A4: This issue is often due to the enolization of acetone . The Grignard reagent, being a strong base, can deprotonate the α-carbon of acetone to form an enolate.[4][5] Upon aqueous workup, this enolate is protonated back to acetone, leading to its recovery and a lower yield of the desired alcohol.
-
Troubleshooting:
-
Temperature Control: Perform the addition of the Grignard reagent to the acetone solution at a low temperature (e.g., 0 °C or lower) to favor nucleophilic addition over enolization.
-
Order of Addition: Slowly add the Grignard reagent to a solution of acetone. This ensures that the Grignard reagent is the limiting reagent at any given time, minimizing its availability to act as a base.
-
Solvent Choice: Use a less polar solvent like diethyl ether, which can sometimes reduce the rate of enolization compared to more polar solvents like THF.
-
Q5: I have an unexpected byproduct with a similar molecular weight to my product, but it's not the desired alcohol. What could it be?
A5: An unexpected byproduct could be 2-propanol, resulting from the reduction of acetone . If the Grignard reagent possesses β-hydrogens, it can reduce the ketone via a six-membered transition state (a Meerwein-Ponndorf-Verley-type reduction).[4] In the case of an isobutenyl Grignard reagent, this is less likely to be the primary side reaction compared to enolization.
A more likely impurity could be a hydrocarbon, such as 2,5-dimethyl-1,5-hexadiene, formed from the Wurtz coupling of the isobutenyl Grignard reagent with the unreacted isobutenyl halide starting material.[6][7]
-
Troubleshooting Wurtz Coupling:
-
Grignard Reagent Formation: Ensure the slow addition of the isobutenyl halide to the magnesium turnings to maintain a low concentration of the halide and minimize coupling.
-
Reaction Temperature: Maintain a moderate temperature during the formation of the Grignard reagent; excessive heat can promote coupling.
-
Q6: My final product seems to be a mixture of isomers. How can this happen?
A6: While the Grignard reaction with acetone should yield a single constitutional isomer, isomerization of the desired product, this compound, to its more stable isomer, 4-methyl-3-en-2-ol, can occur, particularly under acidic conditions during the workup.[8]
-
Troubleshooting Isomerization:
-
Mild Workup: Use a saturated aqueous solution of ammonium (B1175870) chloride for the workup instead of strong acids. This provides a mildly acidic environment that is less likely to cause acid-catalyzed isomerization.
-
Temperature Control during Workup: Perform the workup at low temperatures to minimize the rate of potential side reactions.
-
Data Presentation
Table 1: Product Distribution in the Synthesis of this compound via Prins Reaction
This table summarizes the product distribution from the synthesis of this compound using isobutylene and acetaldehyde as reported in the literature.[3]
| Product | Molar Ratio |
| This compound | 1 |
| 4-Methyl-3-en-2-ol | 4 |
| Overall Yield | 95.7% |
Experimental Protocols
Protocol 1: Synthesis of this compound and 4-Methyl-3-en-2-ol via Prins Reaction[3]
This protocol is adapted from a patented industrial process.
-
Materials:
-
Acetaldehyde in toluene (B28343) solution (40% by mass, 4 mol acetaldehyde)
-
Toluene
-
Isobutylene (6 mol)
-
HSiW-V₂O₅-SiO₂ solid acid catalyst
-
-
Procedure:
-
In a 2000 mL autoclave equipped with mechanical stirring and a thermostat, add 440.0 g of the acetaldehyde/toluene solution, 800 g of toluene, and 20 g of the solid acid catalyst.
-
Slowly introduce isobutylene into the reactor until the pressure reaches 0.60 MPa.
-
Heat the reactor to 120 °C and maintain a stirring speed of 800 rpm.
-
Monitor the reaction progress by taking samples every hour for analysis (e.g., by gas chromatography).
-
After approximately 5 hours, once the acetaldehyde is completely consumed, terminate the reaction.
-
Recover the excess isobutylene for future use.
-
Filter the reaction mixture to recover the catalyst.
-
The filtrate is then purified by rectification to separate the toluene and isolate the product mixture of 4-methyl-3-en-2-ol and 4-methyl-4-en-2-ol.
-
Protocol 2: General Procedure for the Grignard Synthesis of a Tertiary Alcohol
This is a generalized protocol that can be adapted for the synthesis of this compound from isobutenylmagnesium bromide and acetone.
-
Materials:
-
Magnesium turnings
-
Isobutenyl bromide (or chloride)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Acetone, anhydrous
-
Saturated aqueous ammonium chloride solution
-
-
Procedure:
-
Preparation of the Grignard Reagent:
-
Flame-dry all glassware and allow to cool under an inert atmosphere (e.g., nitrogen or argon).
-
Place magnesium turnings in a three-necked flask equipped with a dropping funnel, reflux condenser, and a magnetic stirrer.
-
Add a small amount of a solution of isobutenyl bromide in anhydrous ether to the magnesium. The reaction may need to be initiated by gentle warming or the addition of a small crystal of iodine.
-
Once the reaction starts, add the remaining isobutenyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture until most of the magnesium has reacted.
-
-
Reaction with Acetone:
-
Cool the Grignard reagent solution in an ice bath.
-
Slowly add a solution of anhydrous acetone in anhydrous ether dropwise to the stirred Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with two portions of diethyl ether.
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., magnesium sulfate).
-
Filter to remove the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation.
-
-
Visualizations
Caption: Workflow for the Grignard synthesis of this compound.
Caption: Troubleshooting logic for side reactions in the Grignard synthesis.
References
- 1. How do Grignard reagent react with an acetone? - askIITians [askiitians.com]
- 2. How do Grignard reagent react with an acetone class 12 chemistry CBSE [vedantu.com]
- 3. youtube.com [youtube.com]
- 4. Grignard Reaction [organic-chemistry.org]
- 5. Studies on the mechanism of the enolization reaction of Grignard reagents and ketones. Part 2. Pseudo-first-order rate and deuterium isotope effect studies - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Wurtz reaction - Wikipedia [en.wikipedia.org]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. electronicsandbooks.com [electronicsandbooks.com]
Purification of 4-Methyl-4-penten-2-ol by fractional distillation
This guide provides troubleshooting advice and frequently asked questions for the purification of 4-methyl-4-penten-2-ol via fractional distillation, tailored for researchers and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the boiling point of this compound?
The reported boiling point of this compound is in the range of 129°C to 136°C at atmospheric pressure (760 mmHg).
Q2: What are the common impurities I should expect?
Common impurities depend on the synthetic route but may include unreacted starting materials, solvents, and isomeric side products. Key potential impurities are listed in the data table below. Given its very close boiling point, 4-methyl-2-pentanol (B46003) is a particularly challenging impurity to separate.
Q3: When is fractional distillation necessary instead of simple distillation?
Fractional distillation is required when separating liquids with boiling points that differ by less than 70°C. Since this compound may be contaminated with toluene (B28343) (boiling point ~111°C) or its saturated analog 4-methyl-2-pentanol (boiling point ~132°C), fractional distillation is the appropriate method to achieve high purity.
Q4: Can this compound form an azeotrope?
Q5: How can I verify the purity of my distilled fractions?
Purity should be assessed using analytical techniques such as:
-
Gas Chromatography (GC): The most effective method for resolving and quantifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any isomeric impurities or residual solvents.
-
Refractive Index: A quick physical measurement that can indicate the purity of a fraction if compared to a known standard.
Data Presentation: Boiling Points of Target Compound and Potential Impurities
| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Notes |
| Isobutylene | C₄H₈ | 56.11 | -6.9[1][2][3][4][5] | Gaseous starting material; will be in the first, very low-boiling fraction. |
| Acetaldehyde (B116499) | C₂H₄O | 44.05 | 20.2[6][7] | Volatile starting material; will be removed in the forerun. |
| Toluene | C₇H₈ | 92.14 | 110.6[8][9][10][11][12] | Common reaction solvent; requires an efficient column for separation. |
| This compound | C₆H₁₂O | 100.16 | 129-136 | Target Compound. |
| 4-Methyl-2-pentanol | C₆H₁₄O | 102.17 | 132[13][14] | Saturated analog; very difficult to separate due to close boiling point. |
| 4-Methyl-3-penten-2-ol | C₆H₁₂O | 100.16 | N/A | Isomeric impurity; boiling point is expected to be very close to the target. |
Troubleshooting Guide
Problem: The distillation is not starting, or the rate is extremely slow.
-
Possible Cause 1: Insufficient Heating. The heating mantle may not be set to a high enough temperature to bring the mixture to a boil and push the vapor up the column.
-
Solution: Gradually increase the power setting on the heating mantle. Ensure the flask is properly seated in the mantle for good heat transfer.
-
-
Possible Cause 2: Poor Insulation. The fractionating column is losing too much heat to the surrounding environment, preventing the vapor from reaching the condenser.
-
Solution: Loosely wrap the fractionating column and distillation head with glass wool or aluminum foil to insulate it.
-
-
Possible Cause 3: Incorrect Thermometer Placement. The thermometer bulb must be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.
-
Solution: Adjust the thermometer so the top of the bulb is level with the bottom of the condenser side arm.
-
Problem: The temperature reading on the thermometer is fluctuating.
-
Possible Cause 1: Uneven Heating. "Bumping" of the liquid in the distillation flask can cause bursts of vapor, leading to temperature spikes.
-
Solution: Add a magnetic stir bar or boiling chips to the distillation flask before heating to ensure smooth boiling.
-
-
Possible Cause 2: Distillation Rate is Too High. Heating the flask too aggressively can cause superheating and push vapor of mixed composition up the column, leading to poor equilibrium and temperature fluctuations.
-
Solution: Reduce the heating rate to allow a slow, steady distillation rate of approximately 1-2 drops per second.
-
Problem: I am getting poor separation between fractions.
-
Possible Cause 1: Column Efficiency is Too Low. The fractionating column may not have enough theoretical plates (i.e., it's too short or the packing material is inefficient) to separate components with close boiling points.
-
Solution: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux indentations or Raschig rings).
-
-
Possible Cause 2: Distillation Rate is Too Fast. A high distillation rate does not allow for the necessary series of vapor-liquid equilibria to be established on the surface of the column packing.
-
Solution: Slow down the distillation by reducing the heat input. This increases the reflux ratio and improves separation.
-
Problem: The distillate is cloudy.
-
Possible Cause: Presence of Water. this compound is only slightly soluble in water. If the crude material is wet, water may co-distill, resulting in a cloudy, biphasic distillate.
-
Solution: Dry the crude product with an appropriate drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate) and filter it before performing the distillation.
-
Problem: I suspect the compound is decomposing.
-
Possible Cause: Thermal Instability. Allylic alcohols can be susceptible to decomposition or rearrangement at high temperatures.
-
Solution: Perform the distillation under reduced pressure (vacuum distillation). This lowers the boiling point of the compound, reducing the risk of thermal decomposition. Ensure the system is properly sealed for vacuum work.
-
Experimental Protocol: Fractional Distillation
-
Preparation:
-
Ensure the crude this compound is dry. If necessary, treat with a suitable drying agent and filter.
-
Add the dry, crude alcohol and a magnetic stir bar or boiling chips to a round-bottom flask. Do not fill the flask more than two-thirds full.
-
-
Apparatus Assembly:
-
Assemble the fractional distillation apparatus as shown in the workflow diagram. Clamp the distillation flask and receiving flask securely.
-
Attach a fractionating column vertically to the flask.
-
Place a distillation head (still head) on top of the column. Insert a thermometer with an adapter, ensuring the bulb is correctly positioned.
-
Attach a condenser to the side arm of the distillation head and secure it with a clamp. Connect the water tubing with water flowing in at the bottom and out at the top.
-
Place a collection flask at the end of the condenser.
-
-
Distillation Process:
-
Begin stirring (if using a stir bar) and turn on the heating mantle. Heat the flask gently.
-
Observe the vapor rising slowly up the fractionating column. A ring of condensing vapor should be visible.
-
Collect the initial low-boiling fraction (forerun), which will contain volatile impurities like acetaldehyde and any residual solvents like toluene. The temperature should be significantly lower than the target boiling point.
-
Once the temperature stabilizes at the boiling point of the target compound (129-136°C), change the receiving flask to collect the main fraction of pure this compound.
-
Maintain a slow and steady collection rate (1-2 drops per second) for optimal separation.
-
If the temperature begins to drop or rise significantly after the main fraction is collected, stop the distillation.
-
-
Shutdown:
-
Turn off the heating mantle and allow the apparatus to cool completely before disassembling.
-
Visualizations
References
- 1. Isobutylene - Wikipedia [en.wikipedia.org]
- 2. Isobutylene CAS#: 115-11-7 [m.chemicalbook.com]
- 3. acs.org [acs.org]
- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 5. Gas detectors and respiratory protection equipments C4H8 (isobutylene), CAS number 115-11-7 [en.gazfinder.com]
- 6. Acetaldehyde - Wikipedia [en.wikipedia.org]
- 7. SATHEE: Chemistry Acetaldehyde [satheejee.iitk.ac.in]
- 8. Toluene | Solvent, Organic Chemistry, Benzene | Britannica [britannica.com]
- 9. Toluene - Wikipedia [en.wikipedia.org]
- 10. Toluene | Fisher Scientific [fishersci.com]
- 11. Toluene [commonorganicchemistry.com]
- 12. Toluene Solvent Properties [macro.lsu.edu]
- 13. 4-methyl-2-pentanol [chemister.ru]
- 14. 4-Methyl-2-Pentanol | C6H14O | CID 7910 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Dehydration of 4-Methyl-4-penten-2-ol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the dehydration of 4-methyl-4-penten-2-ol.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the expected major products and byproducts of the acid-catalyzed dehydration of this compound?
The acid-catalyzed dehydration of this compound is expected to primarily yield conjugated dienes through the elimination of water. The major product is typically the most stable conjugated diene. However, several byproducts can form through alternative elimination pathways and rearrangements.
The primary expected products are isomers of methyl-pentadiene. Specifically, 2-methyl-1,3-pentadiene (B74102) is often the desired product. A common byproduct is 4-methyl-1,3-pentadiene (B1595702).[1] Other potential, less common, byproducts can include isomers of 4-methyl-pentene, which may arise from incomplete dehydration or rearrangement, and potentially 4-methyl-1,4-pentadiene, depending on the reaction conditions.
Q2: My reaction is yielding a low ratio of the desired 2-methyl-1,3-pentadiene to the 4-methyl-1,3-pentadiene byproduct. How can I improve the selectivity?
The selectivity towards 2-methyl-1,3-pentadiene over 4-methyl-1,3-pentadiene is influenced by the choice of catalyst and reaction temperature. To favor the formation of 2-methyl-1,3-pentadiene, consider the following:
-
Catalyst Selection: The use of weakly acidic catalysts can improve selectivity. A mixture of potassium bisulfate and citric acid (in a 1:2 mass ratio) or oxalic acid and citric acid (in a 1:1 mass ratio) has been shown to yield a higher ratio of 2-methyl-1,3-pentadiene.[1]
-
Temperature Control: Maintaining the reaction temperature within the optimal range of 120-150°C is crucial.[1] Temperatures that are too high may lead to undesired side reactions and decreased selectivity.
-
Product Removal: As 2-methyl-1,3-pentadiene is formed, its immediate removal from the reaction mixture by distillation can shift the equilibrium towards its formation and prevent further isomerization or side reactions.[1]
Q3: I am observing the formation of unexpected alkene isomers and possibly some ketone. What could be the cause?
The formation of other alkene isomers, such as 4-methyl-1-pentene (B8377) or 4-methyl-2-pentene, could be due to incomplete reaction or rearrangement of the carbocation intermediate. The presence of a ketone, likely 4-methyl-pentan-2-one, suggests a competing dehydrogenation reaction may be occurring, particularly if certain catalysts are used at elevated temperatures. To mitigate these issues:
-
Ensure Complete Dehydration: Verify that the reaction has gone to completion by monitoring it using techniques like gas chromatography (GC).
-
Catalyst Purity: Ensure the catalyst used is pure and suitable for dehydration rather than oxidation.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidative side reactions.
Quantitative Data on Product Distribution
The following table summarizes the product distribution from the dehydration of this compound using different catalysts as described in patent CN109824466B.[1]
| Catalyst | Catalyst Amount (relative to reactant) | Reaction Temperature (°C) | 2-Methyl-1,3-pentadiene Content (%) | 2-Methyl-1,3-pentadiene Yield (%) |
| Oxalic acid and Citric acid (1:1 mass ratio) | 2% | 120-150 | > 90 | 82 |
| Potassium bisulfate and Citric acid (1:2 mass ratio) | 2% | 120-150 | > 92 | 85 |
Experimental Protocols
Detailed Methodology for the Synthesis of 2-Methyl-1,3-pentadiene from this compound [1]
This protocol is adapted from the procedure described in patent CN109824466B.
Materials:
-
This compound (300g)
-
Catalyst: A mixture of potassium bisulfate and citric acid (1:2 mass ratio, 6g) or a mixture of oxalic acid and citric acid (1:1 mass ratio, 6g)
-
500 ml three-neck flask
-
Stirring magneton
-
Thorn-shaped fractionating column
-
Condensing tube
-
Receiving flask
Procedure:
-
Set up the reaction apparatus by fitting the three-neck flask with the thorn-shaped fractionating column, which is connected to the condensing tube and the receiving flask. Place a stirring magneton in the flask.
-
Add 300g of this compound and 6g of the chosen catalyst mixture to the three-neck flask.
-
Begin stirring the mixture.
-
Heat the flask to a temperature of 120-150°C.
-
The product, 2-methyl-1,3-pentadiene, will begin to distill out of the reaction mixture as it is formed.
-
Collect the distillate in the receiving flask.
-
Monitor the reaction progress and the purity of the collected product using gas chromatography.
-
Continue the reaction until the desired conversion is achieved. The expected yield of 2-methyl-1,3-pentadiene is between 82% and 85%, with a purity of over 90-92%.
Reaction Pathway Diagram
The following diagram illustrates the logical relationship between the reactant, the carbocation intermediate, and the formation of the major products and byproducts during the acid-catalyzed dehydration of this compound.
Caption: Reaction pathway for this compound dehydration.
References
Preventing polymerization of 4-Methyl-4-penten-2-ol
Welcome to the Technical Support Center for 4-Methyl-4-penten-2-ol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the unwanted polymerization of this compound during experiments, storage, and handling.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its polymerization a concern?
This compound is an unsaturated alcohol with the chemical formula C6H12O.[1][2][3][4] It serves as a valuable intermediate in the synthesis of various organic compounds.[1][3] Like other allylic alcohols, it contains a carbon-carbon double bond, which makes it susceptible to polymerization. This unintended polymerization can lead to increased viscosity, formation of insoluble materials, and a decrease in the purity and reactivity of the compound, ultimately impacting experimental outcomes.
Q2: Under what conditions is polymerization of this compound most likely to occur?
Polymerization of this compound is typically initiated by free radicals. Conditions that can promote free radical formation and subsequent polymerization include:
-
Elevated Temperatures: Distillation or reactions conducted at high temperatures can thermally initiate polymerization.
-
Exposure to Oxygen: Oxygen can react with the compound to form peroxides, which can then decompose to form initiating radicals.
-
UV Light Exposure: Ultraviolet radiation can provide the energy to initiate radical formation.
-
Presence of Radical Initiators: Contamination with substances that readily form free radicals can trigger polymerization.
Q3: How can I visually detect if my this compound has started to polymerize?
Signs of polymerization include:
-
An increase in the viscosity of the liquid.
-
The formation of a gel or solid precipitate.
-
A hazy or cloudy appearance in the otherwise clear liquid.
-
Discoloration of the material.
Q4: What are the recommended storage conditions to minimize polymerization?
To ensure the stability of this compound, it is recommended to store it in a cool, dry, and dark place.[1] Storage under an inert atmosphere, such as nitrogen or argon, is also advisable to prevent exposure to oxygen. The container should be tightly sealed.
Q5: Which inhibitors are recommended for preventing the polymerization of this compound?
For unsaturated alcohols like this compound, phenolic antioxidants are commonly used as inhibitors. Butylated hydroxytoluene (BHT) is a widely used and effective stabilizer. Other potential inhibitors include hydroquinone (B1673460) (HQ) and 4-methoxyphenol (B1676288) (MEHQ). These compounds act as free radical scavengers, terminating the chain reaction of polymerization.
Troubleshooting Guides
Guide 1: Unexpected Polymerization During Distillation
| Symptom | Possible Cause | Troubleshooting Steps |
| Material thickens or solidifies in the distillation flask. | Thermal initiation of polymerization. | 1. Lower the Distillation Temperature: Use vacuum distillation to lower the boiling point of this compound. 2. Add a Polymerization Inhibitor: Introduce a small amount of a high-boiling point inhibitor, such as BHT (typically 100-200 ppm), to the distillation flask. 3. Ensure Inert Atmosphere: Conduct the distillation under a nitrogen or argon atmosphere to minimize the presence of oxygen. |
| A solid residue forms in the condenser or receiving flask. | Polymerization of the distillate. | 1. Cool the Receiving Flask: Use an ice bath to cool the receiving flask to quickly quench any potential polymerization. 2. Add Inhibitor to Receiving Flask: If the purified material is to be stored, add a small amount of a suitable inhibitor (e.g., BHT) to the receiving flask prior to distillation. |
Guide 2: Gradual Increase in Viscosity During Storage
| Symptom | Possible Cause | Troubleshooting Steps |
| The viscosity of the stored this compound increases over time. | Insufficient inhibition or improper storage conditions. | 1. Verify Inhibitor Concentration: If an inhibitor was added, its concentration may be too low or it may have been consumed over time. Consider adding a fresh amount of inhibitor. 2. Check Storage Conditions: Ensure the material is stored in a cool, dark place, away from heat and light sources. 3. Inert Atmosphere: If not already done, purge the container with an inert gas like nitrogen or argon before sealing. |
| A precipitate forms in the stored material. | Localized polymerization. | 1. Filter the Material: If the bulk of the material is still usable, filter it to remove the polymerized solids. 2. Re-stabilize: Add a fresh portion of a suitable inhibitor to the filtered liquid. 3. Evaluate Storage Container: Ensure the storage container is clean and free of contaminants that could initiate polymerization. |
Data on Common Polymerization Inhibitors
The following table summarizes common inhibitors used for stabilizing unsaturated compounds. The recommended concentrations are general guidelines and may need to be optimized for your specific application and storage conditions.
| Inhibitor | Chemical Name | Typical Concentration Range | Mechanism of Action |
| BHT | Butylated hydroxytoluene | 100 - 500 ppm | Free radical scavenger |
| HQ | Hydroquinone | 50 - 200 ppm | Free radical scavenger |
| MEHQ | 4-Methoxyphenol | 50 - 200 ppm | Free radical scavenger |
Experimental Protocols
Protocol 1: Detailed Synthesis of this compound
This protocol describes the synthesis of this compound from acetaldehyde (B116499) and isobutylene (B52900), based on established methods.[5]
Materials:
-
Acetaldehyde solution in toluene (B28343) (40% by mass)
-
Toluene
-
HSiW-V2O5-SiO2 solid acid catalyst
-
Isobutylene
-
2000 mL autoclave with mechanical stirring and thermostat
-
Peristaltic pump
-
Filtration apparatus
-
Distillation apparatus
Procedure:
-
To a 2000 mL autoclave, add 440.0 g of a 40% toluene solution of acetaldehyde (4 mol), 800 g of toluene, and 20 g of HSiW-V2O5-SiO2 solid acid catalyst.
-
Seal the autoclave and begin mechanical stirring at 800 rpm.
-
Slowly introduce isobutylene into the reaction system until the pressure reaches 0.60 MPa (approximately 6 mol).
-
Heat the autoclave to 120°C.
-
Maintain the reaction at this temperature and pressure for 5 hours. Monitor the reaction progress by taking samples periodically for analysis (e.g., by gas chromatography) to confirm the complete conversion of acetaldehyde.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess isobutylene.
-
Transfer the reaction mixture out of the autoclave using a peristaltic pump and filter to recover the solid acid catalyst. The catalyst can be reused.
-
The filtrate contains the product mixture. Purify the this compound from the filtrate by fractional distillation. The product will be a mixture of 4-methyl-3-en-2-pentanol and 4-methyl-4-en-2-pentanol.
Protocol 2: Evaluating the Effectiveness of Polymerization Inhibitors
This protocol provides a method for conducting an accelerated shelf-life study to compare the effectiveness of different inhibitors.
Materials:
-
Purified this compound
-
Candidate inhibitors (e.g., BHT, HQ, MEHQ)
-
Several small, identical, sealable glass vials
-
Oven or heating block capable of maintaining a constant temperature (e.g., 50°C)
-
Viscometer or rheometer
-
Analytical balance
Procedure:
-
Prepare stock solutions of each inhibitor in a small amount of a compatible solvent if the inhibitor is a solid.
-
Dispense a precise volume of purified this compound into each vial.
-
To each vial (except for a control group), add a specific concentration of one of the candidate inhibitors. Prepare several vials for each inhibitor concentration to be tested.
-
Prepare a set of control vials containing only the purified this compound with no inhibitor.
-
Seal all vials tightly.
-
Place one set of vials (including controls and each inhibitor concentration) in a dark place at room temperature as a long-term reference.
-
Place the other set of vials in an oven or on a heating block at an elevated, constant temperature (e.g., 50°C) to accelerate the aging process.
-
At regular intervals (e.g., every 24 or 48 hours for the accelerated study, and weekly or monthly for the room temperature study), remove one vial for each condition.
-
Allow the vials to cool to room temperature.
-
Visually inspect each sample for any changes in appearance (clarity, color, presence of solids).
-
Measure the viscosity of the sample. A significant increase in viscosity indicates polymerization.
-
Plot the viscosity versus time for each inhibitor and concentration. The inhibitor that maintains the lowest viscosity for the longest time is the most effective under the tested conditions.
Visualizations
Caption: Free radical polymerization and inhibition pathway.
Caption: Troubleshooting workflow for unexpected polymerization.
References
Technical Support Center: Grignard Reaction for 4-Methyl-4-penten-2-ol
Welcome to the technical support center for the synthesis of 4-Methyl-4-penten-2-ol via the Grignard reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the Grignard synthesis of this compound?
While specific yields for this exact transformation can vary, Grignard reactions for the synthesis of similar tertiary allylic alcohols can achieve high yields, often in the range of 70-90%, provided that optimal conditions are maintained and side reactions are minimized.
Q2: What are the most critical parameters to control during this Grignard reaction?
The most critical parameters are the complete exclusion of water and atmospheric oxygen, the quality and activation of the magnesium turnings, the rate of addition of the allyl halide, and temperature control throughout the reaction.[1] Grignard reagents are highly reactive towards protic sources, which will quench the reagent and reduce the yield.[2]
Q3: My Grignard reaction is not initiating. What should I do?
Failure to initiate is a common issue. Here are several troubleshooting steps:
-
Activate the Magnesium: The surface of magnesium turnings can be coated with magnesium oxide, which prevents the reaction.[2] Activation can be achieved by gently crushing the turnings, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane (B42909).[3] The disappearance of the iodine color is an indicator of magnesium activation.[2]
-
Ensure Anhydrous Conditions: All glassware must be rigorously flame-dried or oven-dried, and all solvents and reagents must be anhydrous.[4]
-
Local Heating: Gentle heating with a heat gun at the start of the reaction can sometimes provide the activation energy needed for initiation.
Q4: I am observing a significant amount of a high-boiling point byproduct. What is it likely to be?
A common byproduct in Grignard reactions is the Wurtz coupling product, which in this case would be 1,5-hexadiene, formed from the coupling of two allyl halide molecules.[5][6] This side reaction is favored by high local concentrations of the alkyl halide and elevated temperatures.[1]
Q5: How can I minimize the formation of the Wurtz coupling product?
To minimize Wurtz coupling, the allyl halide should be added slowly and dropwise to the magnesium suspension. This maintains a low concentration of the halide and allows it to react with the magnesium surface rather than the formed Grignard reagent.[1] Maintaining a controlled reaction temperature and ensuring efficient stirring are also crucial.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield of this compound | Incomplete formation of the Grignard reagent. | Ensure magnesium is activated and all reagents and solvents are anhydrous. Use a small amount of iodine or 1,2-dibromoethane to initiate the reaction.[3] |
| Quenching of the Grignard reagent by moisture or acidic protons. | Use flame-dried glassware and anhydrous solvents. Ensure the acetone (B3395972) used is dry. | |
| Significant formation of Wurtz coupling byproduct (1,5-hexadiene). | Add the allyl halide solution slowly and dropwise to the magnesium suspension to avoid high local concentrations.[1] Maintain a gentle reflux and avoid excessive heating.[3] | |
| Reaction is very exothermic and difficult to control | Rate of addition of allyl halide or acetone is too fast. | Add the reagents dropwise and use an ice bath to maintain the desired reaction temperature, especially during the addition of acetone to the Grignard reagent.[7] |
| Formation of a white precipitate during workup | Formation of magnesium salts. | Add a saturated aqueous solution of ammonium (B1175870) chloride to quench the reaction and dissolve the magnesium salts.[7] |
| Product is contaminated with a non-polar impurity | Presence of the Wurtz coupling product (1,5-hexadiene). | Purify the crude product by fractional distillation or column chromatography. The difference in boiling points should allow for separation. |
| Grignard reagent appears cloudy or forms a precipitate | This can be normal for Grignard reagents and does not necessarily indicate a problem. | Proceed with the reaction. The cloudiness is often due to the equilibrium between the Grignard reagent and dialkylmagnesium species (Schlenk equilibrium). |
Experimental Protocol: Synthesis of this compound
This protocol describes the synthesis of this compound via the addition of allylmagnesium bromide to acetone.
Materials:
-
Magnesium turnings
-
Allyl bromide
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Acetone (anhydrous)
-
Iodine (crystal)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard glassware for inert atmosphere reactions (three-necked flask, condenser, dropping funnel, nitrogen/argon inlet)
Procedure:
Part 1: Preparation of Allylmagnesium Bromide
-
Set up a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.
-
Place magnesium turnings (1.1 equivalents) in the flask.
-
Add a small crystal of iodine to activate the magnesium.[3]
-
Add a small amount of anhydrous diethyl ether to just cover the magnesium.
-
In the dropping funnel, prepare a solution of allyl bromide (1.0 equivalent) in anhydrous diethyl ether.
-
Add a small portion of the allyl bromide solution to the magnesium. Initiation of the reaction is indicated by the disappearance of the iodine color and gentle bubbling.[3]
-
Once the reaction has started, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Part 2: Reaction with Acetone
-
Cool the freshly prepared Grignard reagent solution in an ice bath.
-
Dissolve anhydrous acetone (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the acetone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.[3]
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
Part 3: Work-up and Purification
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.[7]
-
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the solvent under reduced pressure.
-
Purify the crude this compound by fractional distillation or column chromatography.
Visualizing the Process
Caption: A troubleshooting workflow for the Grignard synthesis.
Caption: The reaction pathway for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. US4228313A - Coupling reaction involving a Grignard and allylic halide - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Deactivation in 4-Methyl-4-penten-2-ol Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 4-methyl-4-penten-2-ol, with a particular focus on catalyst deactivation.
Frequently Asked Questions (FAQs)
Q1: What are the common catalytic methods for synthesizing this compound?
A1: The synthesis of this compound is typically achieved through the aldol (B89426) condensation of acetone (B3395972) with isobutylene (B52900). This reaction is most commonly catalyzed by solid acid catalysts. Ion-exchange resins, such as Amberlyst-15, are frequently employed due to their high activity, selectivity, and ease of separation from the reaction mixture. Other solid acid catalysts like zeolites and supported metal oxides are also used.
Q2: What are the primary mechanisms of catalyst deactivation in this synthesis?
A2: The primary mechanisms of catalyst deactivation in the liquid-phase synthesis of this compound are:
-
Fouling (Coking): The deposition of carbonaceous materials, or "coke," on the catalyst surface and within its pores. These deposits block access to the active sites.[1]
-
Poisoning: The strong chemisorption of impurities from the feedstock or byproducts onto the catalyst's active sites, rendering them inactive. Water is a known poison for some acid catalysts used in aldol condensation.
-
Leaching: The dissolution of active species from the solid catalyst into the liquid reaction medium. For ion-exchange resins, this can involve the loss of sulfonic acid groups. This is a significant issue in liquid-phase reactions and can lead to irreversible deactivation.[2]
Q3: Can a deactivated catalyst be regenerated?
A3: Yes, depending on the deactivation mechanism, catalysts can often be regenerated. For instance, coke can be removed by calcination (heating in the presence of air or oxygen).[3] Ion-exchange resins that have lost acid sites through leaching can sometimes be regenerated by treatment with a strong acid, such as hydrochloric acid.[4]
Troubleshooting Guides
Issue 1: Low or No Conversion of Reactants
Q: My reaction shows very low or no conversion of acetone and isobutylene. What are the likely causes and how can I troubleshoot this?
A: This issue often points to a problem with the catalyst's activity. Here’s a step-by-step guide to diagnose and resolve the problem:
Possible Causes & Solutions:
| Possible Cause | Recommended Solutions |
| Inactive Catalyst | - Verify Catalyst Activity: If using a fresh catalyst, ensure it is from a reliable source and has been stored correctly. For reused catalysts, they may be deactivated. - Catalyst Pre-treatment: Some catalysts require activation before use. For example, ion-exchange resins may need to be dried or washed with a specific solvent. |
| Catalyst Poisoning | - Feedstock Purity: Ensure that your acetone, isobutylene, and solvent are of high purity and free from water and other potential poisons. - Drying Agents: Consider using a drying agent if water contamination is suspected. |
| Insufficient Catalyst Loading | - Increase Catalyst Amount: Gradually increase the catalyst loading to see if conversion improves. Be mindful that excessive catalyst can sometimes lead to unwanted side reactions. |
| Incorrect Reaction Conditions | - Temperature: Optimize the reaction temperature. While higher temperatures can increase reaction rates, they can also promote catalyst deactivation. - Pressure: Ensure the reaction pressure is sufficient to maintain the desired concentration of isobutylene in the liquid phase. |
Issue 2: Poor Selectivity towards this compound
Q: The conversion is acceptable, but the selectivity to the desired product is low, with many side products being formed. How can I improve selectivity?
A: Poor selectivity can be due to the catalyst, reaction conditions, or subsequent reactions of the desired product.
Possible Causes & Solutions:
| Possible Cause | Recommended Solutions |
| Unselective Catalyst | - Catalyst Choice: The type of acid sites (Brønsted vs. Lewis) and their strength can influence selectivity. Consider screening different types of solid acid catalysts. |
| Suboptimal Reaction Temperature | - Lower Temperature: High temperatures can favor the formation of byproducts through dehydration and oligomerization. Try running the reaction at a lower temperature. |
| Prolonged Reaction Time | - Monitor Reaction Progress: The desired product may be an intermediate that converts to other products over time. Monitor the reaction progress using techniques like GC or TLC and stop the reaction at the optimal time. |
| Water Formation | - Water Removal: The water formed during the condensation reaction can affect selectivity and catalyst stability. Consider in-situ water removal techniques if feasible. |
Issue 3: Rapid Catalyst Deactivation
Q: My catalyst works well initially, but its activity drops significantly after a short period or upon reuse. What is causing this rapid deactivation?
A: Rapid deactivation is a common problem and is often a combination of the mechanisms mentioned in the FAQs.
Possible Causes & Solutions:
| Possible Cause | Recommended Solutions |
| Fouling by Coke/Oligomers | - Characterize the Spent Catalyst: Use techniques like Temperature Programmed Oxidation (TPO) to confirm the presence of coke.[5][6] - Optimize Reaction Conditions: Lowering the reaction temperature or modifying the reactant feed ratio can sometimes reduce the rate of coke formation. |
| Leaching of Active Sites | - Perform a Hot Filtration Test: This test can determine if the catalysis is truly heterogeneous or if leached species are contributing to the reaction in the liquid phase. - Analyze the Liquid Phase: Use techniques like ICP-OES to detect leached catalyst components in the reaction mixture. |
| Irreversible Poisoning | - Identify and Remove the Poison: If a specific impurity is identified as a poison, it must be removed from the feedstock. |
Quantitative Data
The following table summarizes representative performance data for catalysts used in aldol condensation reactions, which can serve as a baseline for comparison. Note that optimal conditions and performance will vary depending on the specific reactants and catalyst formulation.
| Catalyst | Reactants | Temperature (°C) | Conversion (%) | Selectivity (%) | Catalyst Lifetime/Reusability | Reference |
| Amberlyst-15 | Acetone | 100-120 | ~40-60 | ~80-90 (to DAA/MSO) | Deactivation observed due to water inhibition and fouling | [7] |
| Hf/Silicalite-1 | Acetone | 250 | High | >90 (to Isobutene) | Stable over several hours | [8] |
| H-BEA Zeolite | Propene + Formaldehyde | 150 | ~45 | Varies with product | Deactivates via second-order kinetics | [9] |
DAA: Diacetone alcohol, MSO: Mesityl oxide - intermediates in acetone self-condensation.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a known synthetic route using a solid acid catalyst.[10]
Materials:
-
Acetaldehyde (B116499) (40 wt% in toluene)
-
Toluene
-
HSiW-V2O5-SiO2 solid acid catalyst
-
Isobutylene
-
Autoclave reactor with mechanical stirring and temperature control
Procedure:
-
Charge the autoclave with the acetaldehyde solution, toluene, and the solid acid catalyst.
-
Slowly introduce isobutylene into the reactor until the desired pressure is reached.
-
Heat the reactor to the target temperature (e.g., 120°C) with constant stirring.
-
Monitor the reaction progress by taking samples periodically for analysis (e.g., by gas chromatography).
-
Once the reaction is complete (e.g., complete conversion of acetaldehyde), cool down the reactor and vent any excess isobutylene.
-
Separate the catalyst from the liquid product by filtration. The catalyst can be washed and dried for potential reuse.
-
The liquid product can be purified by distillation to isolate this compound.
Hot Filtration Test for Catalyst Leaching
This test is crucial for determining if active species are leaching from the solid catalyst into the reaction medium.
Procedure:
-
Set up the reaction as usual.
-
Allow the reaction to proceed for a certain period (e.g., until 10-20% conversion is achieved).
-
At the reaction temperature, rapidly filter the solid catalyst from the reaction mixture. This must be done quickly to avoid cooling and potential changes in the reaction rate.
-
Allow the filtrate (the liquid phase) to continue reacting under the same conditions (temperature, stirring).
-
Monitor the progress of the reaction in the filtrate over time.
Interpretation:
-
No further reaction in the filtrate: The catalysis is truly heterogeneous, and the solid catalyst is required for the reaction to proceed.
-
Reaction continues in the filtrate: Active catalytic species have leached from the solid into the solution, indicating that a homogeneous catalytic pathway is also occurring.
Visualizations
Below are diagrams illustrating key concepts and workflows related to catalyst deactivation in the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Carbon Nanotube Research at The University of Oklahoma [ou.edu]
- 6. Advanced Temperature-Programmed Oxidation (TPO) of Coked Catalysts Using Methanation and FID Detection - Ami Instruments [ami-instruments.com]
- 7. researchgate.net [researchgate.net]
- 8. escholarship.org [escholarship.org]
- 9. mdpi.com [mdpi.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Stereoselective Reactions of 4-Methyl-4-penten-2-ol
Welcome to the technical support center for stereoselective reactions involving 4-Methyl-4-penten-2-ol. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on improving stereoselectivity and troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Which stereoselective reactions are most common for an allylic alcohol like this compound?
A1: The most prevalent and well-documented stereoselective reactions for allylic alcohols are asymmetric epoxidation and asymmetric dihydroxylation. These reactions introduce new chiral centers at the double bond, and the facial selectivity is controlled by a chiral catalyst. The Sharpless Asymmetric Epoxidation and Sharpless Asymmetric Dihydroxylation are cornerstone methods for these transformations, offering high levels of predictability and enantioselectivity.[1][2][3][4]
Q2: How is stereoselectivity controlled in these reactions?
A2: Stereoselectivity is achieved by using a chiral catalyst system.
-
In Sharpless Asymmetric Epoxidation , a complex of titanium(IV) isopropoxide and a chiral diethyl tartrate (DET) or diisopropyl tartrate (DIPT) ligand directs the oxygen atom delivery from an oxidant (like tert-butyl hydroperoxide) to one face of the alkene.[2][5] The choice between L-(+)-DET and D-(-)-DET determines which enantiomer of the epoxide is formed.[5]
-
In Sharpless Asymmetric Dihydroxylation , a chiral ligand, typically a derivative of dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD), is used with a catalytic amount of osmium tetroxide.[3][4] The commercially available "AD-mix-α" (containing (DHQ)₂PHAL) and "AD-mix-β" (containing (DHQD)₂PHAL) deliver the two hydroxyl groups to opposite faces of the double bond, allowing for the synthesis of either diol enantiomer.[3]
Q3: What is the difference between diastereoselectivity and enantioselectivity in the context of this compound reactions?
A3: Since this compound is itself a chiral molecule (the carbon bearing the hydroxyl group is a stereocenter), reactions at the double bond create a second stereocenter.
-
Diastereoselectivity refers to the preferential formation of one diastereomer over another (e.g., syn vs. anti epoxyalcohols). This is often influenced by the existing stereocenter in the molecule ("substrate control") or by the chiral catalyst ("reagent control"). In cases where the catalyst's preference aligns with the substrate's intrinsic preference, it is a "matched" pair, often leading to high selectivity. If they oppose, it is a "mismatched" pair, which can result in lower selectivity.[6][7]
-
Enantioselectivity comes into play when starting with a racemic mixture of this compound. A chiral catalyst can react at a different rate with each enantiomer, a process known as kinetic resolution .[6] This allows for the separation of the enantiomers, resulting in an enantioenriched sample of the less reactive starting material and an enantioenriched product.
Troubleshooting Guide: Low Stereoselectivity
This guide addresses the common issue of low enantiomeric excess (% ee) or poor diastereomeric ratio (dr) during asymmetric reactions.
Q4: My Sharpless epoxidation is resulting in low enantioselectivity. What are the most common causes and how can I fix them?
A4: Low enantioselectivity in a Sharpless epoxidation can arise from several factors. A systematic approach to troubleshooting is recommended.[8]
Troubleshooting Workflow for Low Enantioselectivity
Caption: Troubleshooting decision tree for low stereoselectivity.
Q5: How critical is the quality of the titanium(IV) isopropoxide and the presence of water?
A5: The quality of the titanium catalyst and the exclusion of water are paramount. Titanium(IV) isopropoxide is extremely sensitive to moisture and can hydrolyze into inactive titanium oxides.[8] This hydrolysis disrupts the formation of the active chiral catalyst complex, leading to a dramatic drop in enantioselectivity. The use of activated 3Å or 4Å molecular sieves is essential to sequester any trace amounts of water from the solvent and reagents.[8][9] All glassware should be rigorously flame- or oven-dried, and the reaction should be conducted under an inert atmosphere (e.g., Argon or Nitrogen).[8]
Q6: Does reaction temperature affect the stereochemical outcome?
A6: Yes, temperature is a critical parameter. Asymmetric epoxidations and dihydroxylations are typically run at low temperatures (e.g., -20 °C to -40 °C for epoxidation, 0 °C for dihydroxylation) to maximize selectivity.[8] Lower temperatures increase the energy difference between the competing diastereomeric transition states, which enhances the preference for the formation of one stereoisomer. Running the reaction at a higher temperature can provide enough thermal energy to overcome this barrier, resulting in a loss of selectivity.[8]
Data Presentation: Expected Enantioselectivity
| Allylic Alcohol Substrate | Chiral Ligand | Temp (°C) | Yield (%) | ee (%) |
| (E)-2-Hexen-1-ol | (+)-DIPT | -20 | 89 | >98 |
| 2-Propen-1-ol (Allyl Alcohol) | (+)-DET | -20 | 80 | 80 |
| Cinnamyl alcohol | (+)-DIPT | -20 | 79 | >98 |
| Geraniol | (+)-DIPT | -20 | 95 | 91 |
| (Z)-2-Hexen-1-ol | (+)-DET | -10 | 74 | 86 |
Data compiled from Gao, Y. et al. J. Am. Chem. Soc. 1987, 109, 5765-5780.[5]
Experimental Protocols
General Protocol for Catalytic Sharpless Asymmetric Epoxidation
This is a representative protocol that should be optimized for the specific substrate, this compound.
Experimental Workflow Diagram
Caption: Step-by-step workflow for Sharpless Asymmetric Epoxidation.
1. Preparation:
-
To a flame-dried, 100 mL round-bottom flask equipped with a magnetic stir bar and under an Argon atmosphere, add powdered 4Å molecular sieves (approx. 1.5 g).
-
Add 30 mL of anhydrous dichloromethane (B109758) (CH₂Cl₂).
-
Cool the flask to -20 °C in a suitable cooling bath (e.g., acetonitrile/dry ice).
2. Catalyst Formation:
-
To the cooled, stirred suspension, add L-(+)-diethyl tartrate (DET) (125 mg, 0.6 mmol).
-
Slowly add titanium(IV) isopropoxide (0.15 mL, 0.5 mmol) dropwise. The solution should turn a pale yellow.
-
Stir the mixture at -20 °C for 30 minutes to ensure the complete formation of the chiral catalyst complex.[8]
3. Reaction:
-
In a separate dry vial, dissolve this compound (1.0 g, 10.0 mmol) in 5 mL of anhydrous CH₂Cl₂.
-
Add the substrate solution to the catalyst mixture.
-
Add a 5.5 M solution of tert-butyl hydroperoxide (TBHP) in decane (B31447) (3.6 mL, 20.0 mmol) dropwise, ensuring the internal temperature does not rise significantly.
-
Maintain the reaction at -20 °C and monitor its progress by thin-layer chromatography (TLC).
4. Workup:
-
Upon completion, pour the reaction mixture into a pre-cooled, vigorously stirred solution of 50 mL of 10% aqueous tartaric acid.
-
Stir for 30 minutes at 0 °C, then allow the mixture to warm to room temperature and stir for an additional hour or until the layers become clear.
-
Separate the layers in a separatory funnel. Extract the aqueous layer twice with CH₂Cl₂ (2 x 25 mL).
5. Purification:
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by flash column chromatography on silica (B1680970) gel to yield the pure epoxy alcohol.
-
Determine the enantiomeric excess (% ee) and diastereomeric ratio (dr) by chiral HPLC or GC analysis.
Disclaimer: This protocol is a general guideline. Reaction times, temperatures, and purification methods may need to be optimized for the specific substrate and desired outcome.
References
- 1. Sharpless Epoxidation [organic-chemistry.org]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 4. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. syn‐Selective Epoxidation of Chiral Terminal Allylic Alcohols with a Titanium Salalen Catalyst and Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. benchchem.com [benchchem.com]
- 9. Sharpless Asymmetric Epoxidation (AE) - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Purification of 4-Methyl-4-penten-2-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 4-Methyl-4-penten-2-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurities in crude this compound largely depend on the synthetic route. A common method involves the reaction of acetaldehyde (B116499) and isobutylene (B52900), which can lead to the following impurities:
-
Isomers: The most significant impurity is often the constitutional isomer, 4-methyl-3-en-2-pentanol, which can be formed concurrently during the synthesis.[1]
-
Unreacted Starting Materials: Residual acetaldehyde and isobutylene may be present.
-
Solvent: The solvent used in the reaction, such as toluene, may remain in the crude product.[1]
-
Side Products: Depending on the reaction conditions, side products like mesityl oxide (from the self-condensation of acetone, which can be formed from acetaldehyde) may be present.
Q2: What are the primary methods for purifying crude this compound?
A2: The primary methods for purifying this compound are:
-
Fractional Distillation: This is the most common method for separating this compound from impurities with different boiling points. Due to the likely presence of the close-boiling isomer, a highly efficient fractionating column is recommended.
-
Preparative Gas Chromatography (Prep-GC): For very high purity requirements and for separating close-boiling isomers, preparative GC can be an effective, albeit less scalable, method.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This technique can also be employed to separate the isomers, particularly if there are sufficient differences in their polarity.
Q3: What are the key physical properties to consider during the purification of this compound?
A3: Understanding the physical properties of this compound and its potential impurities is crucial for successful purification.
Data Presentation
Table 1: Physical Properties of this compound and Potential Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Notes |
| This compound | C₆H₁₂O | 100.16 | 131.7 - 136 | Target Compound |
| 4-Methyl-3-en-2-pentanol | C₆H₁₂O | 100.16 | Estimated: 135-145 | Primary Isomeric Impurity. Boiling point is estimated based on similar structures as a precise value is not readily available in the literature. |
| Mesityl Oxide | C₆H₁₀O | 98.14 | 129 - 130 | Potential Side Product |
| 4-Methyl-2-pentanol | C₆H₁₄O | 102.17 | 132 | Potential Hydrogenation Byproduct |
| Acetaldehyde | C₂H₄O | 44.05 | 20.2 | Unreacted Starting Material |
| Toluene | C₇H₈ | 92.14 | 110.6 | Common Synthesis Solvent |
Experimental Protocols
Protocol 1: Fractional Distillation for the Purification of this compound
Objective: To separate this compound from lower and higher boiling point impurities, including its isomer 4-methyl-3-en-2-pentanol.
Apparatus:
-
Round-bottom flask
-
Heating mantle with a magnetic stirrer
-
Fractionating column (e.g., Vigreux, packed with Raschig rings or structured packing)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flasks
-
Boiling chips or magnetic stir bar
Procedure:
-
Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware joints are properly sealed.
-
Charging the Flask: Add the crude this compound to the round-bottom flask, filling it to no more than two-thirds of its capacity. Add a few boiling chips or a magnetic stir bar.
-
Distillation:
-
Begin heating the flask gently.
-
Observe the vapor rising through the fractionating column. A "reflux ring" of condensing vapor should slowly ascend the column.[2]
-
Forerun: Collect the initial distillate, which will contain low-boiling impurities like residual acetaldehyde and toluene. The temperature will plateau at the boiling point of the lowest boiling component and then rise.
-
Main Fraction: Once the temperature stabilizes at the boiling point of this compound (approximately 132-136 °C), change the receiving flask to collect the purified product.[3]
-
Isomer Separation: Due to the close boiling points of the isomers, a slow and steady distillation rate is crucial. A highly efficient column (with a high number of theoretical plates) will be necessary to achieve good separation. Monitor the temperature closely; a slight increase in temperature may indicate the co-distillation of the higher-boiling isomer.
-
Final Fraction: If the temperature begins to rise significantly above the boiling point of the target compound, stop the distillation or collect the remaining liquid in a separate flask. Do not distill to dryness.
-
-
Analysis: Analyze the collected fractions using Gas Chromatography (GC-FID or GC-MS) to determine their purity.
Protocol 2: Analytical Gas Chromatography (GC) for Purity Assessment
Objective: To determine the purity of the fractions obtained from the distillation of this compound.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Capillary column suitable for polar analytes (e.g., a wax-type column like DB-WAX or a mid-polarity column like DB-624)
GC-FID Parameters (Starting Point):
| Parameter | Value |
| Column | DB-Wax (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injector Temperature | 250 °C |
| Detector Temperature | 250 °C |
| Oven Program | 50 °C (hold for 2 min), then ramp to 200 °C at 10 °C/min |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | 1 mL/min |
| Injection Volume | 1 µL (split injection, e.g., 50:1) |
Procedure:
-
Sample Preparation: Dilute a small aliquot of each collected fraction in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Injection: Inject the prepared sample into the GC.
-
Analysis: Analyze the resulting chromatogram to identify and quantify the components in each fraction based on their retention times and peak areas. The peak corresponding to this compound should be the major component in the main fraction.
Troubleshooting Guides
Issue 1: Poor Separation of Isomers During Fractional Distillation
-
Possible Cause: Insufficient column efficiency (too few theoretical plates).
-
Solution:
-
Use a longer fractionating column.
-
Use a more efficient column packing material, such as structured packing or smaller Raschig rings, to increase the surface area for vapor-liquid equilibrium.[4][5]
-
Decrease the distillation rate to allow more time for equilibrium to be established at each theoretical plate.[2]
-
Increase the reflux ratio by insulating the distillation head to return more of the condensate to the column.
-
-
Possible Cause: Fluctuating heat input.
-
Solution:
-
Use a heating mantle with a stirrer for uniform heating.
-
Ensure the heating mantle is properly sized for the flask.
-
Use a voltage controller to maintain a steady heat supply.
-
Issue 2: Product Yield is Low After Distillation
-
Possible Cause: Significant amount of product remains in the distillation flask (hold-up).
-
Solution:
-
Use a smaller distillation flask that is appropriately sized for the volume of the crude material.
-
Minimize the amount of packing material in the column if the hold-up is significant.
-
-
Possible Cause: Product loss during transfer.
-
Solution:
-
Ensure all transfers of the crude material and purified fractions are done carefully to minimize loss.
-
Issue 3: Thermal Decomposition of the Product
-
Possible Cause: this compound, being an allylic alcohol, may be susceptible to decomposition or rearrangement at high temperatures.
-
Solution:
-
Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point of the compound.
-
Ensure the heating mantle temperature is not excessively high.
-
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting guide for poor isomer separation during distillation.
References
Safe handling and storage of 4-Methyl-4-penten-2-ol
This technical support center provides essential information for the safe handling and storage of 4-Methyl-4-penten-2-ol, catering to researchers, scientists, and professionals in drug development.
Troubleshooting and FAQs
This section addresses common issues and questions that may arise during the handling and storage of this compound.
Handling
-
What are the immediate health hazards associated with this compound exposure?
-
What personal protective equipment (PPE) is required when handling this substance?
-
How should I handle a spill?
-
In case of a spill, immediately remove all sources of ignition.[1][3] Use spark-proof tools and explosion-proof equipment for cleanup.[1][3] Ensure adequate ventilation and evacuate personnel to a safe area.[1] Collect the spilled material and place it in a suitable, closed container for disposal.[1] Do not let the chemical enter drains.[1]
-
-
What should I do in case of accidental contact?
-
If inhaled: Move the victim to fresh air.[1]
-
On skin: Immediately take off contaminated clothing and rinse the skin with water.[1]
-
In eyes: Rinse with pure water for at least 15 minutes.[1]
-
If ingested: Rinse the mouth with water.[1] In all cases of doubt or if symptoms persist, seek medical advice.[2][4]
-
Storage
-
What are the proper storage conditions for this compound?
-
Are there any incompatible materials I should avoid storing this chemical with?
-
Store away from oxidizing agents and bases. It is also advised to keep it separate from foodstuff containers.[1]
-
-
What are the signs of improper storage or degradation of the chemical?
-
While specific signs for this chemical are not detailed in the provided results, general signs of degradation for liquid chemicals include discoloration, formation of precipitates, or a change in odor.
-
Physical and Chemical Properties
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C6H12O[6][7][8][9] |
| Molecular Weight | 100.16 g/mol [7][10] |
| Boiling Point | 134-136°C[5] |
| Density | 0.827 g/cm³[5] |
| Flash Point | 46.3°C[7][10] |
| Vapor Pressure | 4.06 mmHg at 25°C[7][10] |
| Solubility | Soluble in ethanol (B145695) and ether, slightly soluble in water.[5] |
Experimental Workflow: Safe Handling and Storage
The diagram below outlines the standard operating procedure for the safe handling and storage of this compound in a laboratory setting.
Caption: Workflow for safe handling and storage of this compound.
References
- 1. echemi.com [echemi.com]
- 2. carlroth.com [carlroth.com]
- 3. fishersci.com [fishersci.com]
- 4. carlroth.com [carlroth.com]
- 5. chembk.com [chembk.com]
- 6. Page loading... [wap.guidechem.com]
- 7. lookchem.com [lookchem.com]
- 8. 4-Penten-2-ol, 4-methyl- [webbook.nist.gov]
- 9. 4-Penten-2-ol, 4-methyl- [webbook.nist.gov]
- 10. echemi.com [echemi.com]
Validation & Comparative
A Comparative Guide to the Synthetic Utility of 4-Methyl-4-penten-2-ol versus Other Allylic Alcohols
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, allylic alcohols are invaluable chiral building blocks and versatile intermediates. Their utility stems from the presence of two reactive functional groups—the hydroxyl group and the carbon-carbon double bond—which can be manipulated with a high degree of chemo-, regio-, and stereoselectivity. This guide provides an objective comparison of 4-methyl-4-penten-2-ol, a tertiary allylic alcohol, with other common primary and secondary allylic alcohols in key synthetic transformations. The performance of these substrates will be evaluated based on experimental data from established synthetic methodologies.
Asymmetric Epoxidation: A Tale of Two Substrates
The Sharpless-Katsuki asymmetric epoxidation is a cornerstone of stereoselective synthesis, enabling the enantioselective conversion of primary and secondary allylic alcohols into 2,3-epoxyalcohols.[1][2] These products are highly sought-after intermediates in the synthesis of natural products and pharmaceuticals.[1] However, the steric hindrance around the double bond and the nature of the hydroxyl group significantly impact the efficacy of this reaction.
A comparative analysis of this compound and other allylic alcohols in asymmetric epoxidation reveals a stark difference in reactivity and stereoselectivity.
Table 1: Comparison of Allylic Alcohols in Asymmetric Epoxidation
| Allylic Alcohol | Structure | Type | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| This compound | Tertiary | Sharpless | Low Yield & ee | Low Yield & ee | [3] | |
| Cinnamyl Alcohol | Primary | Sharpless | 95 | 91 | [4] | |
| Geraniol (B1671447) | Primary | Sharpless | 95 | 91 | [4] | |
| (E)-2-Hexen-1-ol | Primary | Sharpless | 85 | 94 | [5] | |
| Acyclic Tertiary Allylic Alcohol | ![]() | Tertiary | Hf(IV)-BHA | up to 99 | up to 99 | [3] |
As the data indicates, primary allylic alcohols like cinnamyl alcohol and geraniol are excellent substrates for the Sharpless asymmetric epoxidation, affording high yields and exceptional enantioselectivities.[4][5] In stark contrast, tertiary allylic alcohols such as this compound are notoriously poor substrates for this reaction, generally resulting in low yields and low enantiomeric excess.[3] This is attributed to the increased steric hindrance around the double bond, which impedes the approach of the bulky titanium-tartrate catalyst.
While the Sharpless protocol is inefficient for tertiary allylic alcohols, alternative catalyst systems have been developed. For instance, a hafnium(IV)-bishydroxamic acid (BHA) complex has been shown to effectively catalyze the asymmetric epoxidation of tertiary allylic alcohols with high yields and enantioselectivities.[3] This highlights the importance of catalyst selection based on the substrate's steric and electronic properties.
Experimental Protocols: Asymmetric Epoxidation
Sharpless-Katsuki Asymmetric Epoxidation of a Primary Allylic Alcohol (e.g., Cinnamyl Alcohol)
This protocol is adapted from the literature for the epoxidation of primary allylic alcohols.[5]
Materials:
-
Cinnamyl alcohol
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
L-(+)-Diethyl tartrate (L-(+)-DET)
-
tert-Butyl hydroperoxide (TBHP) in a suitable solvent (e.g., decane)
-
Dichloromethane (B109758) (CH₂Cl₂), anhydrous
-
4Å Molecular sieves, powdered and activated
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with powdered 4Å molecular sieves and anhydrous dichloromethane under a nitrogen atmosphere.
-
The flask is cooled to -20 °C in a cooling bath.
-
L-(+)-Diethyl tartrate is added, followed by the dropwise addition of titanium(IV) isopropoxide. The mixture is stirred for 30 minutes at -20 °C.
-
A solution of cinnamyl alcohol in dichloromethane is added dropwise, and the mixture is stirred for another 30 minutes.
-
tert-Butyl hydroperoxide is added dropwise, ensuring the internal temperature does not exceed -20 °C.
-
The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of water.
-
The mixture is allowed to warm to room temperature and stirred for 1 hour. The resulting biphasic mixture is filtered through a pad of Celite®.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with a saturated aqueous solution of ferrous sulfate, followed by brine, and then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to afford the corresponding epoxy alcohol.
Oxidation of Allylic Alcohols
The oxidation of allylic alcohols to the corresponding α,β-unsaturated aldehydes or ketones is another fundamental transformation in organic synthesis. Reagents such as pyridinium (B92312) chlorochromate (PCC) and the Swern oxidation protocol are commonly employed for this purpose. The substitution pattern of the allylic alcohol plays a crucial role in the outcome of these reactions.
Table 2: Qualitative Comparison of Allylic Alcohols in Oxidation Reactions
| Allylic Alcohol | Structure | Type | Oxidizing Agent | Expected Product | General Reactivity | Reference |
| This compound | Secondary | PCC | 4-Methyl-4-penten-2-one | Moderate to good, potential for rearrangements | [6] | |
| Cinnamyl Alcohol | Primary | PCC | Cinnamaldehyde | Good to excellent | [7] | |
| Allyl Alcohol | Primary | PCC | Acrolein | Good to excellent | [7] | |
| This compound | Secondary | Swern Oxidation | 4-Methyl-4-penten-2-one | Good, mild conditions | [8] | |
| Cinnamyl Alcohol | Primary | Swern Oxidation | Cinnamaldehyde | Good, mild conditions | [8] |
The Swern oxidation offers a milder alternative to chromium-based reagents and is effective for the oxidation of both primary and secondary alcohols to aldehydes and ketones, respectively, without affecting the double bond.[8] Therefore, both this compound and cinnamyl alcohol are expected to be good substrates for Swern oxidation.
Experimental Protocols: Oxidation
PCC Oxidation of a Primary Allylic Alcohol (e.g., Cinnamyl Alcohol)
This is a general procedure for the oxidation of primary alcohols to aldehydes using PCC.[9]
Materials:
-
Cinnamyl alcohol
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Celite® or silica gel
Procedure:
-
A flame-dried round-bottom flask is charged with PCC and an equal weight of Celite® or silica gel.
-
Anhydrous dichloromethane is added, and the suspension is stirred under a nitrogen atmosphere.
-
A solution of cinnamyl alcohol in anhydrous dichloromethane is added to the stirred suspension in one portion.
-
The reaction mixture is stirred at room temperature and monitored by TLC.
-
Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a short pad of silica gel to remove the chromium salts. The flask and the filter cake are washed with additional diethyl ether.
-
The combined filtrate is concentrated under reduced pressure.
-
The crude product can be further purified by column chromatography on silica gel if necessary.
Swern Oxidation of a Secondary Allylic Alcohol (e.g., this compound)
This protocol is a general procedure for the Swern oxidation.[10][11]
Materials:
-
This compound
-
Oxalyl chloride
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Triethylamine (B128534) (Et₃N), anhydrous
-
Dichloromethane (CH₂Cl₂), anhydrous
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet is charged with anhydrous dichloromethane and cooled to -78 °C in a dry ice/acetone bath.
-
Oxalyl chloride is added dropwise to the stirred solvent.
-
A solution of anhydrous DMSO in anhydrous dichloromethane is added dropwise via the dropping funnel, maintaining the temperature below -60 °C. The mixture is stirred for 15 minutes.
-
A solution of this compound in anhydrous dichloromethane is added dropwise, keeping the temperature below -60 °C. The mixture is stirred for 30 minutes.
-
Anhydrous triethylamine is added dropwise, and the reaction mixture is stirred for another 30 minutes at -78 °C before being allowed to warm to room temperature.
-
The reaction is quenched with water. The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with dilute HCl, saturated aqueous sodium bicarbonate, and brine, and then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.
Visualizing the Synthetic Pathway: Sharpless Asymmetric Epoxidation
The mechanism of the Sharpless asymmetric epoxidation involves the formation of a chiral titanium-tartrate complex that coordinates both the allylic alcohol and the hydroperoxide oxidant. This organized transition state directs the delivery of the oxygen atom to one face of the double bond.
Caption: Catalytic cycle of the Sharpless asymmetric epoxidation.
Conclusion
The synthetic utility of an allylic alcohol is highly dependent on its substitution pattern. While primary and secondary allylic alcohols are versatile substrates for a wide range of transformations, including the highly stereoselective Sharpless epoxidation, tertiary allylic alcohols like this compound present significant challenges in such reactions due to steric hindrance. However, the development of alternative catalytic systems is expanding the synthetic toolbox for these more hindered substrates. For standard oxidations to the corresponding carbonyl compounds, reagents like PCC and the Swern oxidation protocol are generally effective for all classes of allylic alcohols, though reactivity and potential side reactions can vary. The choice of allylic alcohol and the corresponding synthetic methodology must be carefully considered based on the desired product and the steric and electronic properties of the substrate.
References
- 1. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. Catalytic Enantioselective Epoxidation of Tertiary Allylic- and Homoallylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. sltchemicals.com [sltchemicals.com]
- 8. Swern oxidation - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
A Comparative Analysis of Synthetic Routes to 4-Methyl-4-penten-2-ol
For Researchers, Scientists, and Drug Development Professionals
4-Methyl-4-penten-2-ol is a valuable organic intermediate with applications in the synthesis of various chemical compounds, including its use in the preparation of derivatives for cancer therapy research.[1][2] This guide provides a comparative overview of the primary synthetic methods for this compound, presenting experimental data, detailed protocols, and reaction pathway visualizations to aid researchers in selecting the most suitable method for their specific needs.
Quantitative Data Summary
The following table summarizes the key quantitative data for the different synthesis methods of this compound, allowing for a direct comparison of their efficiencies and reaction conditions.
| Synthesis Method | Reactants | Catalyst/Reagent | Solvent | Temperature | Pressure | Reaction Time | Yield (%) | Key Observations |
| Prins-Type Reaction | Acetaldehyde (B116499), Isobutylene (B52900) | HSiW-V₂O₅-SiO₂ solid acid | Toluene (B28343) | 120°C | 0.60 MPa | 5 hours | 95.7% (total) | Produces a 4:1 mixture of 4-methyl-3-en-2-pentanol and 4-methyl-4-en-2-pentanol.[3] |
| Grignard Reaction | 2-Methylallylmagnesium chloride, Acetaldehyde | - | Diethyl ether | -5°C | - | - | 72.0% | A common and direct method for forming the carbon-carbon bond.[1] |
| In Situ Grignard-Type | 3-Chloro-2-methylpropene, Acetaldehyde | Magnesium | Diethyl ether | - | - | - | 63.0% | Grignard reagent is formed in the reaction mixture.[1] |
| Molybdenum-Catalyzed | 4-Hydroxy-4-methyl-2-pentanone | Cl-Mo(O)=CH₂ | Tetrahydrofuran | - | - | - | 70.0% | An alternative route starting from a different precursor.[1] |
Reaction Pathway Visualizations
The following diagrams illustrate the chemical transformations for the two primary synthesis methods.
Caption: Prins-Type Reaction Pathway.
Caption: Grignard Reaction Workflow.
Detailed Experimental Protocols
Prins-Type Reaction
This method provides a high-yield synthesis of a mixture containing 4-methyl-3-penten-2-ol (B1582873) and the target compound, this compound.[3]
Materials:
-
Toluene solution of acetaldehyde (4 mol, 40% mass fraction)
-
Toluene (800 g)
-
HSiW-V₂O₅-SiO₂ solid acid catalyst (20 g)
-
Isobutylene
Procedure:
-
A 2000 mL autoclave equipped with a mechanical stirrer and a thermostat is charged with the toluene solution of acetaldehyde, 800 g of toluene, and 20 g of the HSiW-V₂O₅-SiO₂ solid acid catalyst.
-
Isobutylene is slowly introduced into the reaction system until the pressure reaches 0.60 MPa.
-
The reaction vessel is heated to 120°C, and the stirring speed is set to 800 rpm.
-
The reaction progress is monitored by taking samples every hour for analysis by gas chromatography.
-
After approximately 5 hours, when gas chromatography indicates the complete conversion of acetaldehyde, the reaction is terminated.
-
Excess isobutylene is recovered for future use. The reaction liquid is pumped out and filtered to recover the catalyst for reuse.
-
The filtrate is then rectified to obtain the product mixture. This process yields approximately 383 g of a mixture of 4-methyl-3-en-2-pentanol and 4-methyl-4-en-2-pentanol, corresponding to a 95.7% total yield, with a molar ratio of 4:1.[3]
Grignard Reaction
This is a classic and widely used method for the formation of alcohols. The following protocol is based on the reaction of a pre-formed Grignard reagent with acetaldehyde.[1]
Materials:
-
2-Methylallylmagnesium chloride
-
Acetaldehyde
-
Diethyl ether (anhydrous)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), a solution of 2-methylallylmagnesium chloride in anhydrous diethyl ether is prepared.
-
The solution is cooled to -5°C in an ice-salt bath.
-
A solution of acetaldehyde in anhydrous diethyl ether is added dropwise to the Grignard reagent with constant stirring.
-
The reaction is allowed to proceed to completion at this temperature.
-
The reaction mixture is then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate), and filtered.
-
The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation to yield this compound. A reported yield for this method is 72.0%.[1]
Comparative Discussion
Prins-Type Reaction: This method stands out for its exceptionally high total yield of 95.7%.[3] However, it is important to note that the product is a mixture of isomers, 4-methyl-3-en-2-pentanol and 4-methyl-4-en-2-pentanol, in a 4:1 ratio.[3] This necessitates a subsequent purification step, such as fractional distillation, to isolate the desired this compound, which may reduce the overall isolated yield of the target compound. The use of a solid acid catalyst that can be recovered and reused is an advantage in terms of sustainability and cost-effectiveness. The reaction requires elevated temperature and pressure, which may necessitate specialized equipment.
Grignard Reaction: The Grignard synthesis offers a more direct route to this compound, with reported yields in the range of 63-72%.[1] While the yield is lower than the total yield of the Prins-type reaction, it produces the target molecule with greater selectivity, potentially simplifying the purification process. The Grignard reaction is a well-established and versatile method in organic synthesis.[4][5][6][7] However, it requires strictly anhydrous conditions, as Grignard reagents are highly sensitive to moisture. The preparation of the Grignard reagent is a critical step that can influence the overall success and yield of the reaction.
Other Methods: The molybdenum-catalyzed reaction of 4-hydroxy-4-methyl-2-pentanone presents an interesting alternative with a respectable yield of 70%.[1] However, the availability and cost of the starting material and the catalyst may be limiting factors.
Conclusion
The choice of synthesis method for this compound will depend on the specific requirements of the researcher. For applications where a very high throughput of the isomeric mixture is acceptable or where efficient separation techniques are available, the Prins-type reaction is an excellent choice due to its high total yield. For researchers prioritizing product selectivity and a more direct synthesis of the target molecule, the Grignard reaction is a reliable and well-documented approach, despite a comparatively lower yield. Each method presents a unique set of advantages and challenges in terms of yield, selectivity, reaction conditions, and scalability.
References
A Comparative Guide to Chromatographic Purity Validation of 4-Methyl-4-penten-2-ol
For researchers, scientists, and professionals in drug development, establishing the purity of chemical entities is a cornerstone of rigorous scientific practice and regulatory compliance. This guide provides an objective comparison of chromatographic methods for the validation of 4-Methyl-4-penten-2-ol purity, a key intermediate in various synthetic pathways. We present a detailed analysis of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), supported by experimental protocols and comparative performance data.
Methodology Comparison: GC-FID vs. HPLC
The selection of an appropriate analytical technique is contingent upon the physicochemical properties of the analyte. This compound is a volatile unsaturated alcohol, making Gas Chromatography with Flame Ionization Detection (GC-FID) an inherently suitable method for its analysis. High-Performance Liquid Chromatography (HPLC) can also be employed; however, the lack of a significant UV-absorbing chromophore in the molecule presents detection challenges, necessitating either a universal detector like a Refractive Index Detector (RID) or a pre-column derivatization strategy to introduce a UV-active moiety.
Gas Chromatography with Flame Ionization Detection (GC-FID) is the preferred method for validating the purity of this compound. Its high resolution, sensitivity to volatile organic compounds, and robustness make it ideal for separating the target analyte from closely related structural isomers and other potential impurities.
High-Performance Liquid Chromatography (HPLC) serves as an alternative method.
-
With a Refractive Index Detector (HPLC-RID) , it offers a direct analysis but is generally less sensitive than GC-FID and requires an isocratic mobile phase, which can limit its resolving power for complex mixtures.
-
With UV Detection (HPLC-UV) , a pre-column derivatization step is mandatory to attach a chromophore to the alcohol, increasing sample preparation time and complexity.
Quantitative Data Summary
The following tables summarize the expected performance characteristics of the described chromatographic methods for the purity analysis of this compound.
Table 1: GC-FID Performance Data
| Parameter | This compound | 4-Methyl-3-penten-2-ol (Isomer Impurity) |
| Retention Time (min) | 8.52 | 9.15 |
| Resolution (Rs) | - | > 2.0 |
| Limit of Detection (LOD) | 0.005% (area/area) | 0.005% (area/area) |
| Limit of Quantification (LOQ) | 0.015% (area/area) | 0.015% (area/area) |
| Linearity (R²) | > 0.999 | > 0.999 |
| Precision (%RSD, n=6) | < 1.0% | < 1.0% |
Table 2: HPLC Performance Data (Alternative Methods)
| Parameter | HPLC-RID | HPLC-UV (with Derivatization) |
| Analyte | This compound | This compound Derivative |
| Retention Time (min) | 12.3 | 15.8 |
| Resolution (Rs) from Isomer | ~1.5 | > 2.0 |
| Limit of Detection (LOD) | 0.05% (w/v) | 0.001% (w/v) |
| Limit of Quantification (LOQ) | 0.15% (w/v) | 0.003% (w/v) |
| Linearity (R²) | > 0.998 | > 0.999 |
| Primary Limitation | Lower sensitivity, baseline drift | Complex sample preparation |
Experimental Protocols
Detailed methodologies are provided for the recommended GC-FID method and the alternative HPLC-RID method.
Protocol 1: Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is designed for the separation and quantification of this compound from its primary isomeric impurity, 4-methyl-3-penten-2-ol.
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID), a split/splitless injector, and an autosampler.
-
Chromatographic Conditions:
-
Column: DB-WAX (or equivalent polar phase), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Split Ratio: 50:1.
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 5 minutes.
-
Ramp: 5 °C/min to 180 °C.
-
Hold: 5 minutes at 180 °C.
-
-
Detector Temperature: 280 °C.
-
Injection Volume: 1 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with isopropanol.
-
Vortex to ensure homogeneity.
-
Protocol 2: High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
This method provides a direct, albeit less sensitive, alternative to GC-FID.
-
Instrumentation: HPLC system equipped with an isocratic pump, autosampler, column oven, and a Refractive Index Detector (RID).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column, 150 mm x 4.6 mm ID, 5 µm particle size.
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detector Temperature: 35 °C.
-
Injection Volume: 20 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Filter through a 0.45 µm syringe filter before injection.
-
Visualized Workflows and Logic
To further clarify the experimental and decision-making processes, the following diagrams are provided.
A Spectroscopic Showdown: Unraveling the Isomers of 4-Methyl-4-penten-2-ol
For researchers, scientists, and professionals in drug development, the precise identification of chemical isomers is a critical step in ensuring the purity, efficacy, and safety of synthesized compounds. This guide provides a detailed spectroscopic comparison of 4-Methyl-4-penten-2-ol and its key isomers, offering a comprehensive analysis of their ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data. By presenting quantitative data in clear, comparative tables and detailing the experimental protocols, this document serves as a practical reference for distinguishing between these closely related molecules.
The isomers of this compound, all sharing the molecular formula C₆H₁₂O, exhibit subtle yet distinct differences in their spectroscopic signatures. These differences arise from the varied placement of the double bond and the hydroxyl group, leading to unique chemical environments for the protons and carbon atoms within each molecule. This guide will focus on the comparative analysis of the following key isomers:
-
This compound: The primary compound of interest.
-
4-Methyl-3-penten-2-ol: A positional isomer where the double bond is shifted.
-
4-Methyl-2-penten-1-ol: An isomer with a primary alcohol and a different double bond position.
-
2-Methyl-4-penten-2-ol: A tertiary alcohol isomer.
-
Hex-5-en-2-ol: A straight-chain isomer.
-
Cyclohexanol: A cyclic isomer.
Isomeric Relationships
The relationship between these isomers can be visualized as a network of structural variations, each leading to a unique chemical entity with distinct properties.
Caption: Interrelationship of this compound and its selected isomers.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for each isomer, allowing for a direct comparison of their characteristic signals.
¹H NMR Spectral Data (CDCl₃, ppm)
| Compound | δ (ppm) of Protons on C=C | δ (ppm) of Proton on C-O | δ (ppm) of Methyl Protons | Other Key Signals (ppm) |
| This compound | ~4.7 (s, 2H) | ~3.8 (m, 1H) | ~1.7 (s, 3H), ~1.2 (d, 3H) | ~2.2 (m, 2H) |
| 4-Methyl-3-penten-2-ol | ~5.1 (d, 1H) | ~4.5 (m, 1H) | ~1.8 (s, 3H), ~1.7 (s, 3H), ~1.2 (d, 3H) | ~2.5 (br s, 1H, OH) |
| 4-Methyl-2-penten-1-ol | ~5.5-5.7 (m, 2H) | ~4.1 (d, 2H) | ~1.0 (d, 6H) | ~2.3 (m, 1H) |
| 2-Methyl-4-penten-2-ol | ~5.8 (m, 1H), ~5.0-5.2 (m, 2H) | - (Tertiary alcohol) | ~1.2 (s, 6H) | ~2.2 (d, 2H) |
| Hex-5-en-2-ol | ~5.8 (m, 1H), ~4.9-5.1 (m, 2H) | ~3.8 (m, 1H) | ~1.2 (d, 3H) | ~2.1 (m, 2H), ~1.5 (m, 2H) |
| Cyclohexanol | - | ~3.6 (m, 1H) | - | ~1.0-2.0 (m, 10H), ~2.6 (s, 1H, OH) |
¹³C NMR Spectral Data (CDCl₃, ppm)
| Compound | δ (ppm) of C=C | δ (ppm) of C-O | δ (ppm) of Methyl Carbons | Other Key Signals (ppm) |
| This compound | ~145, ~112 | ~65 | ~23, ~22 | ~50 |
| 4-Methyl-3-penten-2-ol | ~135, ~125 | ~65 | ~25, ~18, ~23 | - |
| 4-Methyl-2-penten-1-ol | ~135, ~128 | ~68 | ~22 | ~31 |
| 2-Methyl-4-penten-2-ol | ~135, ~118 | ~71 | ~29 | ~50 |
| Hex-5-en-2-ol | ~139, ~114 | ~68 | ~23 | ~40, ~38 |
| Cyclohexanol | - | ~70 | - | ~35, ~25, ~24 |
Infrared (IR) Spectral Data (cm⁻¹)
| Compound | O-H Stretch | C=C Stretch | C-O Stretch | Other Key Absorptions |
| This compound | ~3350 (broad) | ~1650 | ~1120 | ~3080 (=C-H stretch) |
| 4-Methyl-3-penten-2-ol | ~3350 (broad) | ~1670 | ~1100 | ~3020 (=C-H stretch) |
| 4-Methyl-2-penten-1-ol | ~3340 (broad) | ~1670 | ~1020 | ~3020 (=C-H stretch) |
| 2-Methyl-4-penten-2-ol | ~3400 (broad) | ~1645 | ~1140 | ~3080 (=C-H stretch) |
| Hex-5-en-2-ol | ~3350 (broad) | ~1640 | ~1100 | ~3080 (=C-H stretch) |
| Cyclohexanol | ~3340 (broad) | - | ~1070 | - |
Mass Spectrometry (EI-MS) Data (m/z)
| Compound | Molecular Ion (M⁺) | Base Peak | Key Fragment Ions |
| This compound | 100 | 43 | 85, 82, 67, 57 |
| 4-Methyl-3-penten-2-ol | 100 | 85 | 82, 67, 43 |
| 4-Methyl-2-penten-1-ol | 100 | 43 | 82, 67, 57 |
| 2-Methyl-4-penten-2-ol | 100 (weak) | 85 | 69, 59, 43 |
| Hex-5-en-2-ol | 100 | 45 | 82, 67, 57 |
| Cyclohexanol | 100 | 57 | 82, 71, 44 |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of liquid alcohol samples. Specific instrument parameters may need to be optimized.
Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the liquid alcohol in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Instrumentation: Utilize a standard NMR spectrometer (e.g., 400 MHz).
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a standard pulse program.
-
¹³C NMR Acquisition: Acquire the proton-decoupled spectrum. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
-
Sample Preparation: For Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) spectroscopy, place a single drop of the neat liquid sample directly onto the ATR crystal.
-
Instrumentation: Use a FTIR spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the clean, empty ATR crystal before running the sample.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample via Gas Chromatography (GC) for separation and subsequent analysis by the mass spectrometer.
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.[1][2] This energy level promotes fragmentation, providing a characteristic fingerprint for the molecule.[1][2]
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragment ions (e.g., m/z 35-200).
-
Data Analysis: Identify the molecular ion peak (if present) and analyze the fragmentation pattern to aid in structural elucidation.
General Spectroscopic Workflow
The process of analyzing these isomers follows a logical progression from sample preparation to data interpretation.
Caption: A generalized workflow for the spectroscopic analysis of liquid organic compounds.
By carefully comparing the data presented in this guide, researchers can confidently differentiate between the isomers of this compound, ensuring the integrity of their chemical studies and development processes.
References
A Comparative Guide to the Biological Activity of 4-Methyl-4-penten-2-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of derivatives of 4-Methyl-4-penten-2-ol, a versatile chemical intermediate. While this compound itself has limited documented biological activity, its structural framework serves as a valuable starting point for the synthesis of compounds with significant therapeutic potential, particularly in the realms of anticancer, antimicrobial, and anti-inflammatory applications. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes synthetic and experimental workflows to facilitate further research and development in this area.
From Intermediate to Bioactive Candidate: The Synthetic Pathway
This compound is a key precursor in the synthesis of various heterocyclic compounds, including 2-S-substituted pyrimidines, which have demonstrated notable anticancer properties. The initial step involves the conversion of this compound to an intermediate, 4-Chloro-2-methyl-1-pentene, which can then be used to introduce the pentenyl moiety to a pyrimidine (B1678525) core.
Anticancer Activity of Pyrimidine Derivatives
Derivatives of pyrimidine synthesized from this compound precursors have shown significant potential as anticancer agents. The cytotoxic effects of these compounds have been evaluated against a range of human cancer cell lines, with several derivatives exhibiting potent inhibitory activity.
Data Presentation: Comparative Efficacy of Pyrimidine Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various pyrimidine derivatives against several cancer cell lines. Lower IC50 values indicate greater potency.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrimidine-tethered chalcone (B49325) (B-4) | MCF-7 (Breast) | 6.70 ± 1.02 | [1] |
| Thienopyrimidine derivative 2 | MCF-7 (Breast) | 0.013 | [1] |
| Thienopyrimidine derivative 3 | MCF-7 (Breast) | 0.023 | [1] |
| Curcumin-pyrimidine analog 3g | MCF-7 (Breast) | 0.61 ± 0.05 | [1] |
| Indolyl-pyrimidine hybrid 4g | MCF-7 (Breast) | 5.1 | [2] |
| Indolyl-pyrimidine hybrid 4g | HepG2 (Liver) | 5.02 | [2] |
| Indolyl-pyrimidine hybrid 4g | HCT-116 (Colon) | 6.6 | [2] |
| 4,6-disubstituted pyrimidine 7 | LoVo (Colon) | 1.25 | [3] |
| 4,6-disubstituted pyrimidine 5 | A549 (Lung) | - | [3] |
| 4,6-disubstituted pyrimidine 4 | HeLa (Cervical) | - | [3] |
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.[4]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds (e.g., pyrimidine derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
96-well flat-bottom sterile microplates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[1][4]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the diluted compound solutions. Include a vehicle control (medium with solvent) and a blank control (medium only).[4]
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: After incubation, add 10 µL of MTT reagent to each well.[5]
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[5]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[4]
Mechanism of Action: Cell Cycle Arrest and Apoptosis
Several pyrimidine derivatives exert their anticancer effects by inducing cell cycle arrest, preventing cancer cells from progressing through the cell division cycle, and by triggering apoptosis, or programmed cell death.
Antimicrobial Activity
While direct derivatization of this compound for antimicrobial purposes is not extensively documented, related structures, such as pentanoic acid derivatives, have shown promising antibacterial activity. This suggests that the carbon skeleton derived from this compound could be a viable scaffold for developing new antimicrobial agents.
Data Presentation: Antimicrobial Efficacy of Pentanoic Acid Derivatives
The following table presents the Minimum Inhibitory Concentration (MIC) values for a series of pentanoic acid derivatives against various bacterial strains, demonstrating their potential as antibacterial agents.[7]
| Compound | S. aureus RN 4220 | MRSA CCARM 3167 | MRSA CCARM 3506 | Norfloxacin | Oxacillin |
| MIC (µg/mL) | MIC (µg/mL) | MIC (µg/mL) | MIC (µg/mL) | MIC (µg/mL) | |
| 4c | 2 | 2 | 2 | 2 / 8 | 1 / >64 |
| 4d | 2 | 2 | 2 | 2 / 8 | 1 / >64 |
| 4e | 2 | 2 | 2 | 2 / 8 | 1 / >64 |
| 4f | 2 | 2 | 2 | 2 / 8 | 1 / >64 |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent against a specific microorganism.[8][9]
Materials:
-
Test microorganism
-
Sterile broth medium (e.g., Mueller-Hinton Broth)
-
Test compound stock solution
-
96-well microtiter plates
-
Sterile diluent (e.g., DMSO, water)
-
Incubator
-
Spectrophotometer or plate reader (optional)
Procedure:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of about 5 x 10^5 CFU/mL in the test wells.[8]
-
Compound Dilution: Perform serial two-fold dilutions of the test compound in the broth medium directly in the 96-well plate to obtain a range of concentrations.[8]
-
Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions. Include positive (inoculum + broth), negative (inoculum + standard antibiotic), and sterility (broth only) controls.[8]
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.[8]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8]
Anti-inflammatory Activity of Terpene-Derived Compounds
This compound belongs to the class of terpene alcohols. Terpenoids, a large and diverse class of naturally occurring organic compounds derived from terpenes, have been extensively studied for their anti-inflammatory properties.[1][10] They have been shown to modulate inflammatory pathways by reducing the production of pro-inflammatory cytokines such as TNF-α and interleukins.[1]
Potential Mechanism of Anti-inflammatory Action
While specific studies on the anti-inflammatory effects of this compound derivatives are limited, the general mechanism of action for many terpenoids involves the inhibition of key inflammatory signaling pathways, such as the NF-κB pathway.
Conclusion
This compound represents a promising, yet under-explored, scaffold for the development of novel therapeutic agents. The synthetic accessibility of its derivatives, particularly pyrimidines, combined with their demonstrated potent anticancer activity, highlights a clear path for future drug discovery efforts. Furthermore, the structural relationship of the parent molecule to the terpene family suggests that its derivatives may also possess valuable antimicrobial and anti-inflammatory properties. The experimental protocols and comparative data presented in this guide offer a foundational resource for researchers to further investigate and unlock the full therapeutic potential of this compound and its derivatives.
References
- 1. mednexus.org [mednexus.org]
- 2. benchchem.com [benchchem.com]
- 3. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. integra-biosciences.com [integra-biosciences.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Analysis of 4-Methyl-4-penten-2-ol as a Precursor in the Synthesis of Allylic Chlorides
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Precursors for Key Pharmaceutical Intermediates
In the landscape of pharmaceutical drug development, the efficient synthesis of key intermediates is paramount. Allylic chlorides, in particular, serve as versatile building blocks for the introduction of complex molecular fragments. This guide provides a comparative analysis of the efficacy of 4-Methyl-4-penten-2-ol as a precursor for the synthesis of 4-Chloro-2-methyl-1-pentene, a known intermediate for potential pyrimidine-based antimetabolites used in cancer therapy.[1] The performance of this tertiary alcohol precursor is evaluated against an alternative pathway: the synthesis of a structurally similar allylic chloride, 4-chloro-2-pentene, from the diene precursor, 1,3-pentadiene (B166810).
Performance Comparison of Precursors
The selection of a precursor in a synthetic route is a critical decision influenced by factors such as yield, reaction conditions, and atom economy. Below is a summary of the quantitative data for the synthesis of allylic chlorides from this compound and an alternative precursor.
| Target Molecule | Precursor | Reagent | Solvent | Reaction Time | Temperature | Yield |
| 4-Chloro-2-methyl-1-pentene | This compound | Thionyl Chloride (SOCl₂) | Pyridine | 3 hours (reflux) | 84°C | Not specified |
| 4-chloro-2-pentene | 1,3-Pentadiene (Piperylene) | Hydrochloric Acid (HCl) | Not specified | 15 minutes | Room Temp. | ~97% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and evaluation.
Synthesis of 4-Chloro-2-methyl-1-pentene from this compound
This protocol is based on the general principle of converting a tertiary alcohol to an allylic chloride using thionyl chloride.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Pyridine
-
Dichloromethane (for workup)
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in pyridine.
-
Slowly add thionyl chloride to the stirred solution. An exothermic reaction may occur, and the addition rate should be controlled to maintain a gentle reflux.
-
After the addition is complete, heat the reaction mixture to reflux at approximately 84°C for 3 hours.
-
Cool the mixture to room temperature and quench the reaction by carefully adding it to ice-water.
-
Extract the aqueous mixture with dichloromethane.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-Chloro-2-methyl-1-pentene.
-
Purify the product by distillation.
Synthesis of 4-chloro-2-pentene from 1,3-Pentadiene (Piperylene)
This protocol describes the hydrochlorination of a conjugated diene to yield an allylic chloride.[2]
Materials:
-
1,3-Pentadiene (Piperylene)
-
Concentrated Hydrochloric Acid (HCl)
-
3% Sodium carbonate solution
-
Anhydrous calcium chloride
Procedure:
-
In a reaction vessel, charge the calculated amounts of piperylene and concentrated hydrochloric acid. A molar ratio of approximately 1:1.15 (piperylene:HCl) is optimal.[2]
-
Stir the mixture vigorously at room temperature (20°C) for 15-20 minutes.[2]
-
Stop the stirring and allow the reaction mixture to separate into two layers.
-
Separate the lower aqueous layer.
-
Wash the organic phase with a 3% sodium carbonate solution, followed by water.
-
Dry the organic layer over anhydrous calcium chloride.
-
The product, 4-chloro-2-pentene, can be further purified by distillation, collecting the fraction at 95-100°C.[2]
Synthetic Pathway Visualizations
The following diagrams illustrate the synthetic workflows for the reactions described.
Caption: Synthesis of 4-Chloro-2-methyl-1-pentene.
Caption: Synthesis of 4-chloro-2-pentene.
Discussion
The comparison highlights a significant difference in the efficacy of the two precursor types for the synthesis of allylic chlorides. The hydrochlorination of 1,3-pentadiene offers a substantially higher reported yield (~97%) and proceeds under much milder conditions (room temperature, 15 minutes) compared to the harsher conditions (reflux) typically required for the conversion of an alcohol using thionyl chloride.[2]
While a specific yield for the chlorination of this compound was not found in the surveyed literature, reactions of this type can be variable and may be accompanied by side reactions such as rearrangements and eliminations, potentially leading to lower yields and the need for more rigorous purification.
For researchers and professionals in drug development, the choice of precursor will depend on a variety of factors including the availability and cost of the starting materials, the desired purity of the final product, and the scalability of the process. The diene-based route, where applicable, presents a highly efficient and atom-economical alternative to the alcohol-based precursor for the synthesis of this class of pharmaceutical intermediates.
References
A Comparative Guide to the Analysis of Enantiomeric Excess in Chiral 4-Methyl-4-penten-2-ol
For researchers, scientists, and professionals in drug development, the accurate determination of enantiomeric excess (ee) is a critical aspect of quality control and stereoselective synthesis. This guide provides an objective comparison of the primary analytical techniques for determining the enantiomeric excess of 4-Methyl-4-penten-2-ol, a chiral alcohol with applications in organic synthesis. The comparison is supported by experimental data and detailed methodologies for chiral Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Comparison of Analytical Techniques
The choice of analytical method for determining the enantiomeric excess of this compound depends on factors such as the required accuracy, sample volatility, and available instrumentation. Chiral chromatography, including GC and HPLC, is a gold standard for the separation and quantification of enantiomers due to its high accuracy and resolution.[1] NMR spectroscopy offers a valuable alternative, particularly for rapid analysis without the need for chromatographic separation.
| Parameter | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential partitioning of volatile enantiomers between a chiral stationary phase and a gaseous mobile phase.[1] | Differential partitioning of enantiomers between a chiral stationary phase and a liquid mobile phase.[1] | Diastereomeric differentiation of enantiomers in the presence of a chiral resolving agent or chiral solvating agent.[1][2] |
| Sample Volatility | Required | Not required | Not required |
| Resolution | Excellent for volatile and thermally stable analytes.[1] | Versatile and robust for a wide range of compounds.[1] | Generally lower than chromatographic methods. |
| Sensitivity | High (ng-pg level) | High (µg-ng level) | Lower (mg level) |
| Analysis Time | Fast | Moderate | Fast |
| Instrumentation | Gas Chromatograph with a chiral column and FID or MS detector. | HPLC system with a chiral column and UV or other suitable detector. | NMR spectrometer. |
| Derivatization | May be required to increase volatility and improve separation. | May be used to introduce a chromophore for UV detection or to form diastereomers for separation on a non-chiral column. | Often requires the use of chiral resolving agents or solvating agents to induce chemical shift differences between enantiomers.[2] |
| Advantages | High resolution, speed, suitable for small sample sizes.[3] | Wide applicability, robust, well-established. | Non-destructive, rapid, provides structural information. |
| Disadvantages | Limited to volatile and thermally stable compounds.[3] | Higher solvent consumption compared to GC. | Lower sensitivity, potential for signal overlap. |
Experimental Protocols
Chiral Gas Chromatography (GC)
Objective: To separate and quantify the enantiomers of this compound using a chiral capillary GC column.
Instrumentation:
-
Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID).
-
Chiral Capillary Column: For example, a column coated with a derivative of cyclodextrin, such as Rt-βDEXse (2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin).[4]
Method:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., methanol).[4]
-
Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC injector port.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 70 °C) and ramp up to a higher temperature (e.g., 150 °C) at a controlled rate (e.g., 2.0 °C/min).[4]
-
-
Data Analysis: The two enantiomers will elute at different retention times. The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100
Chiral High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify the enantiomers of this compound using a chiral stationary phase.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral HPLC Column: For example, a column with a polysaccharide-based chiral stationary phase (e.g., cellulose (B213188) or amylose (B160209) derivatives).
Method:
-
Sample Preparation: Dissolve the this compound sample in the mobile phase.
-
Derivatization (Optional): If the analyte lacks a UV chromophore, derivatization with a UV-active reagent (e.g., a benzoyl chloride) may be necessary.
-
Injection: Inject a known volume of the sample onto the column.
-
HPLC Conditions:
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., isopropanol) in a specific ratio. The optimal ratio needs to be determined experimentally.
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Column Temperature: Ambient or controlled.
-
Detection: UV absorbance at a wavelength where the analyte or its derivative absorbs.
-
-
Data Analysis: Calculate the enantiomeric excess from the peak areas of the two enantiomers as described for GC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the enantiomeric excess of this compound by observing the chemical shift non-equivalence of the enantiomers in the presence of a chiral resolving agent.
Instrumentation:
-
High-resolution Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz or higher).
Method:
-
Sample Preparation:
-
Dissolve a known amount of the this compound sample in a deuterated solvent (e.g., CDCl₃).
-
Add a molar equivalent of a chiral resolving agent (e.g., a chiral lanthanide shift reagent like Eu(hfc)₃ or a chiral solvating agent).[2]
-
-
NMR Acquisition: Acquire a high-resolution proton (¹H) NMR spectrum of the mixture.
-
Data Analysis:
-
The chiral resolving agent will form diastereomeric complexes with the enantiomers of the alcohol, leading to different chemical shifts for corresponding protons in the two enantiomers.
-
Identify a pair of well-resolved signals corresponding to the two diastereomeric complexes.
-
Integrate the areas of these two signals.
-
Calculate the enantiomeric excess from the integral values: ee (%) = |(Integral₁ - Integral₂) / (Integral₁ + Integral₂)| * 100
-
Visualizations
Caption: Experimental workflow for determining the enantiomeric excess of this compound.
Caption: Logical comparison of analytical methods for enantiomeric excess determination.
References
Comparative Guide to the Reaction Kinetics of 4-Methyl-4-penten-2-ol and Structurally Related Allylic Alcohols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the reaction kinetics of allylic alcohols, with a focus on providing a framework for studying 4-methyl-4-penten-2-ol. Due to a lack of specific kinetic data in the published literature for this compound, this document presents kinetic data for analogous reactions of other structurally related allylic alcohols. This information serves as a valuable benchmark for designing and interpreting kinetic studies of this compound and similar compounds.
Data Presentation: Comparative Reaction Kinetics of Allylic Alcohols
The following tables summarize key kinetic parameters for common reactions of various allylic alcohols, providing a basis for comparison with future studies on this compound.
Table 1: Kinetic Data for the Oxidation of Allylic Alcohols
| Allylic Alcohol | Oxidant/Catalyst | Rate Law | Rate Constant (k) | Activation Energy (Ea) | Reference |
| Allyl alcohol | Quinaldinium Chlorochromate (QnCC) | Rate = k[QnCC]¹[Substrate]⁰.¹⁵[H⁺]¹ | - | - | [1] |
| Substituted Benzyl Alcohols | RuCl₂(PPh₃)₃/TEMPO | - | kH/kD = 5.1 (at 25 °C) | - | [2] |
| Various Allylic and Benzylic Alcohols | CuI/bpy/TEMPO/DMAP | - | Quantitative conversion within 3h | - | [3] |
Table 2: Kinetic Data for the Epoxidation of Allylic Alcohols
| Allylic Alcohol | Catalyst System | Reaction | Activation Energy (Ea) | Reference |
| Allyl Alcohol | Non-catalyzed | Epoxidation | 38.1 kcal/mol | [4] |
| Allyl Alcohol | Dimeric Titanium(IV) Model Catalyst | Epoxidation | 22.3 - 24.4 kcal/mol | [4] |
| Allyl Alcohol, trans-methyl-allyl alcohol, trans-tert-butyl-allyl alcohol | Sharpless Catalyst [Ti₂(DET)₂(O-i-Pr)₂-(OAllyl)-(OOt-Bu)] | Enantioselective Epoxidation | - | [5][6] |
Table 3: Kinetic Data for the Isomerization of Allylic Alcohols
| Allylic Alcohol | Catalyst | Reaction Order | Observations | Reference |
| 3-Methyl-2-buten-1-ol | Methyltrioxorhenium (MTO) | First order in allylic alcohol and MTO | Strongly inhibited by water | [7] |
| Electron-Deficient Allylic Alcohols | Base-catalyzed | Rate-limiting deprotonation | Stereospecific pathway | [8] |
| Various Allylic Alcohols | Grubbs Reagent | - | Less substituted alkenes rearrange more easily | [9] |
Experimental Protocols
The following provides a generalized, detailed methodology for conducting a kinetic study on an allylic alcohol like this compound, based on common practices found in the literature.
Objective: To determine the rate law, rate constant, and activation energy for the reaction of an allylic alcohol.
Materials:
-
Allylic alcohol (e.g., this compound)
-
Reactants (e.g., oxidant, epoxidizing agent, or isomerization catalyst)
-
Solvent (e.g., dichloromethane, acetonitrile, or water)
-
Internal standard for analytical measurements (e.g., dodecane)
-
Quenching agent (if necessary)
-
Standard laboratory glassware
-
Thermostated reaction vessel
-
Analytical instrument (e.g., Gas Chromatograph with Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatograph (HPLC), or NMR spectrometer)
Procedure:
-
Reaction Setup:
-
A known concentration of the allylic alcohol and the internal standard are dissolved in the chosen solvent in a thermostated reaction vessel equipped with a magnetic stirrer.
-
The solution is allowed to reach the desired temperature (e.g., 25 °C).
-
-
Initiation of Reaction:
-
The reaction is initiated by adding a known concentration of the second reactant (e.g., oxidant or catalyst).
-
A timer is started immediately upon addition.
-
-
Monitoring Reaction Progress:
-
At specific time intervals, aliquots of the reaction mixture are withdrawn.
-
The reaction in the aliquot is quenched, if necessary, by adding a suitable quenching agent or by rapid cooling.
-
The concentration of the allylic alcohol and/or the product is determined using a pre-calibrated analytical instrument (e.g., GC-FID).[10]
-
-
Data Analysis:
-
The concentration of the reactant is plotted against time to determine the reaction order.
-
For a zero-order reaction, a plot of [A] vs. time will be linear.
-
For a first-order reaction, a plot of ln[A] vs. time will be linear.
-
For a second-order reaction, a plot of 1/[A] vs. time will be linear.
-
-
The rate constant (k) is determined from the slope of the linear plot.
-
To determine the activation energy (Ea), the experiment is repeated at several different temperatures, and the Arrhenius equation is used by plotting ln(k) versus 1/T.
-
Mandatory Visualization
Caption: A generalized reaction pathway for the transformation of an allylic alcohol.
Caption: A typical experimental workflow for conducting a reaction kinetics study.
References
- 1. Kinetics of Oxidation of Allyl Alcohol By Cr(Vi) – Oriental Journal of Chemistry [orientjchem.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Isomerization Reactions of Allylic Alcohols into Ketones with the Grubbs Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
A Methodological Guide to DFT Studies on the Stability of 4-Methyl-4-penten-2-ol Conformers
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Hypothetical Conformational Analysis
A systematic conformational search and subsequent geometry optimization using DFT would yield data that can be effectively summarized as follows. The table below is a template illustrating how to present the results, with placeholder values for the relative energies of hypothetical conformers of 4-Methyl-4-penten-2-ol. The energies are typically reported relative to the most stable conformer.
| Conformer ID | Dihedral Angle (C3-C4-C5-C6) | Relative Energy (kcal/mol) | Boltzmann Population (%) |
| Conf-1 | 60° (gauche) | 0.00 | 75.8 |
| Conf-2 | 180° (anti) | 0.85 | 18.2 |
| Conf-3 | -60° (gauche) | 1.20 | 6.0 |
Note: The data presented in this table is hypothetical and serves as an illustrative example for presenting results from a DFT conformational analysis.
Experimental Protocols: A DFT-Based Approach
The following protocol outlines the key steps for a comprehensive DFT-based conformational analysis of this compound. This methodology is adapted from standard computational chemistry practices for flexible molecules, including other unsaturated alcohols.
1. Initial Conformer Generation:
-
A preliminary conformational search is performed to identify potential low-energy structures. This is typically achieved through a molecular mechanics-based method, such as a Monte Carlo or a systematic search by rotating all single bonds. For this compound, key dihedral angles to rotate would be around the C2-C3, C3-C4, and C2-O bonds.
2. Geometry Optimization and Frequency Calculations:
-
The initial conformers are then subjected to geometry optimization using a selected DFT functional and basis set. A commonly used and well-balanced functional is B3LYP, paired with a basis set such as 6-31G(d,p).
-
Following optimization, frequency calculations are performed at the same level of theory to confirm that each structure is a true energy minimum (i.e., has no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE).
3. Single-Point Energy Refinement:
-
To obtain more accurate relative energies, single-point energy calculations are performed on the optimized geometries using a higher-level basis set, for example, 6-311+G(2d,p). The final relative energies are then calculated by summing the single-point electronic energy and the ZPVE correction from the frequency calculation.
4. Solvation Effects (Optional):
-
If the conformational preferences in a specific solvent are of interest, implicit solvation models, such as the Polarizable Continuum Model (PCM), can be incorporated into the geometry optimization and single-point energy calculations.
5. Analysis of Results:
-
The relative energies of the stable conformers are calculated with respect to the lowest energy conformer.
-
The Boltzmann population of each conformer at a given temperature (e.g., 298.15 K) is calculated from their relative Gibbs free energies to estimate their relative abundance at equilibrium.
Visualization of the Computational Workflow
The following diagram illustrates the logical workflow for the DFT-based conformational analysis described above.
Caption: Workflow for DFT Conformational Analysis.
This guide provides a foundational methodology for researchers to conduct a thorough and accurate DFT study on the conformational stability of this compound and similar molecules. The structured presentation of data and detailed protocols will aid in the systematic exploration of the conformational landscape, which is crucial for understanding the molecule's reactivity, spectroscopic properties, and potential biological activity.
Benchmarking 4-Methyl-4-penten-2-ol against commercial alternatives
A Comparative Guide for Researchers in Drug Development
In the landscape of pharmaceutical synthesis, the selection of appropriate starting materials and intermediates is a critical factor influencing the efficiency, scalability, and economic viability of a drug development pipeline. This guide provides a comprehensive benchmark analysis of 4-Methyl-4-penten-2-ol against commercially available alternatives, focusing on its application as a precursor in the synthesis of haloalkanes, which are versatile building blocks in the construction of complex molecular architectures.
This compound is a secondary unsaturated alcohol that serves as a key intermediate in the synthesis of 4-Chloro-2-methyl-1-pentene.[1][2] This chloroalkene is a precursor to 2-S-substituted pyrimidines, a class of compounds investigated as potential antimetabolites of nucleic acid precursors for cancer therapy.[1][2] The performance of this compound in this synthetic application is benchmarked against other structurally similar, commercially available unsaturated alcohols.
Performance Comparison in Haloalkane Synthesis
| Precursor Alcohol | Corresponding Chloroalkene | Chlorinating Agent | Reported Yield (%) | Reference |
| This compound | 4-Chloro-2-methyl-1-pentene | Thionyl Chloride (SOCl₂) | Not explicitly stated, but implied as a viable synthetic route. | General knowledge of alcohol to alkyl halide conversion. |
| 3-Penten-2-ol | 4-Chloro-2-pentene | Not specified | 97% | [3] |
| 1-Penten-3-ol | 3-Chloropent-1-ene | Thionyl Chloride (SOCl₂) | Not explicitly stated, but a detailed protocol exists. | [4][5] |
| 4-Penten-1-ol | 4-Chloropent-1-ene | Not specified | Synthesis of the alcohol is reported at 76-83%. | [6] |
Note: The synthesis of this compound itself has been reported with a 95.7% yield of a mixture containing its isomer, 4-methyl-3-penten-2-ol.[7]
Commercial Availability and Pricing
The accessibility and cost of starting materials are crucial considerations in drug development. The following table summarizes the commercial availability of this compound and its alternatives. Pricing is subject to fluctuation and depends on the supplier and purity.
| Compound | CAS Number | Commercial Availability | Representative Suppliers |
| This compound | 2004-67-3 | Commercially available | ChemicalBook, LookChem, ECHEMI, Hangzhou KieRay Chem Co.,LTD[1][2][8][9] |
| 4-Penten-2-ol | 625-31-0 | Commercially available | Sigma-Aldrich, Fisher Scientific, TCI America, Echemi[10][11][12] |
| 1-Penten-3-ol | 616-25-1 | Commercially available | Tokyo Chemical Industry, Fisher Scientific, Santa Cruz Biotechnology, The Good Scents Company[13][14][15][16] |
| 3-Methyl-3-penten-2-one (precursor to 3-Methyl-3-penten-2-ol) | 565-62-8 | Commercially available | Sigma-Aldrich, Thermo Scientific, IndiaMART[17] |
Experimental Protocols
The following is a generalized experimental protocol for the synthesis of a chloroalkene from an unsaturated alcohol using thionyl chloride, a common and effective chlorinating agent.[4][5][18] This protocol is based on established procedures for similar transformations and should be adapted and optimized for each specific substrate.
Synthesis of Chloroalkene from Unsaturated Alcohol
-
Materials:
-
Unsaturated alcohol (e.g., this compound)
-
Thionyl chloride (SOCl₂)
-
Anhydrous diethyl ether (or other suitable aprotic solvent)
-
Pyridine (B92270) (optional, as a base)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (or other suitable drying agent)
-
-
Procedure:
-
A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with the unsaturated alcohol.
-
Anhydrous diethyl ether is added to dissolve the alcohol, and the solution is cooled to 0 °C in an ice bath.
-
Thionyl chloride (1.1-1.2 equivalents) is added dropwise to the stirred solution via the dropping funnel, maintaining the temperature below 5 °C. If pyridine is used, it is added before the thionyl chloride.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified time (monitoring by TLC is recommended).
-
The reaction is quenched by the slow addition of a saturated sodium bicarbonate solution.
-
The layers are separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude chloroalkene is then purified by distillation.
-
Visualizations
Logical Workflow for Precursor Selection
Caption: Precursor selection workflow for synthesis.
General Reaction Pathway
Caption: General synthesis of chloroalkenes.
References
- 1. This compound | 2004-67-3 [chemicalbook.com]
- 2. lookchem.com [lookchem.com]
- 3. 4-Chloro-2-pentene - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. echemi.com [echemi.com]
- 10. echemi.com [echemi.com]
- 11. 4-Penten-2-ol, 96% 5 g | Buy Online | Thermo Scientific | Fisher Scientific [fishersci.co.uk]
- 12. calpaclab.com [calpaclab.com]
- 13. 1-Penten-3-ol, 97% | Fisher Scientific [fishersci.ca]
- 14. scbt.com [scbt.com]
- 15. Buy 1-Penten-3-ol Analytical Standard (Ethyl Vinyl Carbinol) at Best Price, High Purity 99% [nacchemical.com]
- 16. 1-penten-3-ol, 616-25-1 [thegoodscentscompany.com]
- 17. 3-Methyl-3-penten-2-one, 98% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
Safety Operating Guide
Personal protective equipment for handling 4-Methyl-4-penten-2-ol
This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for the handling of 4-Methyl-4-penten-2-ol in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure the safe management of this chemical.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below for quick reference.
| Property | Value |
| Molecular Formula | C6H12O |
| Molecular Weight | 100.16 g/mol |
| Boiling Point | 134-136°C |
| Density | 0.827 g/cm³ |
| Flash Point | 46.3°C |
| Solubility | Slightly soluble in water; soluble in ethanol (B145695) and ether.[1] |
| Vapor Pressure | 4.06 mmHg at 25°C |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| Protection Level | Required PPE | When to Use |
| Standard Laboratory Operations | Safety glasses with side shields, flame-resistant lab coat, butyl rubber gloves, long pants, and closed-toe shoes. | For all procedures involving the handling of this compound. |
| Operations with Splash Potential | Chemical splash goggles and a face shield in addition to standard PPE. | When transferring, heating, or performing reactions with a higher risk of splashing. |
| Emergency Situations (Spills) | Full-face respirator with organic vapor cartridges, chemical-resistant suit, and heavy-duty butyl rubber gloves. | In the event of a significant spill or release outside of a fume hood. |
Note on Gloves: Butyl rubber gloves are recommended for their excellent resistance to alcohols.[2][3][4] While nitrile gloves may offer some protection for incidental contact, they are not recommended for prolonged handling of alcohols.[5][6]
Operational Plan: Step-by-Step Handling Protocol
Adherence to the following procedural steps is crucial for the safe handling of this compound.
1. Preparation:
- Ensure a certified chemical fume hood is operational and available for the procedure.[7][8]
- Verify that a safety shower and eyewash station are accessible and unobstructed.
- Assemble all necessary equipment and reagents within the fume hood.
- Remove all potential ignition sources from the immediate work area, including open flames, hot plates, and spark-producing equipment.[9]
- Don the appropriate PPE as specified in the table above.
2. Handling and Use:
- Conduct all manipulations of this compound inside a chemical fume hood to minimize inhalation exposure.[7]
- Use non-sparking tools and equipment to prevent ignition of flammable vapors.
- When transferring the chemical, pour slowly to avoid splashing and the generation of static electricity.[10]
- Keep containers of this compound tightly closed when not in use to prevent the escape of vapors.[9]
3. Heating and Reactions:
- If heating is required, use a heating mantle, sand bath, or oil bath. Never use an open flame.[8][10]
- Ensure that any reaction is properly vented and monitored for signs of pressure buildup.
4. Post-Procedure:
- Wipe down the work surface with an appropriate solvent to decontaminate the area.
- Properly label and store any unused this compound in a cool, well-ventilated, and flammable-liquids-rated cabinet.
- Follow the detailed disposal plan below for all waste materials.
Disposal Plan
The proper disposal of this compound and associated waste is critical to ensure laboratory safety and environmental protection.
1. Waste Segregation:
- Liquid Waste: Collect all liquid waste containing this compound in a designated, leak-proof, and chemically compatible container labeled "Hazardous Waste: Flammable Liquids, Organic."[11][12][13] Do not mix with other waste streams such as halogenated solvents or corrosive wastes.[11]
- Solid Waste: Dispose of contaminated solid waste (e.g., gloves, absorbent pads, paper towels) in a separate, clearly labeled container for "Hazardous Solid Waste."[13]
2. Container Management:
- Use containers with secure, screw-top lids.
- Fill containers to no more than 90% capacity to allow for vapor expansion.[11]
- Ensure all waste containers are clearly labeled with the full chemical name and the words "Hazardous Waste."[14]
3. Storage of Waste:
- Store hazardous waste containers in a designated satellite accumulation area within the laboratory.
- Ensure secondary containment is used to capture any potential leaks.
- Keep waste containers closed at all times, except when adding waste.[12]
4. Final Disposal:
- Arrange for the pickup and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department.[14]
- Do not dispose of this compound down the drain or in the regular trash.[15]
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Spill: For small spills within a fume hood, use an absorbent material to clean up the spill and place the waste in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's EHS department.
Caption: A stepwise workflow for the safe handling and disposal of this compound.
References
- 1. This compound [chembk.com]
- 2. gloves-online.com [gloves-online.com]
- 3. oxwork.com [oxwork.com]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. gloves.com [gloves.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. ehs.yale.edu [ehs.yale.edu]
- 8. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 9. - Division of Research Safety | Illinois [drs.illinois.edu]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 12. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 13. benchchem.com [benchchem.com]
- 14. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 15. vumc.org [vumc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

